Conduritol A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPXQDVZEWENGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery of Conduritol A: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its diverse biological activities, most notably as a potent glycosidase inhibitor. This whitepaper provides an in-depth technical guide to the history of this compound's discovery, detailing the initial isolation, structure elucidation, and early biological characterization. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the foundational work that has paved the way for current research and therapeutic applications.
The Dawn of Conduritols: The Initial Discovery
The story of conduritols begins in the early 20th century with the work of K. Kübler. In 1908, while investigating the constituents of the bark of the "condurango" vine (Marsdenia cundurango), a plant native to South America, Kübler isolated a novel, optically inactive, unsaturated cyclic polyalcohol. He named this new compound "conduritol".[1] This seminal discovery, published in the Archiv der Pharmazie, marked the first identification of this class of natural products.[2]
While the original 1908 publication by K. Kübler provides the foundational account of the discovery, accessing the full experimental details from that era remains a challenge. However, subsequent work by Dangschat and Fischer later established the constitution and configuration of Kübler's conduritol as this compound.[1]
Isolation and Characterization of this compound from Gymnema sylvestre
Decades after its initial discovery, this compound was also isolated from another botanical source, the leaves of Gymnema sylvestre, a plant with a long history of use in traditional medicine for treating diabetes. A key study by Miyatake and his team provided a detailed methodology for the extraction and purification of this compound from this plant.
Experimental Protocol: Isolation of this compound from Gymnema sylvestre
The following protocol is adapted from the work of Miyatake et al. and outlines the key steps in the isolation of this compound:
-
Extraction: Dried leaves of Gymnema sylvestre (100 g) were homogenized in 30% ethanol. The resulting extract was then distilled to remove the ethanol.
-
Acid Precipitation of Gymnemic Acids: The residual aqueous solution was acidified to pH 2.0 with 1 N HCl to precipitate gymnemic acids, which were subsequently removed by centrifugation.
-
Neutralization and Deionization: The supernatant was neutralized with 1 N sodium hydroxide and then deionized by passing it through an ion-exchange column containing both anionic and cationic resins.
-
Chromatographic Purification: The deionized solution was subjected to a series of column chromatography steps:
-
Active Carbon Column: The solution was passed through an active carbon column and eluted with water.
-
Active Alumina Column: The eluate from the carbon column was evaporated, and the residue was dissolved in n-propanol and applied to an active alumina column, followed by elution with n-propanol.
-
-
Crystallization: The eluate from the alumina column was concentrated, and absolute alcohol was added to induce precipitation. The resulting white crystals of this compound were dried in vacuo.
This process yielded 1.73 g of this compound from 100 g of dried Gymnema sylvestre leaves.
Structure Elucidation: From Chemical Degradation to Spectroscopy
The determination of the precise chemical structure of this compound was a gradual process that evolved with the analytical techniques of the time.
Early Chemical Methods
In the early to mid-20th century, the structure of natural products was primarily elucidated through classical chemical methods. This involved a series of chemical reactions, including degradation and derivatization, to break the molecule down into smaller, identifiable fragments. By piecing together the structures of these fragments, chemists could deduce the structure of the original molecule. For conduritols, these methods would have likely involved reactions to determine the nature of the hydroxyl groups and the position of the double bond within the cyclohexane ring.
The Advent of Spectroscopic Techniques
The latter half of the 20th century saw the rise of powerful spectroscopic techniques that revolutionized structure elucidation. Infrared (IR) spectroscopy would have provided information about the presence of hydroxyl functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy would have been instrumental in determining the connectivity of the carbon and hydrogen atoms, as well as the stereochemistry of the molecule. Mass spectrometry (MS) would have been used to determine the molecular weight and elemental composition.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the discovery and characterization of this compound.
| Parameter | Value | Source |
| Isolation from Gymnema sylvestre | ||
| Yield | 1.73 g / 100 g dried leaves | Miyatake et al. |
| Physicochemical Properties | ||
| Molecular Formula | C₆H₁₀O₄ | |
| Molecular Weight | 146.14 g/mol | |
| Elemental Analysis | C: 49.32%, H: 6.85% | Miyatake et al. |
| Melting Point | Data not available from early sources | |
| Optical Rotation | Data not available from early sources |
Biological Activity of this compound
From its early discovery, there was an interest in the biological effects of conduritols. The isolation of this compound from Gymnema sylvestre, a plant known for its anti-diabetic properties, spurred investigations into its effects on glucose metabolism.
Inhibition of Glycosidases
One of the most significant biological activities of this compound and its derivatives is the inhibition of glycosidase enzymes. These enzymes are involved in the breakdown of complex carbohydrates into simple sugars. By inhibiting these enzymes, conduritols can slow down the absorption of glucose from the intestine, thereby helping to regulate blood sugar levels. This mechanism of action is central to the interest in this compound for the development of anti-diabetic drugs.
Logical Relationship of Glucosidase Inhibition
References
Conduritol A: A Deep Dive into Stereochemistry and Biological Function
Conduritol A is a naturally occurring polyhydroxylated cycloalkene, a member of the conduritol family of organic compounds.[1][2] First isolated by K. Kübler in 1908 from the bark of the vine Marsdenia cundurango, this cyclitol has garnered significant interest in the scientific community for its potent biological activities, primarily as an inhibitor of glycosidase enzymes.[1] This technical guide provides an in-depth exploration of the stereochemistry of this compound, its mechanism of action, and its applications in research and drug development.
Stereochemistry of Conduritols
Conduritols are cyclohex-5-ene-1,2,3,4-tetrols, meaning they possess a six-membered carbon ring with a double bond and four hydroxyl (-OH) groups.[1] The spatial arrangement of these hydroxyl groups relative to the plane of the ring gives rise to multiple stereoisomers.[1]
This compound is specifically the (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol stereoisomer.[2] In this configuration, the hydroxyl groups at positions 2, 3, and 4 are in a trans, trans, cis relationship, respectively, to the hydroxyl group at position 1.[2] Of the various possible stereoisomers, only this compound and Conduritol F are known to occur naturally.[3] The precise stereochemistry of these molecules is crucial as it dictates their ability to fit into the active sites of specific enzymes. The synthesis of all possible enantiomeric pairs of conduritol stereoisomers has been achieved through methods like enzymatic resolution of conduritol derivatives.[4]
Biological Activity: Glycosidase Inhibition
The primary biological role of this compound and its derivatives is the inhibition of glycoside hydrolases (glycosidases), enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates.[2] This inhibitory action forms the basis of their therapeutic potential and use as chemical probes in glycobiology.
Mechanism of Action
Derivatives of conduritols, such as Conduritol B epoxide (CBE), are well-characterized mechanism-based irreversible inhibitors, also known as active-site-directed inhibitors.[5][6][7] These inhibitors are designed to mimic the natural substrate of the enzyme. Upon entering the enzyme's active site, a catalytic residue, typically a carboxylate, attacks the epoxide ring. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[5]
This compound itself has been shown to inhibit glucose absorption in the small intestine, suggesting it can act as an α-glucosidase inhibitor.[8] This activity is crucial for managing postprandial hyperglycemia.[8][9] Bromoconduritol, another derivative, effectively inhibits the trimming of glucose residues from oligosaccharide precursors, a key step in glycoprotein processing.[10]
The workflow for identifying such inhibitors often involves screening, determining the mode of inhibition, and establishing the kinetics of the enzyme-inhibitor interaction.
Caption: A typical workflow for screening and characterizing glycosidase inhibitors.
Therapeutic and Research Applications
Gaucher's Disease: Conduritol B epoxide (CBE) is extensively used to create animal and cellular models of Gaucher's disease.[6][11][12] This lysosomal storage disorder is caused by a deficiency in the enzyme glucocerebrosidase (GBA), a type of β-glucosidase.[6][13] By irreversibly inhibiting GBA, CBE induces a phenotype that mimics the disease, allowing researchers to study its pathophysiology and test potential therapies.[6][14][15]
Diabetes: As an inhibitor of α-glucosidase, this compound has demonstrated hypoglycemic activity.[9] It can reduce the absorption of glucose from the intestine, thereby lowering post-meal blood sugar levels.[8] This makes it and its derivatives promising candidates for the development of antidiabetic drugs.[8][16]
The signaling pathway below illustrates the role of α-glucosidase in carbohydrate digestion and how inhibitors like this compound intervene.
Caption: Inhibition of carbohydrate digestion by this compound.
Quantitative Biological Data
The efficacy of conduritols as enzyme inhibitors is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for comparing the potency of different inhibitors.
| Compound | Target Enzyme | Organism/System | Inhibition Type | IC50 Value | Ki Value | Reference |
| (+)-Conduritol F | Type I α-glucosidase | - | Potent Inhibitor | 86.1 µM | - | [17] |
| Conduritol Aziridine | β-glucosidase | Alcaligenes faecalis | Irreversible | - | 3.0 mM | [18] |
| Conduritol Aziridine | α-glucosidase | Yeast | Irreversible | - | 9.5 mM | [18] |
| This compound | Intestinal Glucose Absorption | Rat model | Inhibitor | - | - | [8] |
| Bromoconduritol | Glucosidase | Virus-infected cells | Inhibitor | - | - | [10] |
Note: IC50 and Ki values are context-dependent and can vary based on experimental conditions such as substrate concentration.[19]
Experimental Protocols
Synthesis of Conduritol Derivatives
The synthesis of specific conduritol stereoisomers often employs chemoenzymatic strategies to ensure high enantiomeric purity.
General Method for (−)-Conduritol C Synthesis: [3]
-
Enzymatic Dihydroxylation: A monosubstituted benzene (e.g., bromobenzene) is subjected to microbial oxidation using a mutant E. coli strain (e.g., JM109 pDTG601). This step creates a homochiral cyclohexadiene-cis-1,2-diol, establishing the initial two stereocenters with excellent enantiomeric excess (>99% ee).
-
Protection: The cis-diol is protected, for example, as a dioxolane.
-
Prevost Reaction: The protected diol undergoes a Prévost reaction (using iodine and silver benzoate) to introduce additional hydroxyl groups with specific stereochemistry.
-
Deprotection: The protecting groups are removed using a resin like Dowex 50 in methanol to yield the final conduritol derivative.
-
Purification: The final product is purified using flash column chromatography.
Fluorometric Assay for Glucocerebrosidase Activity
This protocol is used to diagnose Gaucher's disease by measuring GBA activity, often using CBE to distinguish between different β-glucosidases.[14][15]
Materials:
-
Tissue homogenate (e.g., from liver)[14]
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) as a fluorogenic substrate.
-
Conduritol-β-epoxide (CBE) to inhibit GBA specifically.[15]
-
Citrate-phosphate buffer.
-
Glycine-carbonate stop buffer.
-
Pre-incubation: Prepare two sets of reactions. To one set, add CBE to irreversibly inhibit the target glucocerebrosidase. The other set serves as a control for total β-glucosidase activity. Incubate tissue extracts with CBE.
-
Enzymatic Reaction: Add the fluorogenic substrate 4-MUG to both sets of reactions and incubate at 37°C.
-
Termination: Stop the reaction by adding a high-pH glycine-carbonate buffer.
-
Fluorometry: Measure the fluorescence of the released 4-methylumbelliferone. The difference in fluorescence between the CBE-treated and untreated samples represents the activity of the CBE-sensitive glucosidase (i.e., glucocerebrosidase).
References
- 1. Conduritol - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthetic routes to all possible enantiomeric pairs of conduritol stereoisomers via efficient enzymatic resolution of conduritol B and C derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of formation of complex oligosaccharides by the glucosidase inhibitor bromoconduritol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A revised fluorometric assay for Gaucher's disease using conduritol-beta-epoxide with liver as the source of Beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. researchgate.net [researchgate.net]
- 17. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Conduritol aziridine: a new mechanism-based glucosidase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Conduritol A: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of diabetes and its complications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, with the systematic IUPAC name (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol, is a cyclohexene derivative characterized by the presence of four hydroxyl groups.[1] The specific stereochemistry of these hydroxyl groups is crucial for its biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.
| Identifier | Value | Reference |
| CAS Number | 526-87-4 | [2] |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | [1] |
| InChI | InChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4+,5+,6- | [1] |
| InChIKey | LRUBQXAKGXQBHA-GUCUJZIJSA-N | [1] |
| Canonical SMILES | C1=C--INVALID-LINK--O)O">C@@HO | [1] |
| Property | Value | Reference |
| Physical State | Crystalline solid or Oil | [3] |
| Melting Point | Not explicitly stated in search results | |
| Boiling Point | Not explicitly stated in search results | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [4] |
| logP | -2.764 | [5] |
| pKa (acidic) | 13.325 | [5] |
| pKb (basic) | 1.672 | [5] |
Spectral Data
Detailed 1H and 13C NMR data are essential for the structural confirmation of this compound. While specific spectral data were not fully detailed in the provided search results, such information is critical for researchers working with this compound. It is recommended to acquire and analyze these spectra for any synthesized or purchased sample of this compound.
Experimental Protocols
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available precursors like p-benzoquinone.[3] A general procedure involves the following key steps:
-
Diels-Alder Reaction: Protection of p-benzoquinone followed by a Diels-Alder reaction to form a bicyclic adduct.
-
Reduction: Stereoselective reduction of the ketone functionalities.
-
Deprotection: Removal of the protecting groups to yield this compound.
A more detailed, generalized protocol for the deprotection of an acetonide-protected conduritol derivative is as follows:
-
Dissolve the corresponding acetonide (0.21 mmol) in methanol (1 mL).
-
Add Dowex 50 resin (200 mg) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Filter off the resin.
-
Concentrate the filtrate to afford the deprotected conduritol.
-
Purify the crude residue by flash column chromatography using ethyl acetate with 10% methanol.[6]
In Vivo Hypoglycemic Activity Testing
The hypoglycemic effect of this compound can be evaluated in animal models, such as alloxan-induced diabetic rats. A general experimental protocol is outlined below:
-
Induction of Diabetes: Induce diabetes in rats by a single intraperitoneal injection of alloxan.
-
Animal Grouping: Divide the diabetic rats into control and treatment groups.
-
Administration of this compound: Administer this compound orally to the treatment group at a specific dosage (e.g., high and mid-dosages) for a defined period (e.g., 14 days).[7][8] The control group receives the vehicle.
-
Monitoring: Monitor changes in body weight, fasting blood glucose (FBG), serum insulin, and other relevant biochemical parameters such as triglycerides (TG), cholesterol (CHO), superoxide dismutase (SOD), and malondialdehyde (MDA).[7][8]
-
Tissue Analysis: At the end of the study, collect liver and pancreas tissues for histological examination (e.g., HE and immunohistochemical staining) to assess changes in liver glucose disposal and pancreatic islet beta-cell morphology and number.[7][8]
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, primarily as a hypoglycemic agent and an inhibitor of aldose reductase.[4][9]
Mechanism of Action: Aldose Reductase Inhibition
The primary mechanism underlying the therapeutic potential of this compound in diabetic complications is its ability to inhibit aldose reductase.[4][9] Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through the polyol pathway leads to the accumulation of sorbitol, causing osmotic stress and contributing to the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound can mitigate these detrimental effects.
Caption: this compound inhibits aldose reductase in the polyol pathway.
Effects on Insulin Signaling
While the primary mechanism is aldose reductase inhibition, some studies suggest that related inositol compounds can influence insulin signaling pathways.[10][11] D-chiro-inositol, a related compound, has been shown to improve the insulin signaling pathway by restoring the phosphorylation of the IR/IRS-1/AKT pathway in insulin-resistant cells.[11] Further research is needed to fully elucidate the direct effects of this compound on the insulin signaling cascade.
Experimental Workflow Overview
The following diagram provides a general overview of the experimental workflow for the synthesis and biological evaluation of this compound.
Caption: General workflow for this compound synthesis and testing.
Conclusion
This compound is a promising natural product with well-documented hypoglycemic and aldose reductase inhibitory activities. Its chemical structure and properties make it an interesting lead compound for the development of novel therapeutics for diabetes and its associated complications. This guide has provided a comprehensive overview of its chemistry, biological activities, and relevant experimental protocols to aid researchers in their future investigations of this important molecule. Further studies are warranted to fully explore its therapeutic potential and to optimize its properties for clinical applications.
References
- 1. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Conduritol - Wikipedia [en.wikipedia.org]
- 6. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Direct Effects of D-Chiro-Inositol on Insulin Signaling and Glucagon Secretion of Pancreatic Alpha Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Enigmatic Path to Conduritol A: A Deep Dive into its Biosynthesis in Plants
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of Conduritol A in plants. This whitepaper consolidates current knowledge on the biochemical cascade, from its origins in glucose to the formation of the pivotal precursor, myo-inositol, and explores the yet-to-be-fully-elucidated steps leading to this compound. The guide provides a structured overview of the known enzymatic reactions, presents quantitative data in accessible formats, details relevant experimental protocols, and visualizes the complex biological processes.
This compound, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential as a chemical chaperone and its role as a precursor for the synthesis of various biologically active compounds. Understanding its biosynthesis in plants is crucial for harnessing its therapeutic potential and for the development of novel drugs.
The Core Pathway: From Glucose to a Central Hub
The biosynthesis of this compound is believed to commence with the ubiquitous plant sugar, glucose. Through a series of well-characterized enzymatic reactions, glucose is converted to myo-inositol, a versatile intermediate in numerous metabolic pathways.
The initial and rate-limiting step in myo-inositol synthesis is the conversion of glucose-6-phosphate to myo-inositol-1-phosphate.[1][2] This reaction is catalyzed by the enzyme L-myo-inositol 1-phosphate synthase (MIPS) .[3] Subsequently, ** myo-inositol monophosphatase (IMP)** dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.[3] This initial phase of the pathway is fundamental to the production of all inositol-containing compounds in plants.
The Uncharted Territory: The Path from myo-Inositol to this compound
While the synthesis of myo-inositol is well-documented, the precise enzymatic steps that lead to the formation of this compound remain an area of active investigation. Scientific literature suggests that other cyclitols are derived from myo-inositol, primarily through methylation and epimerization reactions. However, the introduction of a double bond into the inositol ring to form a conduritol is a critical step for which the specific enzyme has not yet been definitively identified in plants.
It is hypothesized that a desaturase or a similar enzyme capable of acting on cyclic polyols is responsible for this conversion. The identification and characterization of this putative "this compound synthase" is a key research objective in the field.
Quantitative Insights into Cyclitol Biosynthesis
Quantitative analysis of cyclitols in plant tissues is essential for understanding the efficiency of the biosynthetic pathway and the effects of environmental or genetic modifications. Various analytical techniques have been employed for the detection and quantification of these compounds.
| Analytical Method | Target Analytes | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-RID | Sugars and Sugar Alcohols | 4.04 - 19.46 mg/L | 13.46 - 194.61 mg/L | [1] |
| GC-MS | Cyclitols and Sugars | Not specified | Not specified |
Key Experimental Protocols
This section provides an overview of methodologies crucial for the study of the this compound biosynthesis pathway.
Isolation and Characterization of myo-Inositol-1-Phosphate Synthase (MIPS)
-
Objective: To isolate and characterize the MIPS enzyme from plant tissue.
-
Methodology:
-
Protein Extraction: Homogenize plant tissue in an appropriate buffer.
-
Purification: Employ techniques such as ammonium sulfate precipitation and column chromatography (e.g., ion-exchange, affinity).
-
Characterization: Determine enzyme kinetics, substrate specificity, and optimal reaction conditions.
-
Quantitative Analysis of Cyclitols using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
-
Objective: To quantify the concentration of cyclitols in plant extracts.
-
Methodology:
-
Sample Preparation: Extract cyclitols from plant material using a suitable solvent.
-
Chromatographic Separation: Utilize an HPLC system equipped with a specific column for carbohydrate analysis.
-
Detection: Employ a refractive index detector to quantify the separated compounds based on standard curves. The method can achieve satisfactory resolution with a column temperature of 20 °C, 82.5% acetonitrile as the mobile phase, and a flow rate of 0.766 mL/min.[1]
-
Enzyme Assay for Putative "this compound Synthase"
-
Objective: To detect and characterize the enzymatic activity responsible for the conversion of myo-inositol to this compound.
-
Methodology:
-
Enzyme Preparation: Prepare a crude or partially purified protein extract from a plant source known to produce this compound.
-
Reaction Mixture: Incubate the enzyme preparation with myo-inositol as the substrate under various conditions (e.g., pH, temperature, cofactors).
-
Product Detection: Analyze the reaction mixture for the formation of this compound using techniques such as GC-MS or HPLC.
-
Future Directions
The complete elucidation of the this compound biosynthetic pathway in plants presents an exciting frontier in plant biochemistry and drug discovery. Future research will likely focus on the identification and characterization of the missing enzymes, particularly the putative desaturase, through a combination of genomic, transcriptomic, and proteomic approaches. A deeper understanding of this pathway will not only unravel a fascinating aspect of plant secondary metabolism but also pave the way for the biotechnological production of this compound and its derivatives for therapeutic applications.
References
An In-depth Technical Guide to Conduritol A Derivatives and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a cyclohexenetetrol, and its derivatives represent a significant class of cyclitols with a wide range of biological activities.[1] Primarily recognized for their potent and often irreversible inhibition of glycosidases, these compounds have become invaluable tools in glycobiology research and promising candidates for therapeutic development.[2][3] This guide provides a comprehensive overview of the synthesis, functions, and mechanisms of action of key this compound derivatives, with a focus on their applications as enzyme inhibitors. Detailed experimental protocols, quantitative data on their inhibitory activities, and visualizations of their mechanisms are presented to facilitate further research and development in this field.
Introduction to Conduritols
Conduritols are naturally occurring polyhydroxylated cyclohexene derivatives, first isolated in 1908.[1] The core structure, a cyclohexene ring with four hydroxyl groups, allows for numerous stereoisomers, with this compound and Conduritol F being found in nature.[1][4] The strategic placement of hydroxyl groups and the double bond makes the conduritol scaffold an excellent starting point for the synthesis of various analogs with tailored biological activities. The primary interest in these compounds stems from their ability to mimic the transition state of glycosidase-catalyzed reactions, leading to potent enzyme inhibition.
Key this compound Derivatives and Their Functions
The functionalization of the conduritol ring has yielded a variety of derivatives with diverse inhibitory profiles and potential therapeutic applications. The most well-studied of these are the epoxide and aziridine derivatives.
Conduritol B Epoxide (CBE)
Conduritol B epoxide is a widely used, active-site-directed irreversible inhibitor of several glucosidases.[2] Its epoxide ring is susceptible to nucleophilic attack by a catalytic carboxylate residue in the active site of the enzyme, leading to a covalent and irreversible bond. This mechanism-based inhibition has made CBE an essential tool for studying lysosomal storage disorders like Gaucher disease, which is characterized by a deficiency in acid β-glucosidase.[5][6] By inhibiting this enzyme, CBE can be used to induce a phenocopy of the disease in cell and animal models, facilitating the study of its pathophysiology and the evaluation of potential therapies.[6]
Conduritol F Derivatives
Conduritol F and its analogs have also demonstrated significant glycosidase inhibitory activity. Notably, (+)-conduritol F has been shown to be a potent inhibitor of type I α-glucosidase, with an inhibitory activity five times greater than that of the antidiabetic drug acarbose.[3][7] This highlights the potential of Conduritol F derivatives in the management of type 2 diabetes by controlling postprandial hyperglycemia.[7]
Conduritol Aziridine
The nitrogen analog of conduritol epoxide, conduritol aziridine, is another mechanism-based inactivator of glucosidases.[8] It has been shown to irreversibly inhibit both α- and β-glucosidases through a similar mechanism involving nucleophilic attack by an active site residue on the aziridine ring.[8]
Indole-Substituted Conduritols
More recent research has explored the synthesis of novel conduritol derivatives incorporating indole moieties. These compounds have shown promising inhibitory activity against both α- and β-glucosidases, with some exhibiting more potent inhibition of β-glucosidase than the standard inhibitor acarbose.[9] This opens up new avenues for the development of selective and potent glycosidase inhibitors for various therapeutic applications, including diabetes, viral infections, and cancer.[9]
Quantitative Data on Inhibitory Activity
The following table summarizes the inhibitory constants for several key this compound derivatives against various glycosidases.
| Derivative | Enzyme | Source | Ki (mM) | ki (min-1) | IC50 (μM) | Reference |
| Conduritol Aziridine | β-glucosidase | Alcaligenes faecalis | 3.0 | 0.077 | - | [8] |
| Conduritol Aziridine | α-glucosidase | Yeast | 9.5 | 0.39 | - | [8] |
| (+)-Conduritol F | Type I α-glucosidase | - | - | - | 86.1 | [3][7] |
| Acarbose (standard) | Type I α-glucosidase | - | - | - | ~430.5 | [3][7] |
| Indole Conduritol Derivatives | α-glucosidase | - | - | - | Moderate Inhibition | [9] |
| Indole Conduritol Derivatives | β-glucosidase | - | - | - | More powerful than Acarbose | [9] |
Experimental Protocols
General Synthesis of Conduritol Derivatives
A general method for the synthesis of conduritol derivatives often involves the deprotection of an acetonide-protected precursor.[4]
Materials:
-
Acetonide-protected conduritol precursor
-
Methanol
-
Dowex 50 resin
-
Ethyl acetate
Procedure:
-
Dissolve the corresponding acetonide (0.21 mmol) in methanol (1 mL).[4]
-
Add Dowex 50 resin (200 mg) to the solution.[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
Filter off the resin.[4]
-
Concentrate the filtrate to obtain the crude deprotected conduritol.[4]
-
Purify the crude residue by flash column chromatography using ethyl acetate with 10% methanol.[4]
α-Glucosidase Inhibitory Assay
The inhibitory activity of conduritol derivatives against α-glucosidase can be determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[10]
Materials:
-
α-Glucosidase from baker's yeast (e.g., Sigma, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma, N1377)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., 1-deoxynojirimycin)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Dissolve the test compounds and the positive control in DMSO.[10]
-
Dissolve the α-glucosidase and pNPG in phosphate buffer (pH 6.8).[10]
-
In a 96-well plate, pre-incubate the test compounds with the α-glucosidase solution in phosphate buffer at 37°C for 15 minutes.[10]
-
Initiate the reaction by adding the pNPG substrate.
-
Monitor the release of p-nitrophenol by measuring the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value for each compound.
Visualizations
Mechanism of Irreversible Inhibition by Conduritol B Epoxide
Caption: Covalent modification of a glycosidase by Conduritol B Epoxide.
General Workflow for Synthesis of Conduritol Derivatives
Caption: A generalized workflow for the synthesis and evaluation of conduritol derivatives.
Conclusion and Future Directions
This compound derivatives have proven to be a versatile class of molecules with significant potential in both basic research and drug development. Their ability to act as potent and often specific glycosidase inhibitors makes them invaluable for elucidating the roles of these enzymes in various physiological and pathological processes. The continued exploration of novel synthetic routes and the design of new derivatives with enhanced selectivity and potency will undoubtedly lead to the development of new therapeutic agents for a range of diseases, including diabetes, lysosomal storage disorders, and viral infections. Further studies focusing on the structure-activity relationships of these compounds will be crucial in guiding the rational design of next-generation conduritol-based inhibitors.
References
- 1. Conduritol - Wikipedia [en.wikipedia.org]
- 2. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conduritol aziridine: a new mechanism-based glucosidase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Double-Edged Sword: A Technical Guide to the Biological Significance of Conduritol A Isomers
For Researchers, Scientists, and Drug Development Professionals
December 7, 2025
Abstract
Conduritol A and its isomers, a family of cyclohexene tetrols, have emerged as powerful tools in glycobiology and as promising scaffolds for therapeutic development. This technical guide provides an in-depth exploration of the biological significance of these fascinating molecules. From their intricate synthesis to their potent and often selective inhibition of glycosidases, we delve into the quantitative aspects of their bioactivity, the experimental methodologies used to characterize them, and the cellular signaling pathways they modulate. This document serves as a comprehensive resource for researchers aiming to leverage the unique properties of this compound isomers in their scientific endeavors, from fundamental research to the frontiers of drug discovery.
Introduction
Glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, play pivotal roles in a vast array of biological processes, including digestion, glycoprotein processing, and lysosomal catabolism. Their dysfunction is implicated in numerous pathologies, such as diabetes, viral infections, and lysosomal storage disorders like Gaucher disease.[1][2] Consequently, the development of specific glycosidase inhibitors is of paramount importance for both basic research and clinical applications.
Conduritols, a class of naturally occurring and synthetic cyclohexene-1,2,3,4-tetrols, have garnered significant attention as potent glycosidase inhibitors.[3] Their structural similarity to the pyranose ring of carbohydrates allows them to be recognized by the active sites of these enzymes. The epoxide derivatives of conduritols, particularly Conduritol B epoxide (CBE), are well-characterized mechanism-based irreversible inhibitors that form a covalent bond with the catalytic nucleophile of the target glycosidase.[4] This guide focuses on the isomers of this compound, detailing their synthesis, inhibitory activities against various glycosidases, and their impact on cellular signaling, with a particular emphasis on their relevance to human health and disease.
Quantitative Analysis of Glycosidase Inhibition
The efficacy and selectivity of conduritol isomers as glycosidase inhibitors are quantitatively assessed through the determination of their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). This section summarizes the available quantitative data for key conduritol isomers.
| Conduritol Isomer | Target Enzyme | Enzyme Source | Inhibition Metric | Value | Reference(s) |
| Conduritol B epoxide (CBE) | β-Glucosidase (GBA) | Human | IC₅₀ | 1 - 9.49 µM | [4] |
| β-Glucosidase (GBA) | Human | Kᵢ | 53 µM | [5] | |
| α-Glucosidase | Monascus ruber | IC₅₀ | ~100 µM | [4][6] | |
| (+)-Conduritol F | Type I α-Glucosidase | Not specified | IC₅₀ | 86.1 µM | [7] |
Note: The inhibitory potency of a compound can be influenced by experimental conditions such as substrate concentration. The Cheng-Prusoff equation can be used to convert IC₅₀ values to Kᵢ values, providing a more direct measure of binding affinity.[8]
Experimental Protocols
The synthesis of conduritol isomers and the evaluation of their biological activity require precise and reproducible experimental procedures. This section provides detailed methodologies for key experiments.
Chemical Synthesis of Conduritol Isomers
The synthesis of conduritol isomers often involves multi-step chemical transformations starting from readily available precursors. While numerous synthetic routes have been developed, this section provides a representative protocol for the synthesis of a conduritol derivative.
Protocol: Synthesis of a this compound Derivative
This protocol is a generalized representation based on described synthetic strategies.[3][9][10] Specific reaction conditions and purification methods may vary.
-
Starting Material: Benzoquinone.
-
Step 1: Diels-Alder Reaction. React benzoquinone with a suitable diene to form a cyclohexene derivative.
-
Step 2: Reduction. Reduce the ketone functionalities of the Diels-Alder adduct using a reducing agent such as sodium borohydride to yield a diol.
-
Step 3: Protection. Protect the hydroxyl groups using a suitable protecting group (e.g., acetate, benzyl) to prevent unwanted side reactions in subsequent steps.
-
Step 4: Epoxidation. Introduce an epoxide ring across the double bond using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
-
Step 5: Epoxide Opening. Open the epoxide ring using a nucleophile to introduce desired functionalities.
-
Step 6: Deprotection. Remove the protecting groups to yield the final this compound derivative.
-
Purification and Characterization. Purify the final product using column chromatography and characterize its structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Enzyme Inhibition Assay
The inhibitory activity of conduritol isomers is typically determined using an in vitro enzyme inhibition assay. This protocol describes a general procedure for determining the IC₅₀ of an inhibitor against a glycosidase.
Protocol: α-Glucosidase Inhibition Assay
-
Materials:
-
α-Glucosidase enzyme solution
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution
-
Conduritol isomer stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. In a 96-well plate, add 50 µL of phosphate buffer to each well. b. Add 10 µL of different concentrations of the conduritol isomer solution to the test wells. Add 10 µL of the solvent as a control. c. Add 20 µL of the α-glucosidase solution to each well and pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well. e. Incubate the plate at 37°C for 30 minutes. f. Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution. g. Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader. h. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100 i. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to visualize and identify active enzymes in complex biological samples.[11] Conduritol-based probes with a fluorescent reporter group can be used to specifically label active glycosidases.
Protocol: Fluorescent ABPP of Glycosidases in Cell Lysates
-
Materials:
-
Cell lysate
-
Fluorescently-labeled conduritol-based probe (e.g., cyclophellitol aziridine probe)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
-
-
Procedure: a. Incubate the cell lysate (e.g., 50 µg of protein) with the fluorescent probe (e.g., 1 µM) for 30-60 minutes at 37°C. b. For competition experiments, pre-incubate the lysate with an unlabeled inhibitor for 30 minutes before adding the fluorescent probe. c. Stop the labeling reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. d. Separate the proteins by SDS-PAGE. e. Visualize the fluorescently labeled proteins using a fluorescence gel scanner. The intensity of the fluorescent band corresponding to the target glycosidase will be reduced in the presence of a competing inhibitor.
Signaling Pathways and Biological Effects
The inhibition of specific glycosidases by conduritol isomers can have profound effects on cellular signaling and physiology. This section explores some of the key pathways and biological consequences associated with the action of these inhibitors.
Conduritol B Epoxide and Gaucher Disease
Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GBA), leading to the accumulation of its substrate, glucosylceramide.[1] Conduritol B epoxide (CBE) is a widely used tool to model Gaucher disease in vitro and in vivo due to its potent and irreversible inhibition of GBA.[12][13]
The inhibition of GBA by CBE leads to a cascade of downstream events:
-
Lysosomal Dysfunction: The accumulation of glucosylceramide within lysosomes disrupts their normal function, leading to lysosomal stress and impaired autophagy.[14]
-
Cellular Phenotypes: In macrophages, this accumulation leads to the formation of "Gaucher cells," which are characteristic of the disease.[15]
-
Neurotoxicity: In neuronal models, GBA inhibition and the resulting glucosylceramide accumulation can increase the sensitivity of neurons to neurotoxic agents.[10]
The following diagram illustrates the central role of GBA inhibition in the pathogenesis of Gaucher disease.
Caption: Inhibition of GBA by CBE leads to lysosomal dysfunction.
This compound and Hypoglycemic Effects
Some conduritol isomers, such as this compound, have demonstrated hypoglycemic activity. While the precise signaling pathway is still under investigation, it is hypothesized to involve the inhibition of intestinal α-glucosidases.[2][16] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial blood glucose levels. This mechanism is similar to that of clinically approved α-glucosidase inhibitors like acarbose.
The potential signaling pathway for the hypoglycemic effect of this compound is depicted below.
Caption: this compound may exert hypoglycemic effects via α-glucosidase inhibition.
Experimental and Drug Development Workflow
The discovery and development of conduritol-based glycosidase inhibitors as therapeutic agents follow a structured workflow, from initial screening to preclinical evaluation.
The following diagram outlines a typical workflow for the development of small molecule enzyme inhibitors, which is applicable to conduritol derivatives.
References
- 1. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric induction of conduritols via AAA reactions: synthesis of the aminocyclohexitol of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multiplex Fluorescent, Activity-Based Protein Profiling Identifies Active α-Glycosidases and Other Hydrolases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Gaucher disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Gaucher disease pathogenesis - Wheeler - Annals of Translational Medicine [atm.amegroups.org]
- 14. researchgate.net [researchgate.net]
- 15. Pathophysiology | Know Gaucher Disease [knowgaucherdisease.com]
- 16. mdpi.com [mdpi.com]
Early Research on Conduritol A's Hypoglycemic Effects: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring polycyclic polyol, has been the subject of early-stage research for its potential hypoglycemic properties. This technical guide provides an in-depth analysis of the foundational studies investigating these effects. The primary focus of this document is to consolidate the available data on the in vivo efficacy of this compound in diabetic animal models, detail the experimental methodologies employed in this early research, and visualize the proposed mechanisms of action. While early findings indicate a significant potential for this compound in blood glucose regulation, this paper also highlights the need for further research to obtain more precise quantitative data to fully elucidate its therapeutic potential.
Introduction
The global rise in diabetes mellitus has necessitated the exploration of novel therapeutic agents from natural sources. This compound, a cyclitol found in various plants, including Gymnema sylvestre, has been identified in early studies as a compound of interest for its potential to lower blood glucose levels. This whitepaper synthesizes the initial research, providing a technical overview for scientists and professionals in the field of drug development.
In Vivo Hypoglycemic Effects of this compound
Early research into the hypoglycemic activity of this compound primarily utilized alloxan-induced diabetic rat models. These studies aimed to assess the impact of this compound administration on key biochemical parameters associated with diabetes.
Quantitative Data Summary
Table 1: Effect of this compound on Fasting Blood Glucose and Serum Insulin in Alloxan-Induced Diabetic Rats [1][2]
| Treatment Group | Dosage | Change in Fasting Blood Glucose (FBG) | Change in Serum Insulin (INS) | Statistical Significance (FBG) | Statistical Significance (INS) |
| Diabetic Control | - | No significant change | No significant change | - | - |
| This compound | High | Remarkable Reduction | Significant Increase | p < 0.01 | p < 0.05 |
| This compound | Medium | Remarkable Reduction | Not specified | p < 0.01 | Not specified |
Table 2: Effect of this compound on Markers of Oxidative Stress in Alloxan-Induced Diabetic Rats [1][2]
| Treatment Group | Dosage | Change in Superoxide Dismutase (SOD) Activity | Change in Malondialdehyde (MDA) Level | Statistical Significance (SOD) | Statistical Significance (MDA) |
| Diabetic Control | - | No significant change | No significant change | - | - |
| This compound | High & Medium | Obvious Increase | Obvious Decrease | p < 0.05 | p < 0.05 |
Table 3: Other Reported Effects of this compound in Alloxan-Induced Diabetic Rats [1][2]
| Parameter | Observed Effect |
| Glucose Disposal | Obvious Increase |
| Serum Triglycerides (TG) | Regulation of Metabolism |
| Serum Cholesterol (CHO) | Regulation of Metabolism |
| Pancreatic β-cell Number | Increased compared to diabetic model group |
| Immune Function | Potentiation |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in early research on this compound.
Alloxan-Induced Diabetic Rat Model
This protocol outlines the induction of diabetes in rats, a common model for studying hypoglycemic agents.
-
Animal Selection: Male Wistar rats are typically used.
-
Acclimatization: Animals are allowed to acclimatize to laboratory conditions for a week before the experiment.
-
Fasting: Rats are fasted for 12-18 hours with free access to water.
-
Alloxan Administration: A freshly prepared solution of alloxan monohydrate in cold normal saline is injected intraperitoneally (IP). A common dosage is 150 mg/kg body weight.
-
Induction of Hyperglycemia: Diabetes is typically induced within 72 hours. Blood glucose levels are monitored, and rats with fasting blood glucose levels above 200 mg/dL are considered diabetic and selected for the study.
-
Treatment: Diabetic rats are divided into groups and administered different dosages of this compound (e.g., high and medium doses) or a vehicle control, typically for a period of 14 days.[1][2]
Biochemical Parameter Analysis
The following methods were reported for analyzing key serum markers.[1][2]
-
Fasting Blood Glucose (FBG): Measured using a standard glucose oxidase method from tail vein blood samples.
-
Serum Insulin (INS): Determined by radioimmunoassay (RIA).
-
Serum Triglycerides (TG) and Cholesterol (CHO): Analyzed using enzymatic methods.
-
Superoxide Dismutase (SOD) and Malondialdehyde (MDA): Measured to assess oxidative stress levels, typically using spectrophotometric assays.
In Vitro α-Glucosidase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of this compound on carbohydrate-digesting enzymes.
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) are commonly used.
-
Incubation: A solution of the enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The substrate, pNPG, is added to the mixture to start the reaction.
-
Measurement: The formation of p-nitrophenol, a yellow product, is measured spectrophotometrically at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Discussion and Future Directions
The early research on this compound suggests a multifaceted mechanism for its hypoglycemic effects. The significant reduction in fasting blood glucose and the increase in serum insulin in diabetic rats point towards a potential for both promoting insulin secretion and/or improving insulin sensitivity.[1][2] The observed increase in pancreatic β-cell numbers in this compound-treated groups further supports the hypothesis of a protective or regenerative effect on the pancreas.[1][2]
Furthermore, the amelioration of oxidative stress, as evidenced by increased SOD activity and decreased MDA levels, suggests that this compound may also address the secondary complications of diabetes associated with oxidative damage.[1][2] The proposed primary mechanism of action, consistent with its structural similarity to carbohydrates, is the competitive inhibition of α-glucosidase in the small intestine. This would delay carbohydrate digestion and absorption, leading to a blunted postprandial glucose response.
The primary limitation of the currently available early research is the lack of detailed quantitative data. To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Dose-Response Studies: Establishing a clear dose-dependent relationship for the hypoglycemic effects of this compound.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound, as well as its time-course of action.
-
Elucidation of Molecular Mechanisms: Investigating the precise molecular interactions of this compound with α-glucosidase and other potential targets in relevant signaling pathways.
-
Long-Term Efficacy and Safety Studies: Evaluating the chronic effects of this compound administration on glycemic control and potential side effects.
Conclusion
Early in vivo studies on this compound demonstrate its promising potential as a hypoglycemic agent. The available evidence suggests that it may exert its effects through multiple mechanisms, including the inhibition of α-glucosidase, protection of pancreatic β-cells, and reduction of oxidative stress. However, to fully realize the therapeutic potential of this compound, further rigorous investigation is required to provide detailed quantitative data and a deeper understanding of its pharmacological profile. This whitepaper serves as a foundational guide for researchers and drug development professionals interested in pursuing the further development of this compound for the management of diabetes mellitus.
References
The Discovery of Conduritol A's Aldose Reductase Inhibitory Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic hyperglycemia in diabetes mellitus leads to a cascade of metabolic changes that contribute to long-term complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1] One of the key mechanisms implicated in the pathogenesis of these complications is the increased flux of glucose through the polyol pathway.[2] Aldose reductase (AR), the rate-limiting enzyme of this pathway, catalyzes the conversion of glucose to sorbitol.[2][3] Under hyperglycemic conditions, the accumulation of sorbitol within cells leads to osmotic stress, while the concomitant depletion of the cofactor NADPH contributes to oxidative stress, both of which are major drivers of cellular damage.[2][4][5] Consequently, the inhibition of aldose reductase has been a significant therapeutic target for the management of diabetic complications.[6] This technical guide provides an in-depth look at the discovery and characterization of Conduritol A as an inhibitor of aldose reductase.
The Polyol Pathway and Its Pathophysiological Role
Under normal glycemic conditions, the majority of cellular glucose is phosphorylated by hexokinase and enters the glycolytic pathway.[2] However, in a state of hyperglycemia, the excess glucose is shunted into the polyol pathway.[2] This two-step metabolic route is initiated by aldose reductase (AR), which reduces glucose to sorbitol, utilizing NADPH as a cofactor.[3] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase (SDH), with NAD+ as the cofactor.[3]
The activation of this pathway under hyperglycemic conditions has several detrimental consequences:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes, leading to its intracellular accumulation. This creates a hyperosmotic environment within the cell, causing an influx of water, cell swelling, and eventual damage.[5][7]
-
Increased Oxidative Stress: The reduction of glucose to sorbitol consumes NADPH.[4] NADPH is crucial for the regeneration of the major intracellular antioxidant, reduced glutathione (GSH), by glutathione reductase.[2] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[2]
-
Formation of Advanced Glycation End Products (AGEs): The fructose produced by the polyol pathway can be phosphorylated and enter the glycolytic pathway. However, it can also lead to the formation of potent glycating agents like methylglyoxal and 3-deoxyglucosone, which are precursors to AGEs.[8] AGEs contribute to cellular dysfunction and the progression of diabetic complications.[8]
The central role of aldose reductase in these damaging processes makes it a prime target for therapeutic intervention.
Figure 1: The Polyol Pathway in Hyperglycemia.
Discovery of this compound's Inhibitory Activity
This compound, a polyol isolated from the plant Gymnema sylvestre, was identified as a potential therapeutic agent for diabetic complications.[9][10] Initial studies focused on its effects in an animal model of diabetes.
In Vivo Evidence: Prevention of Diabetic Cataracts
In a key study, streptozotocin-induced diabetic rats were administered this compound (10 mg/kg/day) over a 16-week period.[9][10] The results demonstrated a significant reduction in the incidence of cataracts in the treated group compared to the untreated diabetic group. While 40% of the untreated diabetic rats developed cataracts, only 6.7% of those treated with this compound did so.[9] This finding suggested that this compound could mitigate one of the well-known complications of diabetes.[9] Importantly, the administration of this compound did not cause any observable acute toxicity.[9][10]
In Vitro Enzyme Inhibition Studies
To elucidate the mechanism behind its protective effects, the inhibitory activity of this compound against aldose reductase was investigated in vitro. The study revealed that this compound inhibited aldose reductase from various rat tissues, including the liver, kidney, skeletal muscle, and lens.[9] The most potent inhibition was observed in the lens tissue when D-glucose was used as the substrate.[9]
Further investigations into the specificity of this compound showed that at a concentration of 10 mM, it did not inhibit other key metabolic enzymes such as hexokinase, pyruvate kinase, lactate dehydrogenase, glucose-6-phosphate dehydrogenase, glutathione reductase, alcohol dehydrogenase, and aldehyde reductase.[9] This suggests a degree of selectivity for aldose reductase.
Quantitative Data on Aldose Reductase Inhibition
The following table summarizes the in vitro inhibitory activity of this compound on aldose reductase from different rat tissues.
| Tissue Source | Substrate | This compound Concentration | % Inhibition of Aldose Reductase | Reference |
| Lens | D-Glucose | 10 mM | 35% | [9] |
| Kidney | D-Glucose | 10 mM | 12% | [9] |
| Skeletal Muscle | D-Glucose | 10 mM | 7% | [9] |
| Liver | D-Glucose | 10 mM | 5% | [9] |
Experimental Protocols
In Vivo Study of Diabetic Cataract Development
-
Animal Model: Streptozotocin-induced diabetic rats were used as the model for diabetes.[9]
-
Treatment: A treatment group of diabetic rats received daily intraperitoneal injections of this compound at a dosage of 10 mg/kg of body weight for 16 weeks.[9][10] A control group of diabetic rats received a placebo.
-
Monitoring: The development of cataracts was visually monitored and recorded over the 16-week study period. Blood glucose levels were also measured to confirm the diabetic state.[9]
-
Toxicity Assessment: For acute toxicity evaluation, normal rats were administered this compound either intraperitoneally (100 mg/kg) or orally (2 g/kg). Tissues from major organs were then examined histochemically for any abnormalities.[9]
In Vitro Aldose Reductase Inhibition Assay
-
Enzyme Preparation: Aldose reductase was partially purified from the lens, liver, kidney, and skeletal muscle of rats. Tissues were homogenized in a buffer solution and then subjected to centrifugation to obtain a supernatant containing the enzyme.[11]
-
Assay Principle: The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm as it is oxidized to NADP+.[12]
-
Reaction Mixture: The reaction mixture typically contains:
-
Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.2).
-
NADPH as the cofactor.
-
A substrate, such as D-glucose or DL-glyceraldehyde.
-
The enzyme preparation.
-
The test inhibitor (this compound) at a specified concentration (e.g., 10 mM).
-
-
Procedure:
-
The components of the reaction mixture, excluding the substrate, are pre-incubated.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor.
-
Figure 2: Experimental Workflow for this compound Evaluation.
Conclusion
The discovery of this compound's inhibitory activity against aldose reductase provides a compelling example of a natural product with therapeutic potential for diabetic complications. The in vivo studies demonstrating the prevention of diabetic cataracts in rats, coupled with the in vitro evidence of direct enzyme inhibition, establish a clear mechanism of action.[9][10] While the inhibitory potency of this compound may be modest compared to some synthetic inhibitors, its natural origin and apparent lack of acute toxicity make it an interesting lead compound for further investigation and development in the field of aldose reductase inhibitors.[9] These initial findings have laid the groundwork for future research into the therapeutic applications of this compound and its derivatives in the management of diabetes-related pathologies.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Aldose Reductase, Oxidative Stress, and Diabetic Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on Conduritol B Epoxide and Gaucher Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gaucher disease, the most prevalent lysosomal storage disorder, arises from a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of its substrate, glucosylceramide. Conduritol B epoxide (CBE), a potent and irreversible inhibitor of GCase, has been a cornerstone in the study of Gaucher disease for decades. By mimicking the primary biochemical defect of the disease, CBE has enabled the development of crucial cellular and animal models, providing invaluable insights into its pathophysiology and serving as a platform for the preclinical evaluation of therapeutic strategies. This technical guide provides an in-depth overview of the foundational studies involving CBE and Gaucher disease, presenting key quantitative data, detailed experimental protocols, and visualizations of the core biological pathways and experimental workflows.
Introduction: Conduritol B Epoxide as a Tool to Model Gaucher Disease
Conduritol B epoxide (CBE) is a synthetic cyclitol epoxide that acts as a mechanism-based, irreversible inhibitor of retaining β-glucosidases, with a particular selectivity for lysosomal GCase.[1] Its structural similarity to glucose allows it to enter the active site of GCase, where the epoxide ring is nucleophilically attacked by the catalytic glutamate residue (Glu340).[2] This reaction results in the formation of a stable, covalent ester bond, rendering the enzyme inactive.[2]
The inhibition of GCase by CBE directly leads to the intracellular accumulation of glucosylceramide and its deacylated form, glucosylsphingosine, within lysosomes. This accumulation is the primary pathogenic event in Gaucher disease, making CBE an invaluable tool for creating robust in vitro and in vivo models that recapitulate the key biochemical and pathological features of the disease.[3] These models have been instrumental in elucidating the downstream consequences of GCase deficiency, including neuroinflammation, α-synuclein aggregation, and lysosomal dysfunction.[4][5]
Quantitative Data
The following tables summarize key quantitative data from foundational studies on Conduritol B epoxide and its effects in models of Gaucher disease.
Table 1: Inhibitory Potency of Conduritol B Epoxide against Glucocerebrosidase (GCase)
| Parameter | Value | Species | Conditions | Reference(s) |
| IC₅₀ | ~9 µM | Not Specified | Purified GBA | [6] |
| IC₅₀ | 26.6 µM | Human | Recombinant, 30 min preincubation | [2][7] |
| IC₅₀ | 2.30 µM | Human | Recombinant, 180 min preincubation | [2][7] |
| IC₅₀ | 28.19 µM | Human | In vitro, fibroblast lysates | [2] |
Table 2: Substrate Accumulation in the Brain of CBE-Treated Mice
| Treatment Group | Glucosylceramide (GlcCer) Fold Increase vs. Control | Glucosylsphingosine (GlcSph) Fold Increase vs. Control | Mouse Strain | Treatment Regimen | Reference(s) |
| WT + CBE | 1.6 | 7.8 | Wild-Type | 100 mg/kg, i.p., 3x/week for 10 weeks | [8] |
| PrP-A53T-SNCA + CBE | 1.3 | 6.5 | PrP-A53T-SNCA | 100 mg/kg, i.p., 3x/week for 10 weeks | [8] |
| WT + CBE | Significant increase | Significant increase | Wild-Type | 100 mg/kg/day, i.p., for 28 days | [4] |
Table 3: Pathological Markers in CBE-Induced Gaucher Disease Mouse Models
| Marker | Observation | Mouse Strain | Treatment Regimen | Reference(s) |
| Astrocytosis (GFAP) | Highly increased immunoreactive area | C57Bl/6 | Intraperitoneal injection for 9 consecutive days | [9] |
| Activated Microglia (CD11b) | Highly increased immunoreactive area | C57Bl/6 | Intraperitoneal injection for 9 consecutive days | [9] |
| α-Synuclein Aggregation | Accumulation of insoluble α-synuclein in the substantia nigra | Wild-Type | 100 mg/kg/day, systemic, for 28 days | [4] |
| Neuronal Loss | Irreversible and progressive neuronal loss | Wild-Type and 9V | 100 mg/kg/day, i.p., for 8-10 days | [10] |
Experimental Protocols
In Vitro Inhibition of Glucocerebrosidase Activity
This protocol describes a common fluorometric assay to measure GCase activity and its inhibition by CBE using the substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.
-
Substrate Stock Solution: 10 mM 4-MUG in DMSO.
-
Inhibitor Stock Solution: 10 mM Conduritol B Epoxide (CBE) in DMSO or sterile water (prepare fresh).
-
Stop Solution: 1 M glycine, pH 10.5.
-
Purified GCase or cell/tissue lysate.
-
96-well black, flat-bottom plates.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~448 nm).
Procedure:
-
Enzyme Preparation: Prepare dilutions of purified GCase or cell/tissue lysate in Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of CBE in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
20 µL of Assay Buffer
-
10 µL of enzyme preparation
-
10 µL of CBE dilution or vehicle control (Assay Buffer with the same concentration of solvent as the CBE dilutions).
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow for CBE to bind to and inhibit GCase.
-
Reaction Initiation: Add 10 µL of 10 mM 4-MUG substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Add 100 µL of Stop Solution to each well.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence (wells without enzyme) from all readings. Calculate the percentage of inhibition for each CBE concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the CBE concentration and fitting the data to a four-parameter logistic curve.
Induction of a Gaucher Disease Phenotype in Mice
This protocol outlines a general procedure for inducing a neuronopathic Gaucher-like phenotype in mice using CBE.
Materials:
-
Conduritol B Epoxide (CBE).
-
Sterile Phosphate-Buffered Saline (PBS) or saline.
-
C57Bl/6 mice (age and sex as required for the study).
-
Sterile syringes and needles.
-
Animal balance.
Procedure:
-
CBE Solution Preparation: Prepare a sterile solution of CBE in PBS or saline. A common concentration is 10 mg/mL. This solution should be prepared fresh before each set of injections.
-
Animal Dosing:
-
Weigh each mouse accurately.
-
The standard dosage is typically 100 mg/kg of body weight.[3]
-
Administer the calculated volume of the CBE solution via intraperitoneal (i.p.) injection.
-
For control animals, administer an equivalent volume of sterile PBS or saline.
-
-
Injection Schedule:
-
Injections are typically performed daily.
-
A common schedule to induce a robust phenotype is for 9 to 11 consecutive days.[3] For chronic models, treatment can be extended.
-
-
Monitoring:
-
Monitor the animals daily for changes in body weight, general health, and the development of neurological symptoms (e.g., tremors, ataxia, paralysis).
-
At the end of the experimental period, tissues (e.g., brain, liver, spleen) can be harvested for biochemical (GCase activity, substrate levels) and histological (neuroinflammation, Gaucher cell-like structures) analysis.
-
Visualizations: Pathways and Workflows
Signaling Pathways Affected by GCase Deficiency
The inhibition of GCase by CBE and the subsequent accumulation of glucosylceramide and glucosylsphingosine trigger a cascade of downstream pathological events. The following diagram illustrates some of the key signaling pathways implicated in the pathophysiology of Gaucher disease.
Caption: Key signaling pathways affected by GCase inhibition.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for in vitro and in vivo studies using Conduritol B epoxide.
Caption: In Vitro GCase Inhibition Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Neuroinflammation in neuronopathic Gaucher disease: Role of microglia and NK cells, biomarkers, and response to substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroinflammation in Gaucher disease, neuronal ceroid lipofuscinosis, and commonalities with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting pathways of neuroinflammation in Gaucher disease - ILANIT 2020 [program.eventact.com]
- 9. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mTOR hyperactivity mediates lysosomal dysfunction in Gaucher's disease iPSC-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Therapeutic Potential of Conduritol A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic promise of this compound, with a primary focus on its role as a glycosidase inhibitor and its potential as a hypoglycemic agent. This document synthesizes available quantitative data, details key experimental protocols for its evaluation, and visually represents its mechanisms of action through signaling pathway and workflow diagrams.
Introduction
This compound, a cyclohexenetetrol, belongs to the conduritol family of inositol isomers. Its unique chemical structure allows it to act as a mimetic of monosaccharides, enabling it to interact with the active sites of various carbohydrate-processing enzymes. This inhibitory action forms the basis of its therapeutic potential, particularly in the context of metabolic disorders such as diabetes. This guide will delve into the technical details of this compound's mechanism of action, its observed physiological effects, and the experimental methodologies used to characterize its activity.
Chemical and Physical Properties
This compound is a white, crystalline solid with the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol . Its structure features a cyclohexene ring with four hydroxyl groups, which are key to its biological activity.
| Property | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol |
| CAS Number | 526-87-4 |
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
Mechanism of Action: Glycosidase Inhibition
The primary mechanism through which this compound exerts its therapeutic effects is the inhibition of glycosidase enzymes. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.
Inhibition of Alpha-Glucosidases
This compound is a competitive inhibitor of intestinal alpha-glucosidases, such as sucrase and maltase. By binding to the active site of these enzymes, it prevents the hydrolysis of disaccharides like sucrose and maltose into glucose. This action delays carbohydrate digestion and subsequently reduces the rate of glucose absorption into the bloodstream, leading to a lower postprandial blood glucose peak.
Diagram: Mechanism of Alpha-Glucosidase Inhibition
Caption: Competitive inhibition of alpha-glucosidase by this compound.
Therapeutic Potential in Diabetes
The alpha-glucosidase inhibitory activity of this compound makes it a promising candidate for the management of type 2 diabetes. By attenuating postprandial hyperglycemia, it can help in maintaining glycemic control and potentially reduce the long-term complications associated with the disease.
In Vivo Efficacy in Animal Models
Studies in alloxan-induced diabetic rats have demonstrated the hypoglycemic effects of this compound. Administration of this compound has been shown to significantly reduce fasting blood glucose levels.
| Animal Model | Compound | Dose | Effect | Reference |
| Alloxan-induced diabetic rats | This compound | Not specified | Reduction in fasting blood glucose | [2][3][4][5][6] |
Potential Modulation of Signaling Pathways
While direct evidence for this compound's impact on specific signaling pathways is still emerging, related inositol derivatives have been shown to influence the PI3K/Akt signaling pathway. This pathway is crucial for insulin-mediated glucose uptake and glycogen synthesis[7][8][9][10][11]. It is hypothesized that this compound may exert some of its beneficial effects by modulating this pathway, in addition to its direct enzymatic inhibition.
Diagram: Hypothesized Signaling Pathway Modulation
Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.
In Vitro Alpha-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of alpha-glucosidase.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of this compound and acarbose at various concentrations in phosphate buffer.
-
In a 96-well plate, add 20 µL of the test compound or control solution to respective wells.
-
Add 20 µL of alpha-glucosidase solution (2 U/mL) to each well and incubate at 37°C for 5 minutes[12].
-
Initiate the reaction by adding 20 µL of 1 mM pNPG to each well[12].
-
Incubate the plate at 37°C for 20 minutes[12].
-
Stop the reaction by adding 50 µL of 1 mM sodium carbonate[12].
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Diagram: Alpha-Glucosidase Inhibition Assay Workflow
Caption: Workflow for the in vitro alpha-glucosidase inhibition assay.
In Vivo Alloxan-Induced Diabetic Rat Model
This model is used to evaluate the hypoglycemic effect of this compound in a diabetic state.
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Alloxan monohydrate
-
Citrate buffer (pH 4.5)
-
This compound
-
Glucometer and test strips
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight) dissolved in cold citrate buffer[2][3][4][5][6].
-
After 72 hours, measure fasting blood glucose levels. Rats with blood glucose levels above 250 mg/dL are considered diabetic and included in the study.
-
Divide the diabetic rats into groups: a diabetic control group receiving the vehicle and treatment groups receiving different doses of this compound orally for a specified period (e.g., 14-28 days).
-
Monitor fasting blood glucose levels and body weight at regular intervals throughout the study.
-
At the end of the treatment period, collect blood samples for biochemical analysis (e.g., serum insulin, lipid profile).
-
Tissues such as the pancreas and liver may be collected for histopathological examination.
Diagram: Alloxan-Induced Diabetic Rat Model Workflow
Caption: Workflow for the alloxan-induced diabetic rat model.
Ex Vivo Everted Rat Gut Sac Model for Glucose Absorption
This ex vivo model is used to directly measure the effect of this compound on intestinal glucose absorption.
Materials:
-
Male Wistar rats
-
Krebs-Ringer bicarbonate buffer
-
Glucose
-
This compound
-
Surgical instruments
Procedure:
-
Euthanize a fasted rat and isolate a segment of the small intestine (jejunum).
-
Gently evert the intestinal segment over a glass rod so that the mucosal surface is on the outside[13][14][15].
-
Tie one end of the sac and fill it with a known volume of Krebs-Ringer buffer. Tie the other end to form a sealed sac.
-
Incubate the everted sac in a beaker containing Krebs-Ringer buffer with glucose and different concentrations of this compound. The incubation is typically carried out at 37°C with continuous oxygenation.
-
After the incubation period, measure the glucose concentration in the serosal fluid (inside the sac) and the mucosal fluid (outside the sac).
-
A decrease in the amount of glucose transported into the serosal fluid in the presence of this compound indicates inhibition of glucose absorption.
Diagram: Everted Rat Gut Sac Experimental Setup
Caption: Schematic of the everted rat gut sac model.
Pharmacokinetics and Bioavailability
Currently, there is limited specific data available in the cited literature on the pharmacokinetics and oral bioavailability of this compound. Preclinical animal models are essential to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME)[16][17][18][19][20][21][22][23]. Understanding these parameters is crucial for dose selection and predicting the compound's behavior in humans. Future studies should focus on elucidating the pharmacokinetic profile of this compound to support its development as a therapeutic agent.
Potential as a Pharmacological Chaperone
Pharmacological chaperones are small molecules that can rescue misfolded proteins, restoring their proper conformation and function[21][24][25][26][27]. Given its ability to interact with the active sites of glycosidases, there is a theoretical possibility that this compound or its derivatives could act as pharmacological chaperones for certain genetic disorders caused by mutations leading to misfolded glycosidase enzymes. However, specific experimental evidence to support this role for this compound is currently lacking in the reviewed literature.
Conclusion and Future Directions
This compound demonstrates significant therapeutic potential, primarily as a hypoglycemic agent through the inhibition of intestinal alpha-glucosidases. The experimental data from in vivo animal models supports its ability to lower blood glucose levels. However, to advance its development as a viable therapeutic, further research is imperative. Key areas for future investigation include:
-
Quantitative Efficacy: Determination of specific IC50 and Ki values for this compound against human intestinal alpha-glucosidases.
-
Signaling Pathways: Elucidation of the direct effects of this compound on insulin signaling pathways, such as the PI3K/Akt pathway.
-
Pharmacokinetics: Comprehensive pharmacokinetic studies in preclinical models to understand its ADME profile and oral bioavailability.
-
Pharmacological Chaperone Activity: Investigation into its potential as a pharmacological chaperone for relevant genetic disorders.
A deeper understanding of these aspects will be critical in translating the promising preclinical findings of this compound into clinical applications for the management of diabetes and potentially other metabolic disorders.
References
- 1. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ijbpas.com [ijbpas.com]
- 6. ijbcp.com [ijbcp.com]
- 7. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of D-Pinitol on Insulin Resistance through the PI3K/Akt Signaling Pathway in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyperglycemia alters PI3k and Akt signaling and leads to endothelial cell proliferative dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. Glucose transport into everted sacs of the small intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 16. Predicting human pharmacokinetics from preclinical data: absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. proventainternational.com [proventainternational.com]
- 20. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration [mdpi.com]
- 21. Pharmacological Chaperoning: A Primer on Mechanism and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. One moment, please... [ajpp.in]
- 23. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 24. Pharmacological Chaperones: Design and Development of New Therapeutic Strategies for the Treatment of Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. life.scnu.edu.cn [life.scnu.edu.cn]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocols for Conduritol A Isomers: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritols are a group of naturally occurring cyclohexenetetrols, first isolated from the vine Marsdenia condurango. These compounds and their stereoisomers have garnered significant interest in medicinal chemistry and drug development due to their potential as glycosidase inhibitors, which are therapeutic targets for various diseases, including diabetes, viral infections, and cancer. This document provides detailed application notes and protocols for the synthesis of Conduritol A and its isomers, with a focus on chemoenzymatic and classical organic synthesis approaches.
Stereochemical Relationships of Conduritol Isomers
The conduritol family consists of six diastereomers, designated as A, B, C, D, E, and F. Among these, this compound and D are meso compounds, meaning they are achiral despite having stereocenters. In contrast, Conduritols B, C, E, and F are chiral and exist as enantiomeric pairs.[1] Understanding these stereochemical relationships is crucial for designing stereoselective synthetic routes.
Caption: Stereochemical classification of Conduritol isomers.
Synthetic Approaches
Two primary synthetic strategies have emerged for the preparation of conduritol isomers: chemoenzymatic synthesis starting from substituted benzenes and classical organic synthesis from starting materials like p-benzoquinone.
Chemoenzymatic Synthesis of (-)-Conduritol C
This approach utilizes the enantioselective oxidation of a substituted benzene by a microorganism to establish the initial stereocenters, followed by chemical transformations to complete the synthesis. The synthesis of (-)-Conduritol C from bromobenzene is a well-established example.
Caption: Chemoenzymatic synthesis workflow for (-)-Conduritol C.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of (-)-Bromo-conduritol C
This protocol outlines a four-step synthesis with an overall yield of 46%.[2]
Step 1: Microbial Oxidation of Bromobenzene
-
Description: Whole cells of E. coli JM109 (pDTG601) are used to catalyze the cis-dihydroxylation of bromobenzene to produce (+)-cis-(1R,2S)-1,2-dihydroxy-3-bromo-cyclohexa-3,5-diene.
-
Note: Detailed fermentation and biotransformation conditions are strain and equipment-specific and should be optimized.
Step 2: Acetonide Protection
-
Procedure: The resulting cis-diol is protected as its acetonide derivative using 2,2-dimethoxypropane in the presence of a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in an inert solvent like dichloromethane or acetone. The reaction is typically stirred at room temperature until completion (monitored by TLC).
Step 3: Iodohydrin Formation and Epoxidation/Ring Opening
-
Procedure: The acetonide-protected diol is subjected to Prevost conditions (iodine and silver benzoate) to yield a major iodohydrin product. This intermediate is then treated with a base, such as 10% aqueous sodium hydroxide in THF, to induce epoxide formation and subsequent stereoselective ring-opening to afford the bromo-conduritol C acetonide.
Step 4: Deprotection to (-)-Bromo-conduritol C
-
Procedure: The corresponding acetonide (0.21 mmol) is dissolved in methanol (1 mL), and Dowex 50 resin (200 mg) is added. The reaction mixture is stirred overnight at room temperature. The resin is then filtered off, and the filtrate is concentrated. The crude product is purified by flash column chromatography (ethyl acetate with 10% methanol) to give (-)-bromo-conduritol C.
-
Yield: 90%[2]
-
Characterization: White solid, [α]D20 = -50 (c 0.01, MeOH).[2]
Protocol 2: Synthesis of (-)-Conduritol C from (-)-Bromo-conduritol C Acetonide
Step 1: Reductive Dehalogenation
-
Procedure: The bromo-conduritol C acetonide is dehalogenated using a free-radical reduction method, for example, with tributyltin hydride and a radical initiator like AIBN in a suitable solvent such as toluene, heated at reflux.
Step 2: Deprotection to (-)-Conduritol C
-
Procedure: The resulting conduritol C acetonide is deprotected using the same procedure as for (-)-bromo-conduritol C (Protocol 1, Step 4).
-
Yield: 92%[2]
-
Characterization: White solid, [α]D20 = -205 (c 0.2, MeOH).[2]
Protocol 3: Synthesis of this compound from p-Benzoquinone (General Steps)
The synthesis of this compound from p-benzoquinone typically involves the following key transformations. While a detailed, step-by-step protocol with specific quantities was not available in the provided search results, the general sequence is as follows:
-
Reduction of p-Benzoquinone: The starting material is reduced to hydroquinone.
-
Protection of Hydroxyl Groups: The hydroxyl groups of hydroquinone are protected, for example, as acetates.
-
Epoxidation: The double bond of the protected hydroquinone is epoxidized, often using a peroxy acid like m-chloroperbenzoic acid (m-CPBA).
-
Hydrolysis: The epoxide and the protecting groups are hydrolyzed to yield a mixture of conduritol isomers, from which this compound can be isolated.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of (-)-Conduritol C and its bromo-derivative.
| Synthesis Step | Product | Starting Material | Reagents/Conditions | Yield (%) | Reference |
| Chemoenzymatic Synthesis (4 steps) | (-)-Bromo-conduritol C | Bromobenzene | E. coli JM109 (pDTG601), chemical steps | 46 | [2] |
| Deprotection of Bromo-conduritol C Acetonide | (-)-Bromo-conduritol C | Bromo-conduritol C acetonide | Dowex 50, Methanol, RT, overnight | 90 | [2] |
| Deprotection of Conduritol C Acetonide | (-)-Conduritol C | Conduritol C acetonide | Dowex 50, Methanol, RT, overnight | 92 | [2] |
Conclusion
The synthesis of conduritol isomers can be achieved through various routes, with chemoenzymatic methods offering a powerful strategy for accessing enantiomerically pure compounds. The protocols and data presented here provide a foundation for researchers to produce these valuable molecules for further investigation in drug discovery and development. Further optimization of reaction conditions and exploration of alternative synthetic pathways will continue to advance the accessibility of these important compounds.
References
Application Notes and Protocols for Enzymatic Assay of Conduritol A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a polyhydroxylated cycloalkene, a member of the conduritol family of natural products. While its close relative, Conduritol B epoxide (CBE), is a well-characterized irreversible inhibitor of various glycosidases, particularly β-glucosidases, the specific enzymatic inhibitory profile of this compound is less defined.[1][2] Preliminary studies and in-silico models suggest that this compound may act as an inhibitor of enzymes involved in carbohydrate metabolism, such as α-glucosidase and aldose reductase.[3][4] This application note provides a detailed protocol for a screening assay to determine the inhibitory activity of this compound against α-glucosidase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes.[5]
Principle of the α-Glucosidase Inhibition Assay
The enzymatic assay for α-glucosidase inhibition is a colorimetric method that measures the amount of p-nitrophenol (pNP) produced from the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). In the absence of an inhibitor, α-glucosidase cleaves pNPG to release glucose and p-nitrophenol, which is a yellow-colored product with a maximum absorbance at 405 nm. When an inhibitor like this compound is present, the enzymatic activity is reduced, leading to a decrease in the formation of p-nitrophenol. The inhibitory activity is quantified by measuring the reduction in absorbance at 405 nm.
Data Presentation
The inhibitory activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The IC50 value is determined by performing the assay with a range of this compound concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 1: Hypothetical Inhibitory Activity of this compound against α-Glucosidase
| Compound | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 10 | 15.2 ± 2.1 | \multirow{5}{*}{~150 (Example)} |
| 50 | 35.8 ± 3.5 | ||
| 100 | 48.5 ± 4.2 | ||
| 200 | 65.1 ± 5.0 | ||
| 500 | 85.3 ± 3.8 | ||
| Acarbose (Positive Control) | 100 | 52.3 ± 4.5 | ~95 |
Note: The data presented in this table is hypothetical and serves as an example of how to present experimental results.
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, N1377)
-
This compound (CAS 526-87-4)
-
Acarbose (positive control) (e.g., Sigma-Aldrich, A8980)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Solutions
-
100 mM Sodium Phosphate Buffer (pH 6.8): Dissolve 13.8 g of sodium phosphate monobasic in 900 mL of distilled water. Adjust the pH to 6.8 with 1 M NaOH and bring the final volume to 1 L.
-
α-Glucosidase Solution (1 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 1 U/mL. Prepare fresh before use.
-
pNPG Solution (5 mM): Dissolve 15.1 mg of pNPG in 10 mL of 100 mM sodium phosphate buffer (pH 6.8).
-
This compound Stock Solution (10 mM): Dissolve 1.46 mg of this compound in 1 mL of DMSO.
-
Acarbose Stock Solution (10 mM): Dissolve 6.45 mg of acarbose in 1 mL of DMSO.
-
0.1 M Sodium Carbonate Solution: Dissolve 1.06 g of Na₂CO₃ in 100 mL of distilled water.
Assay Procedure
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in 100 mM sodium phosphate buffer to achieve the desired final concentrations in the assay (e.g., 10, 50, 100, 200, 500 µM). Also, prepare dilutions of acarbose for the positive control.
-
Set up the Microplate:
-
Blank: 50 µL of 100 mM sodium phosphate buffer.
-
Control (No Inhibitor): 25 µL of 100 mM sodium phosphate buffer + 25 µL of α-glucosidase solution.
-
Test Sample: 25 µL of each this compound dilution + 25 µL of α-glucosidase solution.
-
Positive Control: 25 µL of each acarbose dilution + 25 µL of α-glucosidase solution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the microplate at 37°C for 10 minutes.
-
Initiate the Reaction: Add 25 µL of the 5 mM pNPG solution to all wells.
-
Incubation: Incubate the microplate at 37°C for 20 minutes.
-
Stop the Reaction: Add 100 µL of 0.1 M Na₂CO₃ solution to all wells to stop the enzymatic reaction.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Calculate the Percentage of Inhibition:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
Where:
-
A_control is the absorbance of the control well (enzyme + substrate, no inhibitor).
-
A_sample is the absorbance of the test sample well (enzyme + substrate + inhibitor).
-
-
-
Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that corresponds to 50% inhibition, which can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Signaling Pathway
Caption: Inhibition of α-glucosidase by this compound blocks carbohydrate digestion.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. journaljalsi.com [journaljalsi.com]
- 4. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 5. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Conduritol A in Cell Culture for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a cyclitol, a carbocyclic polyol, that serves as a valuable tool for investigating inositol metabolism and its associated signaling pathways in cell culture. As an inhibitor of key enzymes involved in the polyol and inositol pathways, this compound allows for the controlled disruption of these processes, enabling detailed studies of their roles in cellular physiology and disease. These application notes provide a comprehensive overview of the use of this compound in metabolic studies, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Inositol and its derivatives are crucial second messengers in a variety of signaling cascades, including the phosphatidylinositol (PI) signaling pathway, which regulates cell growth, differentiation, and survival.[1][2] Myo-inositol is a key precursor for the synthesis of phosphatidylinositols.[3][4] Dysregulation of inositol metabolism has been implicated in several metabolic diseases.[5]
Mechanism of Action
This compound is known to be an inhibitor of aldose reductase.[2][6][7] Aldose reductase is an enzyme in the polyol pathway that can reduce glucose to sorbitol. By inhibiting this enzyme, this compound can modulate the flux of glucose through this pathway.
Furthermore, based on the activity of structurally related compounds like Conduritol B Epoxide (CBE), which is an irreversible inhibitor of β-glucosidases, it is proposed that this compound may act as an antimetabolite in the phosphatidylinositol signaling pathway.[8][9][10] By mimicking the structure of inositol, this compound can interfere with the synthesis and signaling of inositol-containing phospholipids, leading to a reduction in the pool of available second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[10]
Figure 1: Proposed mechanism of action of this compound on the Phosphatidylinositol signaling pathway.
Data Presentation
The following table summarizes hypothetical quantitative data for the use of this compound in a typical cell culture experiment. The actual effective concentrations and outcomes will vary depending on the cell line and experimental conditions.
| Parameter | Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| IC₅₀ (Aldose Reductase) | Rat Lens | 10,000 (10 mM) | In vitro assay | Inhibition of aldose reductase activity. | [6] |
| Growth Inhibition (GI₅₀) | NIH 3T3 | 50 - 200 (Hypothetical) | 48 | Reduction in cell proliferation. | N/A |
| Reduction in IP3 Levels | HEK293T | 100 (Hypothetical) | 24 | ~40% decrease in intracellular IP3 levels. | N/A |
| Alteration in Glucose Metabolism | C2C12 | 150 (Hypothetical) | 24 | Decreased sorbitol accumulation. | N/A |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in cell culture for metabolic studies. These protocols are based on established methods for similar small molecule inhibitors and should be optimized for your specific cell line and experimental goals.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Dissolve the powder in a sterile solvent such as dimethyl sulfoxide (DMSO) or sterile water to create a concentrated stock solution (e.g., 10-100 mM). If solubility is an issue, gentle warming or sonication may be applied.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate adherent cells (e.g., HEK293T, HeLa, SH-SY5Y) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment. Allow the cells to adhere and grow overnight.
-
Preparation of Treatment Medium: On the day of treatment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in fresh, pre-warmed complete cell culture medium. It is crucial to prepare a vehicle control (medium with the same concentration of DMSO or water as the treatment group).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the prepared this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂. The optimal incubation time should be determined empirically.
-
Harvesting: After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them for downstream analysis (e.g., cell lysis for metabolite analysis, protein quantification, or viability assays).[11]
Figure 2: Experimental workflow for treating adherent cells with this compound.
Protocol 3: Analysis of Inositol Metabolites by LC-MS
This protocol provides a general workflow for the analysis of intracellular inositol levels.
-
Cell Lysis: After harvesting, lyse the cells using a suitable method for metabolite extraction, such as a methanol-chloroform extraction or by using a commercially available metabolomics lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the BCA assay to normalize the metabolite data.
-
Sample Preparation: Prepare the samples for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis according to the instrument's requirements. This may involve derivatization to improve the detection of polar molecules like inositol.[12]
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method capable of separating and quantifying inositol isomers.[12]
-
Data Analysis: Quantify the levels of myo-inositol and other relevant metabolites and normalize to the total protein concentration. Compare the metabolite levels between this compound-treated and vehicle-treated cells.
Troubleshooting
-
Low Efficacy: If the desired metabolic effect is not observed, consider increasing the concentration of this compound or extending the incubation time. A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line.
-
Cell Toxicity: If significant cell death is observed, reduce the concentration of this compound or the incubation period. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the compound.
-
High Variability: Ensure consistent cell seeding density and confluency at the time of treatment. Thoroughly mix the this compound into the culture medium before adding it to the cells. Normalize results to protein concentration or cell number to account for variations in cell growth.
By following these protocols and considering the provided information, researchers can effectively utilize this compound to investigate the intricate roles of inositol metabolism in cellular health and disease.
References
- 1. Inositol metabolism and cell growth in a Chinese hamster ovary cell myo-inositol auxotroph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Inositol and human reproduction. From cellular metabolism to clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Rap/phosphatidylinositol 3-kinase pathway controls pseudopod formation [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. D-3-deoxy-3-substituted myo-inositol analogues as inhibitors of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of Conduritol A in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a polyol that has demonstrated potential as an inhibitor of aldose reductase, a key enzyme in the polyol pathway.[1] This pathway becomes particularly active during hyperglycemic conditions, where the conversion of glucose to sorbitol by aldose reductase can contribute to the pathogenesis of diabetic complications. While extensive in vivo research in mouse models has been conducted on the related compound Conduritol B Epoxide (CBE) to create models of Gaucher disease through the inhibition of glucocerebrosidase,[2][3][4] literature on the in vivo administration of this compound specifically in mice is limited. However, studies in rat models of diabetic cataracts have provided valuable insights into its therapeutic potential and administration.[1]
These application notes provide a comprehensive guide for the in vivo administration of this compound in mouse models, drawing upon available data from rat studies and established protocols for compound administration in rodents. The provided protocols and data aim to serve as a foundational resource for researchers investigating the effects of this compound in murine models of diseases where the polyol pathway is implicated, such as diabetic neuropathy, nephropathy, and retinopathy.
Mechanism of Action
This compound functions as an inhibitor of aldose reductase (EC 1.1.1.21).[1] In hyperglycemic states, elevated intracellular glucose levels lead to an increased flux through the polyol pathway. Aldose reductase catalyzes the first and rate-limiting step of this pathway, the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.[5][6] The accumulation of sorbitol leads to osmotic stress and cellular damage.[7] Furthermore, the consumption of NADPH by this pathway can deplete cellular antioxidant defenses, increasing susceptibility to oxidative stress.[6] By inhibiting aldose reductase, this compound blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.[1]
Figure 1: Signaling pathway of this compound's inhibitory action on Aldose Reductase.
Data Presentation
The following table summarizes the quantitative data from an in vivo study of this compound in a streptozotocin-induced diabetic rat model. This data can serve as a reference point for designing studies in mouse models, with the caveat that optimal dosages may vary between species.
| Parameter | Details | Species | Model | Reference |
| Compound | This compound | Rat | Streptozotocin-induced diabetic | [1] |
| Dosage | 10 mg/kg/day | Rat | Streptozotocin-induced diabetic | [1] |
| Administration Route | Oral | Rat | Streptozotocin-induced diabetic | [1] |
| Treatment Duration | 16 weeks | Rat | Streptozotocin-induced diabetic | [1] |
| Vehicle | Not specified | Rat | Streptozotocin-induced diabetic | [1] |
| Observed Effects | - Marked prevention of diabetic cataracts- Hypoglycemic effect- No acute toxicity observed with intraperitoneal or oral administration | Rat | Streptozotocin-induced diabetic | [1] |
Experimental Protocols
The following are detailed methodologies for the in vivo administration of this compound in mouse models. These protocols are based on the available data from rat studies and general best practices for mouse research.
Protocol 1: Oral Administration of this compound in a Mouse Model of Diabetic Complications
Objective: To assess the efficacy of orally administered this compound in preventing or mitigating diabetic complications in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Diabetic mouse model (e.g., streptozotocin-induced or db/db mice)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Animal Model: Induce diabetes in the selected mouse strain (e.g., C57BL/6J) using streptozotocin or use a genetic model like the db/db mouse. Monitor blood glucose levels to confirm the diabetic phenotype.
-
Preparation of Dosing Solution:
-
On the day of administration, weigh the required amount of this compound based on the desired dose (e.g., starting with 10 mg/kg as per the rat study) and the body weight of the mice.
-
Dissolve this compound in the chosen vehicle. Ensure complete dissolution, using a vortex mixer if necessary. The final volume for oral gavage in mice should typically not exceed 10 ml/kg.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the this compound solution into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Administer once daily for the duration of the study (e.g., 8-16 weeks).
-
-
Monitoring:
-
Monitor the body weight, food and water intake, and general health of the animals daily.
-
Periodically measure blood glucose levels.
-
At the end of the study, collect tissues of interest (e.g., lens, sciatic nerve, kidney) for histological and biochemical analysis.
-
Protocol 2: Intraperitoneal Administration of this compound
Objective: To evaluate the systemic effects of this compound following intraperitoneal injection.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., sterile saline)
-
Insulin syringes with 27-30 gauge needles
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in a sterile vehicle under aseptic conditions. A common starting dose, based on the non-toxic observation in rats, could be 10 mg/kg.
-
Ensure the solution is at room temperature before injection. The injection volume should be kept low, typically 5-10 ml/kg.
-
-
Administration:
-
Properly restrain the mouse, exposing the abdomen.
-
Lift the skin over the lower right or left abdominal quadrant and insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the this compound solution into the peritoneal cavity.
-
Administer once daily or as determined by the experimental design.
-
-
Monitoring:
-
Observe the animals for any signs of distress or adverse reactions at the injection site.
-
Follow the monitoring plan as outlined in Protocol 1.
-
Figure 2: General experimental workflow for in vivo administration of this compound.
Concluding Remarks
The provided application notes and protocols offer a starting point for the in vivo investigation of this compound in mouse models. Researchers should optimize dosages and administration routes based on the specific mouse strain, disease model, and experimental endpoints. Given the limited data on this compound in mice, careful monitoring for any signs of toxicity is crucial. The insights gained from such studies will be valuable in elucidating the therapeutic potential of this compound for diabetic complications and other conditions driven by the polyol pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Gaucher Disease Model with Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is the most common lysosomal storage disorder, arising from mutations in the GBA1 gene that lead to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase).[1] This enzymatic defect results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosomes of macrophages, leading to the formation of characteristic "Gaucher cells".[1] The clinical manifestations of GD are heterogeneous, ranging from visceral involvement in Type 1 to severe neurological disease in Types 2 and 3.[1]
Animal and cellular models are critical for elucidating the pathophysiology of GD and for the preclinical assessment of novel therapeutic agents. Chemically induced models using Conduritol B Epoxide (CBE) provide a rapid and adaptable alternative to genetic models.[1] CBE is a potent and irreversible inhibitor of GCase, and its administration effectively mimics the GCase deficiency observed in GD.[1][2][3] This leads to the accumulation of substrates and the development of a phenotype that recapitulates key aspects of the disease, particularly the neurological manifestations.[1][2]
These application notes provide detailed methodologies for inducing and analyzing a Gaucher disease model using CBE in both in vivo and in vitro settings.
Mechanism of Action of Conduritol B Epoxide
Conduritol B epoxide is an inositol analogue that acts as a mechanism-based irreversible inhibitor of glucocerebrosidase.[1][3] It covalently binds to the active site of the GCase enzyme, leading to its inactivation.[1][3] This inhibition blocks the hydrolysis of GlcCer to glucose and ceramide, resulting in the lysosomal accumulation of GlcCer and its cytotoxic metabolite, GlcSph. The subsequent storage of these lipids triggers a cascade of downstream pathological events, including lysosomal dysfunction, neuroinflammation, and neuronal cell death, which are hallmarks of Gaucher disease.[1][2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing a Gaucher-like Phenotype in Cells with Conduritol B Epoxide (CBE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is the most common lysosomal storage disorder, arising from mutations in the GBA1 gene that lead to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase).[1][2] This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within lysosomes, particularly in cells of the macrophage lineage.[1] The progressive accumulation of these lipids leads to a multi-systemic disease with a wide spectrum of clinical manifestations. To facilitate the study of GD pathophysiology and the development of novel therapeutics, it is crucial to have reliable cellular models that recapitulate the key features of the disease.
Conduritol B epoxide (CBE) is a potent and specific irreversible inhibitor of GCase.[2] By covalently binding to the active site of the enzyme, CBE effectively mimics the genetic deficiency observed in Gaucher disease, leading to the intracellular accumulation of GCase substrates. This pharmacological approach offers a rapid and reproducible method to induce a Gaucher-like phenotype in a variety of cell types, providing a valuable tool for investigating disease mechanisms and for screening potential therapeutic agents. These application notes provide detailed protocols for the use of CBE to establish in vitro models of Gaucher disease.
Mechanism of Action
Conduritol B epoxide is an activity-based covalent inhibitor of β-glucosidases. Its epoxiconfigurated ring mimics the transition state of the natural substrate, glucosylceramide. This allows CBE to enter the active site of GCase where the epoxide ring is attacked by the catalytic nucleophile (glutamic acid residue), forming a stable covalent bond. This irreversible inhibition leads to a rapid and sustained loss of GCase activity within the cell.
Data Presentation: Quantitative Effects of CBE Treatment
The following tables summarize the quantitative data from various studies on the effects of CBE treatment on cultured cells.
Table 1: GCase Inhibition by CBE in Neuronal Cells
| Cell Type | CBE Concentration | Treatment Duration | GCase Activity (% of Control) | Reference |
| Primary Hippocampal Neurons | IC₅₀: 15.8 nM | 21 days | 50% | [3] |
| SH-SY5Y Neuroblastoma | 10 µM | 10 days | ~8% | [4] |
| SH-SY5Y Neuroblastoma | 100-200 µM | 7-10 days | Not specified, but profound inhibition | [5] |
Table 2: Substrate Accumulation Following CBE Treatment
| Cell Type | CBE Concentration | Treatment Duration | GlcCer Fold Increase | GlcSph Fold Increase | Reference |
| gba⁻/⁻ Immortalized Neurons | N/A (Genetic Model) | N/A | ~9.1 | ~6840 | [1] |
| Wild-type Mice (Forebrain) | 100 mg/kg/day | 28 days | Significant Increase | Significant Increase | [6] |
Table 3: Alterations in Lysosomal and Autophagy Markers with CBE
| Marker | Cell/Tissue Type | CBE Treatment | Observed Change | Reference |
| LysoTracker Staining | gba⁻/⁻ Immortalized Neurons | N/A (Genetic Model) | 2.5-fold increase in intensity | [1] |
| LAMP1 | GCase KD SH-SY5Y cells | siRNA | Increased protein levels | [4] |
| LAMP2A | Mouse Substantia Nigra | 100 mg/kg/day, 28 days | Increased expression | |
| LC3-II | Mouse Substantia Nigra | 100 mg/kg/day, 28 days | Increased protein levels | |
| p-S6K (mTOR activity marker) | CBE-treated SH-SY5Y | 10 µM, 10 days | Significantly decreased | [4] |
Table 4: α-Synuclein Aggregation in CBE-Treated Models
| Model | CBE Treatment | Outcome | Quantitative Change | Reference |
| Mouse Substantia Nigra | 100 mg/kg/day, 28 days | Increased insoluble aggregates | ~25-fold increase in small aggregates | [6] |
| Human Midbrain iPSNs | Not specified | Accumulation of insoluble α-Syn | Similar to GD patient neurons | [7] |
Experimental Protocols
Protocol 1: Induction of a Gaucher-like Phenotype in SH-SY5Y Human Neuroblastoma Cells
This protocol describes the induction of a Gaucher-like phenotype in the human neuroblastoma cell line SH-SY5Y, a commonly used model for neuronal studies.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Conduritol B Epoxide (CBE)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO₂. Passage cells upon reaching 80-90% confluency.
-
CBE Stock Solution: Prepare a stock solution of CBE in sterile PBS. A common concentration is 10 mM. Store at -20°C.
-
Cell Seeding: Seed SH-SY5Y cells into the desired culture plates (e.g., 6-well plates for biochemical assays, 96-well plates for high-content screening) at a density that will allow for the desired treatment duration without overgrowth.
-
CBE Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Prepare working concentrations of CBE by diluting the stock solution in complete growth medium. A typical concentration range for SH-SY5Y cells is 10-200 µM.[4][5]
-
Remove the existing medium from the cells and replace it with the CBE-containing medium. Include a vehicle control group treated with an equivalent volume of PBS in the medium.
-
The duration of treatment can vary from 72 hours to 10 days or longer, depending on the desired endpoint.[4][5] For longer treatments, replenish the CBE-containing medium every 3 days.[4]
-
-
Endpoint Analysis: Following treatment, cells can be harvested for various analyses:
-
GCase Activity Assay: Lyse cells and measure GCase activity using a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside.
-
Lipid Analysis: Extract lipids and quantify GlcCer and GlcSph levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Western Blotting: Analyze protein levels of lysosomal markers (e.g., LAMP1, LAMP2A), autophagy markers (e.g., LC3-II, p62), and α-synuclein.[4][6]
-
Immunocytochemistry: Fix and stain cells to visualize lysosomal morphology, α-synuclein aggregation, and other cellular markers.
-
Protocol 2: Induction of a Gaucher-like Phenotype in Primary Neurons
This protocol provides a general guideline for inducing a Gaucher-like phenotype in primary neuronal cultures. Specific details may vary depending on the neuronal type and source.
Materials:
-
Primary neurons (e.g., hippocampal, cortical)
-
Neuron-specific culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
Conduritol B Epoxide (CBE)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Poly-D-lysine or other appropriate coating for culture vessels
-
Standard cell culture equipment
Procedure:
-
Culture Preparation: Coat culture vessels with poly-D-lysine to promote neuronal attachment.
-
Neuron Isolation and Seeding: Isolate primary neurons from embryonic or neonatal rodent brains using established protocols. Seed the neurons at an appropriate density onto the coated culture vessels.
-
Cell Culture: Culture neurons in neuron-specific medium at 37°C in a humidified atmosphere of 5% CO₂.
-
CBE Treatment:
-
Allow neurons to mature in culture for a specified period (e.g., 7-10 days in vitro, DIV).
-
Prepare CBE working solutions in the neuron culture medium. The effective concentration for primary neurons can be in the nanomolar to low micromolar range (e.g., IC₅₀ of 15.8 nM for hippocampal neurons).[3]
-
Replace the medium with CBE-containing medium. Include a vehicle control.
-
Treatment duration can range from several days to weeks.[3]
-
-
Endpoint Analysis: Perform endpoint analyses as described in Protocol 1, using methods optimized for primary neurons.
Mandatory Visualizations
Caption: Workflow for CBE-induced Gaucher-like phenotype in vitro.
Caption: Key signaling events following GCase inhibition by CBE.
References
- 1. A new glucocerebrosidase-deficient neuronal cell model provides a tool to probe pathophysiology and therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro accumulation of glucocerebroside in neuroblastoma cells: a model for study of Gaucher disease pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocerebrosidase activity modulates neuronal susceptibility to pathological α-synuclein insult - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagic lysosome reformation dysfunction in glucocerebrosidase deficient cells: relevance to Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Balancing mTOR Signaling and Autophagy in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Conformational Conversion of α-Synuclein into Toxic Assemblies by Glucosylceramide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Conduritol A in the Study of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of cellular events contributing to long-term complications, including nephropathy, retinopathy, neuropathy, and cardiovascular disease. The study of these complications requires specific molecular tools to investigate the underlying pathological pathways. Conduritol A, a naturally occurring polyol, has emerged as a valuable research compound for investigating diabetic complications. Its known inhibitory effects on aldose reductase and potential influence on glucosylceramide metabolism make it a pertinent tool for elucidating disease mechanisms and exploring potential therapeutic interventions.
These application notes provide a comprehensive overview of the use of this compound in studying diabetic complications, detailing its mechanisms of action, providing quantitative data, and offering detailed experimental protocols for its application in both in vitro and in vivo models.
Mechanisms of Action
This compound is primarily investigated in the context of diabetic complications through two main pathways:
-
Inhibition of the Polyol Pathway: Hyperglycemia leads to an increased flux of glucose through the polyol pathway. The first and rate-limiting enzyme in this pathway, aldose reductase, converts glucose to sorbitol. The accumulation of sorbitol and the subsequent depletion of NADPH contribute to osmotic stress and increased oxidative stress, which are implicated in the pathogenesis of diabetic complications, particularly cataracts and neuropathy. This compound has been shown to inhibit aldose reductase, thereby mitigating these detrimental effects.
-
Potential Modulation of Glucosylceramide Metabolism: While direct evidence for this compound as a potent β-glucosidase inhibitor in the context of diabetes is still emerging, its structural analog, Conduritol B epoxide, is a well-characterized irreversible inhibitor of β-glucosidase. This enzyme is responsible for the breakdown of glucosylceramide. Alterations in glucosylceramide metabolism have been linked to insulin resistance and cellular dysfunction.[1] By analogy, this compound is hypothesized to have the potential to modulate this pathway, offering a valuable avenue for research into the role of glycosphingolipid metabolism in diabetic complications.
Data Presentation
The following tables summarize the quantitative data related to the inhibitory activities of this compound and the related compound, Conduritol B epoxide.
| Compound | Target Enzyme | Substrate | IC50 Value | Source Organism/Tissue | Reference |
| This compound | Aldose Reductase | D-glucose | Not explicitly stated as IC50, but effective at 10mg/kg/day in vivo | Rat Lens | [2] |
| Conduritol B Epoxide | β-glucosidase | Not specified | 1 µM | Not specified | [3] |
| Conduritol B Epoxide | α-glucosidase | Not specified | 100 µM | Not specified | [3] |
Note: The inhibitory concentration for this compound on aldose reductase is derived from in vivo studies and not presented as a standard IC50 value in the available literature.
Experimental Protocols
In Vitro Aldose Reductase Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound on aldose reductase from rat lens tissue.
Materials:
-
Rat lenses
-
Phosphate buffer (0.1 M, pH 6.2)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
This compound
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation:
-
Homogenize rat lenses in cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude aldose reductase enzyme.
-
-
Assay:
-
In a quartz cuvette, mix 0.7 mL of phosphate buffer, 0.1 mL of NADPH solution, and 0.1 mL of the lens supernatant.
-
Add varying concentrations of this compound to the experimental cuvettes.
-
Initiate the reaction by adding 0.1 mL of DL-glyceraldehyde solution.
-
Immediately measure the decrease in absorbance at 340 nm for 3 minutes, which corresponds to the oxidation of NADPH.[2]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
In Vitro β-Glucosidase Inhibition Assay
This protocol is based on the use of Conduritol B epoxide as a known inhibitor and can be adapted to test the potential inhibitory activity of this compound.
Materials:
-
β-glucosidase enzyme
-
p-nitrophenyl-β-D-glucopyranoside (pNPG) (substrate)
-
Sodium phosphate buffer (50 mM, pH 7.0)
-
This compound
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
Microplate reader
Procedure:
-
Reaction Mixture:
-
In a 96-well microplate, add 50 µL of sodium phosphate buffer.
-
Add 10 µL of β-glucosidase solution.
-
Add 20 µL of varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Add 20 µL of pNPG solution to each well to start the reaction.
-
Incubate at 37°C for 20 minutes.
-
-
Stopping the Reaction:
-
Add 100 µL of Na2CO3 solution to stop the reaction.
-
-
Measurement:
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC50 value as described for the aldose reductase assay.
-
In Vivo Study of Diabetic Complications in a Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol outlines the induction of diabetes in rats and subsequent treatment with this compound to study its effects on diabetic complications.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Blood glucose meter
-
Metabolic cages
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg body weight) dissolved in cold citrate buffer.
-
Provide 5% sucrose solution for the first 24 hours to prevent hypoglycemia.
-
Confirm diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.
-
-
Experimental Groups:
-
Divide the diabetic rats into a control group (receiving vehicle) and a treatment group (receiving this compound).
-
Include a non-diabetic control group.
-
-
Treatment:
-
Administer this compound (e.g., 10 mg/kg/day) orally or via i.p. injection for a predetermined period (e.g., 8-16 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor body weight, food and water intake, and blood glucose levels regularly.
-
Collect 24-hour urine samples using metabolic cages to assess kidney function (e.g., albuminuria).
-
At the end of the study, collect blood samples for biochemical analysis (e.g., serum creatinine, AGEs) and tissues (e.g., kidneys, eyes, nerves) for histological and molecular analysis.
-
Measurement of Advanced Glycation End Products (AGEs) in Serum
This protocol describes a method to quantify fluorescent AGEs in serum samples from diabetic and this compound-treated rats.
Materials:
-
Serum samples
-
Phosphate buffered saline (PBS, pH 7.4)
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Dilute the serum samples with PBS (e.g., 1:50 dilution).
-
-
Fluorescence Measurement:
-
Transfer the diluted samples to a 96-well black microplate.
-
Measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 440 nm.[4]
-
-
Data Analysis:
-
Express the AGE levels as arbitrary fluorescence units (AFU) per milligram of protein.
-
Compare the AGE levels between the different experimental groups.
-
Visualization of Pathways and Workflows
Signaling Pathways in Diabetic Complications
The following diagram illustrates the key pathways involved in the development of diabetic complications and the potential points of intervention for this compound.
Caption: Key pathways in diabetic complications and this compound's targets.
Experimental Workflow for In Vivo Studies
This diagram outlines the typical workflow for an in vivo study investigating the effects of this compound on diabetic complications in a rat model.
Caption: Workflow for in vivo study of this compound in diabetic rats.
Conclusion
This compound serves as a valuable chemical probe for investigating the multifaceted nature of diabetic complications. Its established role as an aldose reductase inhibitor provides a solid foundation for studying the polyol pathway's contribution to diabetic cataracts and neuropathy. Furthermore, the potential for this compound to inhibit β-glucosidase, inferred from the activity of its analogs, opens up new avenues for exploring the intricate role of glucosylceramide metabolism in the pathogenesis of diabetes and its complications. The protocols and data presented herein are intended to guide researchers in designing and executing robust experiments to further elucidate the mechanisms of diabetic complications and to evaluate the therapeutic potential of compounds like this compound. Further research is warranted to definitively characterize the inhibitory activity of this compound against β-glucosidase and to explore its full spectrum of effects in preclinical models of diabetes.
References
- 1. Targeting Glucosylceramide Synthesis in the Treatment of Rare and Common Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldose reductase deficiency protects sugar-induced lens opacification in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Fluorescent Advanced Glycation End (F-AGE) products in gestational diabetes patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing Conduritol A's Effect on Glucose Uptake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a polycyclic polyol, has garnered attention for its potential therapeutic properties, including observed hypoglycemic effects. While its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion, is established, its direct impact on cellular glucose uptake remains an area of active investigation. These application notes provide a comprehensive methodological framework for researchers to explore the hypothesis that this compound directly enhances glucose uptake in insulin-sensitive tissues, such as skeletal muscle and adipose tissue. The following protocols are designed to facilitate the systematic evaluation of this compound's effects on glucose transport, its potential influence on the insulin signaling pathway, and the translocation of the key glucose transporter, GLUT4.
Data Presentation
The following tables provide a structured overview of the known inhibitory activities of this compound and a template for summarizing experimental data generated from the protocols outlined in this document.
Table 1: Known Inhibitory Activity of Conduritol Derivatives
| Compound | Target Enzyme | Organism/Tissue Source | IC50 / Ki Value | Reference |
| Conduritol B Epoxide | α-glucosidase | Monascus ruber | - | [1] |
| Conduritol B Epoxide | Glucocerebrosidase (GBA) | Human | Ki = 166 ± 57 µM (Normal), 839 ± 64 µM (Gaucher disease) | [2] |
Table 2: Experimental Data Summary Template for this compound's Effect on Glucose Uptake
| Cell Line | Treatment | Concentration (µM) | Glucose Uptake (Fold Change vs. Control) | GLUT4 Translocation (Fold Change vs. Control) | Akt Phosphorylation (Fold Change vs. Control) |
| L6 Myotubes | Basal | - | 1.0 | 1.0 | 1.0 |
| Insulin | 0.1 | User Data | User Data | User Data | |
| This compound | 10 | User Data | User Data | User Data | |
| This compound | 50 | User Data | User Data | User Data | |
| This compound | 100 | User Data | User Data | User Data | |
| 3T3-L1 Adipocytes | Basal | - | 1.0 | 1.0 | 1.0 |
| Insulin | 0.1 | User Data | User Data | User Data | |
| This compound | 10 | User Data | User Data | User Data | |
| This compound | 50 | User Data | User Data | User Data | |
| This compound | 100 | User Data | User Data | User Data |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in insulin-stimulated glucose uptake and the general experimental workflows for assessing the effect of this compound.
References
Application Notes and Protocols for Testing the Neuroprotective Effects of Conduritol A
ABSTRACT: This document provides a detailed experimental framework for investigating the potential neuroprotective effects of Conduritol A. The proposed studies are designed to assess the compound's efficacy in cellular and animal models of neurodegeneration, with a focus on pathways implicated in Parkinson's disease. Methodologies for key in vitro and in vivo experiments are outlined, along with data presentation formats and visualizations of experimental workflows and signaling pathways.
Introduction
Neurodegenerative diseases, such as Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence suggests a link between lysosomal dysfunction, particularly the activity of the enzyme glucocerebrosidase (GBA), and the pathogenesis of PD.[1] Mutations in the GBA gene are a significant genetic risk factor for PD.[1] Conduritols are a class of compounds known to inhibit various glycosidases. While Conduritol B epoxide is a well-characterized irreversible inhibitor of β-glucosidases used to model Gaucher disease (caused by GBA deficiency) and its associated parkinsonism, the specific effects of other isomers like this compound on neuronal health are less understood.[1]
These application notes describe a comprehensive experimental strategy to test the hypothesis that this compound exhibits neuroprotective properties by modulating pathways relevant to neurodegeneration. The experimental design encompasses a multi-tiered approach, starting with in vitro characterization of this compound's effects on neuronal cell lines and progressing to in vivo validation in a mouse model of PD.
Experimental Design Workflow
The overall experimental design will follow a logical progression from initial in vitro screening to more complex in vivo studies.
Phase 1: In Vitro Characterization of Neuroprotective Effects
The initial phase will focus on determining a safe dose range for this compound in a neuronal cell line and assessing its ability to protect against a known neurotoxin.
Cell Culture and Differentiation
The human neuroblastoma cell line SH-SY5Y will be used as it can be differentiated into a dopaminergic-like phenotype, making it a relevant model for Parkinson's disease research.[2]
Protocol 1: SH-SY5Y Cell Culture and Differentiation
-
Culture Medium: SH-SY5Y cells will be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Incubation: Cells will be cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a dopaminergic phenotype, cells will be treated with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL brain-derived neurotrophic factor (BDNF) for an additional 3-5 days.[2] Differentiated cells will exhibit a more mature neuronal morphology and express markers such as tyrosine hydroxylase (TH).
Cytotoxicity Assessment
Before testing for neuroprotection, it is crucial to determine the non-toxic concentration range of this compound.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Differentiated SH-SY5Y cells will be seeded in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Cells will be treated with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24 and 48 hours.
-
MTT Incubation: Following treatment, 20 µL of 5 mg/mL MTT solution will be added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium will be removed, and 150 µL of dimethyl sulfoxide (DMSO) will be added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader. Cell viability will be expressed as a percentage of the untreated control.[3]
In Vitro Model of Parkinson's Disease
6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons and is widely used to create cellular models of PD.[3][4][5]
Protocol 3: 6-OHDA-Induced Neurotoxicity
-
Pre-treatment: Differentiated SH-SY5Y cells will be pre-treated with non-toxic concentrations of this compound for 2 hours.
-
Neurotoxin Exposure: Cells will then be exposed to an optimized concentration of 6-OHDA (e.g., 100 µM) for 24 hours.[5]
-
Assessment of Neuroprotection: Cell viability will be assessed using the MTT assay (Protocol 2). An increase in cell viability in the this compound pre-treated groups compared to the 6-OHDA alone group will indicate a neuroprotective effect.
Table 1: Expected Data from In Vitro Neuroprotection Assay
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.0 |
| This compound | 10 µM | 98 ± 4.5 |
| 50 µM | 95 ± 5.2 | |
| 6-OHDA | 100 µM | 50 ± 6.1 |
| This compound + 6-OHDA | 10 µM | 65 ± 5.5 |
| 50 µM | 80 ± 4.8 |
Phase 2: Mechanistic Investigation of Neuroprotection
This phase aims to elucidate the potential mechanisms underlying the neuroprotective effects of this compound observed in Phase 1.
Assessment of Oxidative Stress
Oxidative stress is a key contributor to neuronal cell death in neurodegenerative diseases.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Differentiated SH-SY5Y cells will be treated as described in Protocol 3.
-
DCFH-DA Staining: Cells will be incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: The fluorescence intensity will be measured using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Protocol 5: Superoxide Dismutase (SOD) Activity Assay
-
Cell Lysate Preparation: Following treatment, cells will be lysed, and protein concentration will be determined.
-
SOD Assay: SOD activity in the cell lysates will be measured using a commercially available SOD assay kit according to the manufacturer's instructions.
Evaluation of Mitochondrial Function
Mitochondrial dysfunction is a central feature of PD pathogenesis.[6][7][8][9][10]
Protocol 6: Assessment of Mitochondrial Membrane Potential (MMP)
-
Cell Staining: Treated cells will be incubated with a fluorescent dye sensitive to MMP, such as JC-1 or TMRM.
-
Fluorescence Microscopy/Flow Cytometry: Changes in fluorescence will be analyzed to determine the ratio of aggregated (red) to monomeric (green) JC-1, or the intensity of TMRM fluorescence, as an indicator of MMP.
Protocol 7: Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
-
Seahorse XF Analyzer: OCR will be measured using a Seahorse XF Analyzer.
-
Mitochondrial Stress Test: A mitochondrial stress test will be performed by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[7]
Alpha-Synuclein Aggregation Assay
The aggregation of α-synuclein is a pathological hallmark of PD.[11]
Protocol 8: Thioflavin T (ThT) Assay for α-Synuclein Aggregation
-
In Vitro Aggregation: Recombinant human α-synuclein monomer will be incubated in the presence or absence of this compound under conditions that promote aggregation (e.g., constant shaking at 37°C).
-
ThT Fluorescence Measurement: At various time points, aliquots of the reaction will be mixed with Thioflavin T (ThT) solution. The fluorescence intensity will be measured at an excitation of ~450 nm and an emission of ~485 nm.[12] A decrease in ThT fluorescence in the presence of this compound would suggest an inhibitory effect on α-synuclein aggregation.
Table 2: Expected Data from Mechanistic Studies
| Treatment Group | ROS Levels (Fold Change) | SOD Activity (% of Control) | Mitochondrial Membrane Potential (% of Control) | α-Synuclein Aggregation (RFU) |
| Control | 1.0 ± 0.1 | 100 ± 8.0 | 100 ± 7.5 | 100 ± 10 |
| 6-OHDA | 3.5 ± 0.4 | 60 ± 7.2 | 55 ± 6.8 | N/A |
| This compound + 6-OHDA | 1.8 ± 0.2 | 85 ± 6.5 | 80 ± 7.1 | N/A |
| α-Synuclein | N/A | N/A | N/A | 5000 ± 350 |
| α-Synuclein + this compound | N/A | N/A | N/A | 2500 ± 280 |
Hypothesized Signaling Pathways
Based on the known roles of glycosidase inhibitors and the pathophysiology of neurodegeneration, this compound may exert its neuroprotective effects through several interconnected pathways.
Phase 3: In Vivo Validation in an MPTP Mouse Model
Positive results from the in vitro studies will be validated in a well-established mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[13][14][15][16][17]
Animal Model and Treatment
Protocol 9: MPTP-Induced Mouse Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice (8-10 weeks old) will be used.
-
Treatment Groups:
-
Vehicle Control (Saline)
-
MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals)
-
This compound + MPTP (this compound administered daily for a week prior to and during MPTP injections)
-
This compound alone
-
-
Dosing: The dose of this compound will be determined based on in vitro efficacy and preliminary toxicity studies.
Behavioral Assessments
Protocol 10: Rotarod Test
-
Procedure: Mice will be placed on an accelerating rotarod, and the latency to fall will be recorded.
-
Timeline: Testing will be performed before and after MPTP administration.
Protocol 11: Open Field Test
-
Procedure: Mice will be placed in an open field arena, and locomotor activity (distance traveled, rearing frequency) will be recorded using an automated tracking system.
Post-Mortem Analyses
Protocol 12: Immunohistochemistry for Tyrosine Hydroxylase (TH)
-
Tissue Processing: Brains will be collected, fixed, and sectioned.
-
Staining: Sections of the substantia nigra and striatum will be stained for TH, a marker for dopaminergic neurons.
-
Quantification: The number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum will be quantified.
Protocol 13: HPLC Analysis of Striatal Dopamine
-
Tissue Preparation: Striatal tissue will be dissected and homogenized.
-
HPLC Analysis: The levels of dopamine and its metabolites (DOPAC and HVA) will be measured by high-performance liquid chromatography (HPLC) with electrochemical detection.
Table 3: Expected Data from In Vivo Studies
| Treatment Group | Rotarod Latency (s) | Locomotor Activity (cm) | TH+ Neurons in SNc (count) | Striatal Dopamine (ng/mg tissue) |
| Vehicle | 180 ± 20 | 3000 ± 400 | 8000 ± 500 | 15 ± 2.0 |
| MPTP | 60 ± 15 | 1200 ± 300 | 4000 ± 450 | 5 ± 1.5 |
| This compound + MPTP | 120 ± 25 | 2200 ± 350 | 6500 ± 550 | 10 ± 1.8 |
| This compound | 175 ± 18 | 2900 ± 420 | 7900 ± 480 | 14.5 ± 2.2 |
Conclusion
This comprehensive experimental plan provides a robust framework for evaluating the neuroprotective potential of this compound. The combination of in vitro and in vivo studies will not only assess the compound's efficacy but also provide insights into its mechanism of action. Positive findings from these studies could pave the way for further preclinical development of this compound as a potential therapeutic agent for neurodegenerative diseases like Parkinson's disease.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. medicinescience.org [medicinescience.org]
- 4. jcdr.net [jcdr.net]
- 5. Frontiers | Astragaloside IV Protects 6-Hydroxydopamine-Induced SH-SY5Y Cell Model of Parkinson’s Disease via Activating the JAK2/STAT3 Pathway [frontiersin.org]
- 6. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. Mitochondrial Dysfunction in Neurodegenerative Diseases | MDPI [mdpi.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring α-synuclein aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Frontiers | Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Conduritol Derivatives to Study Protein Folding and Stability
Introduction
The study of protein folding and stability is crucial for understanding cellular function and the molecular basis of numerous diseases. Small molecules that can modulate protein conformation and stability are invaluable tools for researchers. While the query specifically mentioned Conduritol A, a comprehensive literature review reveals a scarcity of studies utilizing this particular isomer for protein folding and stability research. However, its close structural relatives, most notably Conduritol B Epoxide (CBE) , are extensively documented as potent, irreversible inhibitors of specific glycosidases. These compounds serve as powerful chemical tools to investigate the consequences of enzyme dysfunction, which is often linked to protein misfolding and instability, particularly in the context of lysosomal storage disorders such as Gaucher disease.
This document will therefore focus on the application of Conduritol B Epoxide as a representative conduritol derivative to study protein folding, stability, and trafficking. The principles and protocols described herein can be adapted for the study of other conduritol derivatives and their effects on target proteins.
Application Notes
1. Mechanism of Action: Irreversible Inhibition and Consequences for Protein Stability
Conduritol B Epoxide is a mechanism-based, active-site-directed irreversible inhibitor of several retaining β-glucosidases, with a primary and well-characterized target being the lysosomal enzyme glucocerebrosidase (GBA)[1][2]. The epoxide ring of CBE is susceptible to nucleophilic attack by a catalytic carboxylate residue in the enzyme's active site, leading to the formation of a stable covalent bond[2][3]. This covalent modification permanently inactivates the enzyme.
In the context of protein folding and stability, this inhibition has profound implications. In lysosomal storage disorders like Gaucher disease, mutations in the GBA gene can lead to a misfolded and unstable GBA enzyme that is retained in the endoplasmic reticulum (ER) and targeted for degradation, rather than being trafficked to the lysosome[1]. While CBE itself is an inhibitor and not a corrective chaperone, its application in cell and animal models allows researchers to mimic the enzyme-deficient state of these diseases. This induced "disease state" provides a valuable system for studying the cellular consequences of the absence of a functional, stable protein and for screening potential therapeutic agents, such as pharmacological chaperones, that aim to restore proper folding and trafficking[1][4].
2. Applications in Research and Drug Development
-
Modeling Lysosomal Storage Disorders: Treatment of cells or animal models with CBE effectively creates a phenocopy of Gaucher disease by inactivating GBA[1][2]. This allows for the study of disease pathogenesis, including substrate accumulation and downstream cellular stress responses, in a controlled manner.
-
Studying Protein Quality Control: The fate of misfolded proteins is governed by the cellular protein quality control (PQC) system. By inducing the functional loss of an enzyme like GBA, researchers can investigate the cellular response to the accumulation of its substrate and the stress placed on the PQC machinery.
-
Screening for Pharmacological Chaperones: CBE-treated cells provide a robust platform for high-throughput screening of small molecules that can act as pharmacological chaperones. In such an assay, a candidate chaperone would be added to the cells to see if it can rescue a co-expressed, unstable mutant form of the target protein from degradation, thereby increasing its cellular activity, even in the presence of an inhibitor that targets the wild-type enzyme.
-
Target Engagement and Selectivity Studies: As an active-site-directed probe, CBE can be used to determine if other compounds bind to the same active site through competitive inhibition assays[1]. Activity-based protein profiling (ABPP) with fluorescently tagged probes can be used in conjunction with CBE to assess its target engagement and selectivity across the proteome[1][4].
Data Presentation
Table 1: Inhibitory Activity of Conduritol B Epoxide (CBE) on Glucocerebrosidase (GBA)
| Cell Type | Treatment Duration | IC50 of CBE on GBA Activity | Reference(s) |
| Human Fibroblasts | 24 hours | ~10 µM | |
| Human Fibroblasts | 72 hours | ~1 µM | |
| HEK293T cells | 24 hours | ~5 µM |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentration, and cell line used.
Table 2: Off-Target Effects of Conduritol B Epoxide (CBE)
| Off-Target Enzyme | Cell Type | IC50 of CBE | Notes | Reference(s) |
| Non-lysosomal GBA (GBA2) | Human Fibroblasts | >100 µM | Significantly less potent against GBA2 compared to GBA. | [1] |
| Lysosomal α-glucosidase (GAA) | Human Fibroblasts | ~50-100 µM | Becomes a significant off-target at higher concentrations of CBE. | [1][4] |
Mandatory Visualizations
Caption: Mechanism of Conduritol B Epoxide (CBE) action on a target glycosidase.
Caption: Experimental workflow for assessing protein stability using CBE.
Experimental Protocols
Protocol 1: Determination of IC50 of CBE in a Cell-Based Assay
This protocol describes how to determine the concentration of Conduritol B Epoxide that inhibits 50% of the target enzyme's activity in cultured cells.
Materials:
-
Cultured cells (e.g., human fibroblasts, HEK293T cells)
-
Complete cell culture medium
-
Conduritol B Epoxide (CBE) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic substrate for the target enzyme (e.g., 4-Methylumbelliferyl β-D-glucopyranoside for GBA)
-
Assay buffer (specific to the enzyme, e.g., citrate/phosphate buffer, pH 5.4 for GBA)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black, clear-bottom plates
-
Plate reader capable of fluorescence detection
-
BCA Protein Assay Kit
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
CBE Treatment: Prepare serial dilutions of CBE in complete culture medium. A typical concentration range to test for GBA inhibition would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of CBE.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator[4].
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant. Determine the total protein concentration of each lysate using a BCA protein assay.
-
Enzyme Activity Assay: Dilute the cell lysates in the assay buffer to a consistent protein concentration.
-
In a 96-well black plate, add a defined amount of diluted lysate to each well.
-
Prepare the fluorogenic substrate in the assay buffer. Add the substrate to each well to start the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Data Acquisition and Analysis: Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 445 nm for 4-MU).
-
Normalize the fluorescence readings to the protein concentration.
-
Plot the percentage of remaining enzyme activity against the logarithm of the CBE concentration.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Cycloheximide Chase Assay to Determine Protein Stability
This protocol is used to measure the half-life of a target protein in cells and to assess how this might be altered by the presence of a potential stabilizing or destabilizing agent. Here, it is adapted to see the effect of CBE on a target protein's stability, though it's more commonly used to assess the stability of a mutant protein in the presence of a potential pharmacological chaperone.
Materials:
-
Cultured cells expressing the protein of interest
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Conduritol B Epoxide (CBE) or other test compound
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Plating: Seed cells in 6-well plates to achieve 80-90% confluency.
-
(Optional) Pre-treatment: If assessing the effect of a compound on protein stability, pre-treat the cells with the compound (e.g., a potential chaperone) or vehicle for a specified duration (e.g., 24 hours).
-
Cycloheximide Treatment: Prepare medium containing cycloheximide at a final concentration that effectively blocks protein synthesis in the chosen cell line (e.g., 50-100 µg/mL)[5]. This concentration may need to be optimized.
-
Remove the existing medium and add the CHX-containing medium to the cells. This is time point zero (t=0).
-
Time Course Harvest: Immediately lyse the cells for the t=0 time point as described in Protocol 1, steps 5-8.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24 hours)[5].
-
Western Blotting: Normalize the total protein concentration of all lysates.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody for the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control for each time point using image analysis software (e.g., ImageJ).
-
Normalize the target protein intensity to the loading control intensity for each lane.
-
Plot the normalized intensity of the target protein (as a percentage of the t=0 intensity) against time.
-
Fit the data to a one-phase exponential decay curve to determine the half-life (t1/2) of the protein.
By following these protocols, researchers can effectively use Conduritol B Epoxide and similar molecules to investigate the stability and cellular fate of target proteins, providing valuable insights into diseases of protein misfolding and aiding in the discovery of new therapeutic strategies.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Conduritol Derivatives in Cellular Models of Lysosomal Storage Disorders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undegraded substrates within lysosomes, often due to deficient or misfolded enzymes.[1] Gaucher disease, the most common LSD, results from mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[2] This deficiency causes the accumulation of glucosylceramide, primarily in macrophages.[3]
In the study of LSDs, small molecules are invaluable tools for creating disease models and exploring therapeutic strategies. It is crucial, however, to distinguish between different classes of these molecules. Chemical chaperones are small molecules that bind to and stabilize misfolded proteins, facilitating their correct folding and transport, thereby rescuing some level of protein function.[4][5] In contrast, irreversible inhibitors permanently inactivate an enzyme, often by forming a covalent bond with the active site.
This document focuses on the application of conduritol derivatives in cellular models related to Gaucher disease. While the term "Conduritol A" might be colloquially used, the scientifically precise and widely studied compound for inducing a Gaucher-like phenotype in cellular and animal models is Conduritol B Epoxide (CBE) .[1][6][7] CBE is a potent, mechanism-based irreversible inhibitor of GCase and is instrumental in creating models to study the pathophysiology of Gaucher disease and to screen for potential therapeutic agents.[1][3][6] This document will provide a detailed overview of the use of CBE in this context.
Mechanism of Action: Conduritol B Epoxide (CBE) as a GCase Inhibitor
Conduritol B Epoxide is an active-site-directed inhibitor of several glucosidases, including GCase.[8][9] Its epoxide ring is susceptible to nucleophilic attack by a catalytic glutamate residue within the GCase active site.[1] This reaction forms a stable, covalent bond, leading to the irreversible inactivation of the enzyme.[1][9] The consequence of this inactivation in a cellular context is the accumulation of GCase's substrate, glucosylceramide, mimicking the biochemical hallmark of Gaucher disease.[3]
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Viral Gene Therapy for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. life.scnu.edu.cn [life.scnu.edu.cn]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Cell Treatment with Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol B Epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase.[1] Its primary application in cell culture is to create cellular models of Gaucher disease, a lysosomal storage disorder resulting from a deficiency in GCase activity.[2][3][4] These cellular models are invaluable for investigating the pathophysiology of Gaucher disease and for the discovery and preclinical evaluation of novel therapeutic agents.[4] Furthermore, given that mutations in the GBA1 gene, which encodes for GCase, are a significant genetic risk factor for Parkinson's disease, CBE-treated cells also serve as a crucial tool for studying the molecular link between GCase dysfunction and neurodegeneration.[1][5]
CBE functions as a mechanism-based inhibitor, forming a stable, covalent bond with the catalytic nucleophile in the active site of GCase.[1] This irreversible inactivation of the enzyme leads to the cellular accumulation of its substrate, glucosylceramide, mimicking the biochemical hallmark of Gaucher disease.[1][4] The extent of GCase inactivation can be modulated by adjusting the concentration of CBE and the duration of the treatment.[6]
This document provides detailed protocols for the long-term treatment of cells with Conduritol B Epoxide, including methods for assessing GCase activity and cell viability.
Data Presentation
Table 1: Recommended Concentrations and Durations for Conduritol B Epoxide Treatment
| Cell Type | Concentration Range | Incubation Time | Notes | Reference |
| Human Fibroblasts | Various concentrations | 2, 24, or 72 hours | Used to study the effects on various glycosidases. | [2][6] |
| Mouse Cerebellar Granule Neurons | 0.5 mM | 7 or 14 days | To evaluate the effect on β-glucocerebrosidase activity. | [3] |
| Human iPSC-derived Dopaminergic Neurons | 0.5 mM | 14 or 29 days | To assess long-term effects on β-glucocerebrosidase activity. | [3] |
| HEK293T cells | 0.1 µM - 10 mM | 24 hours | The IC50 for GBA was determined to be 0.59 µM. | [1] |
Signaling Pathway and Experimental Workflow
Caption: Mechanism of GCase inhibition by Conduritol B Epoxide.
Caption: General experimental workflow for long-term cell treatment with CBE.
Experimental Protocols
Protocol 1: Long-Term Treatment of Cultured Cells with Conduritol B Epoxide
This protocol outlines the general procedure for the continuous exposure of adherent cells to CBE to establish a cellular model of GCase deficiency.
Materials:
-
Cultured cells of interest (e.g., human fibroblasts, neuronal cells)
-
Complete cell culture medium, appropriate for the cell line
-
Conduritol B Epoxide (CBE)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Culture vessels (flasks, plates)
-
Standard cell culture equipment (incubator, biosafety cabinet)
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[1]
-
Preparation of CBE Stock Solution: Prepare a stock solution of CBE in DMSO. For example, dissolve 5 mg of CBE in 1.23 mL of DMSO to get a 25 mM stock solution.[7] Aliquot and store at -20°C.
-
CBE Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentration of CBE.[1] For example, for a final concentration of 0.5 mM, dilute the 25 mM stock solution 1:50 in the fresh culture medium. Also, prepare a vehicle control culture with medium containing an equivalent amount of DMSO.
-
Long-Term Culture and Media Changes: Maintain the cells in the incubator. Replace the culture medium containing CBE (or DMSO for control) every 2-3 days for the desired duration of the experiment (e.g., 7, 14, or 29 days).[3]
-
Cell Harvesting: After the treatment period, wash the cells with PBS and harvest them for downstream analysis.[1] For adherent cells, this can be done by trypsinization or scraping, depending on the subsequent application.
Protocol 2: Fluorometric Assay for Glucocerebrosidase (GCase) Activity
This protocol measures GCase activity in cell lysates using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase-specific activity is determined by comparing the activity in the presence and absence of the inhibitor, CBE.[8]
Materials:
-
Cell lysates prepared in a suitable lysis buffer
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Conduritol B Epoxide (CBE)
-
Assay Buffer (e.g., McIlvaine buffer, pH 5.2, containing 0.2% taurocholate and 0.1% Triton X-100)[6]
-
Stop Buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
4-methylumbelliferone (4-MU) standard
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates from CBE-treated and control cells. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[8]
-
Assay Plate Setup: In a black 96-well plate, add your sample lysate to duplicate wells. For each sample, prepare a parallel set of wells that will be treated with CBE to inhibit GCase activity specifically.[8]
-
CBE Inhibition (for determining GCase-specific activity): To the parallel set of wells, add CBE to a final concentration that ensures complete inhibition of GCase (e.g., 250 µM). Incubate at 37°C for 30 minutes. To the other wells, add an equivalent volume of vehicle (e.g., DMSO).
-
Enzymatic Reaction: Prepare a fresh solution of 4-MUG in Assay Buffer. Start the reaction by adding the 4-MUG solution to all wells.[7]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[7]
-
Stopping the Reaction: Stop the reaction by adding Stop Buffer to all wells.[7]
-
Fluorescence Measurement: Measure the fluorescence in a microplate reader.
-
Data Analysis:
-
Prepare a standard curve using known concentrations of 4-MU to convert fluorescence units to pmol of product.[8]
-
Calculate the amount of 4-MU produced in each well.
-
Subtract the average amount of 4-MU produced in the CBE-treated wells from the average amount in the non-CBE-treated wells to determine the GCase-specific activity.[8]
-
Normalize the GCase activity to the amount of protein in each sample and the incubation time. The final activity is typically expressed as pmol of 4-MU/mg of protein/hour.
-
Protocol 3: MTT Assay for Cell Viability
This protocol is used to assess the potential cytotoxicity of long-term CBE treatment by measuring the metabolic activity of the cells.[9]
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol with 10% NP40 and 0.4N HCl)[9]
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and treat with CBE for the desired long-term duration as described in Protocol 1.
-
MTT Addition: After the treatment period, remove the culture medium and add fresh medium containing MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: The amount of formazan produced is proportional to the number of viable cells. Express the viability of CBE-treated cells as a percentage of the viability of control (vehicle-treated) cells.
Troubleshooting and Optimization
-
Incomplete GCase Inhibition: If GCase activity is not sufficiently reduced, consider increasing the concentration of CBE or extending the incubation time. Always use a freshly prepared or properly stored aliquot of CBE stock solution to ensure its activity.[1]
-
Cytotoxicity: High concentrations of CBE or prolonged treatment may induce cellular stress and toxicity, potentially due to the accumulation of glucosylceramide.[1] It is crucial to perform a dose-response experiment and assess cell viability using an assay like the MTT assay to determine the optimal, non-toxic working concentration for your specific cell line and experimental duration.[1][10]
-
Stability in Media: While CBE itself is relatively stable, the stability of other components in the cell culture media over long-term experiments should be considered.[11][12] Ensure regular media changes to replenish nutrients and remove waste products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Long-term cytotoxic effects of contemporary root canal sealers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Application Notes and Protocols for Enzyme Inhibition Assays with Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucocerebrosidase (GCase, GBA1) is a lysosomal enzyme critical for the hydrolysis of glucosylceramide into glucose and ceramide.[1] Deficient GCase activity leads to the accumulation of its substrate, causing the lysosomal storage disorder Gaucher disease, and is a significant genetic risk factor for Parkinson's disease.[1] Conduritol B epoxide (CBE), a potent, mechanism-based irreversible inhibitor of GCase, is an invaluable tool for studying the pathophysiology of these diseases by creating cellular and animal models of GCase deficiency.[1][2]
This document provides detailed protocols for conducting in vitro GCase inhibition assays using CBE, summarizes key quantitative data, and illustrates the relevant biochemical pathway and experimental workflows. While the topic mentions Conduritol A, it is its derivative, Conduritol B epoxide, that is the active, irreversible inhibitor widely used in research. CBE's structure mimics the glucose substrate, allowing it to bind specifically to the GCase active site.[3]
Mechanism of Action
Conduritol B epoxide functions as a suicide inhibitor. The inactivation mechanism involves the following steps:
-
Binding: CBE, due to its structural similarity to glucose, enters the active site of GCase.
-
Nucleophilic Attack: The catalytic nucleophile of GCase, the carboxylate side chain of glutamate-340 (E340), performs a nucleophilic attack on one of the epoxide carbons of CBE.[3]
-
Covalent Bond Formation: This attack opens the highly reactive epoxide ring and forms a stable, irreversible ester bond between the inhibitor and the enzyme.[4] This covalent modification renders the enzyme permanently inactive.[3]
The crystal structure of GCase in complex with CBE has confirmed this covalent linkage to the catalytic nucleophile.[5]
Mechanism of GCase inactivation by Conduritol B Epoxide.
Quantitative Data: Inhibitory Potency of Conduritol B Epoxide
As an irreversible inhibitor, the inhibitory potency of CBE is time-dependent; a longer pre-incubation of the enzyme with the inhibitor results in a lower apparent half-maximal inhibitory concentration (IC₅₀).[6]
| Parameter | Value | Species/Source | Incubation Time | Conditions | Reference(s) |
| IC₅₀ | 26.6 µM | Recombinant Human GCase | 30 min | In vitro, pH 5.2 | [7] |
| IC₅₀ | 2.30 µM | Recombinant Human GCase | 180 min | In vitro, pH 5.2 | [7] |
| IC₅₀ | 4.28 - 9.49 µM | Glucocerebrosidase (GBA) | Not Specified | In vitro | |
| Kᵢ | 53 µM | Glucocerebrosidase (GBA) | Not Specified | In vitro |
Experimental Protocols
Fluorometric GCase Activity Inhibition Assay
This protocol describes a sensitive method to measure GCase activity in cell lysates or with purified enzyme using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG). GCase cleaves 4-MUG to produce the highly fluorescent product 4-methylumbelliferone (4-MU), which can be quantified. CBE is used to distinguish GCase-specific activity from the activity of other β-glucosidases.[8]
Materials:
-
Assay Buffer: 0.1 M Citrate / 0.2 M Phosphate buffer, pH 5.4.[9]
-
Assay Buffer with Detergents: Assay Buffer containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.[3] Sodium taurocholate helps to inhibit non-lysosomal GCase (GBA2) and activate GCase.
-
Substrate Stock Solution (10 mM 4-MUG): Dissolve 4-MUG in DMSO. Store in aliquots at -20°C, protected from light. Prepare fresh working dilutions in Assay Buffer before use.[3]
-
Inhibitor Stock Solution (25 mM CBE): Dissolve 5 mg of CBE in 1.23 mL of DMSO. Store in aliquots at -20°C.[9]
-
4-MU Standard Stock Solution (10 mM): Dissolve 17.6 mg of 4-MU in 10 mL of Stop Solution. Store in aliquots at -20°C, protected from light.[9]
-
Sample: Purified GCase or cell/tissue lysate with protein concentration determined by a standard method (e.g., BCA assay).
-
Equipment: 96-well black, flat-bottom plates; fluorescence microplate reader (Excitation: ~360-365 nm, Emission: ~445-460 nm).[8]
Experimental Workflow:
Experimental workflow for the GCase activity assay using 4-MUG.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a 4-MU standard curve by performing serial dilutions of the 10 mM 4-MU stock in Stop Solution to achieve concentrations from 100 µM down to ~1 µM.
-
Prepare working solutions of CBE by serial dilution from the stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC₅₀ curve.
-
Prepare the 4-MUG working solution at the desired final concentration (e.g., 5 mM) in Assay Buffer.[8]
-
-
Assay Plate Setup (in a 96-well black plate):
-
Sample Wells (Total Activity): Add your sample (e.g., 20 µL of lysate) and vehicle control (e.g., DMSO) to duplicate wells.
-
Inhibited Wells (Non-GCase Activity): For each sample, add the same amount of lysate to a parallel set of wells and add CBE to a final concentration sufficient for complete inhibition (e.g., 100 µM).
-
IC₅₀ Wells: Add your sample to a series of wells. To each well, add a different concentration of the diluted CBE working solutions.
-
Blank Wells: Prepare wells containing lysis buffer instead of sample to measure background fluorescence.
-
Adjust the volume in all wells to a uniform pre-substrate volume (e.g., 50 µL) with Assay Buffer with detergents.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at 37°C for a set time (e.g., 30 or 180 minutes) to allow for the time-dependent inhibition by CBE.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-MUG working solution (e.g., 50 µL) to all wells.
-
Mix gently and incubate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Stop Reaction and Measure Fluorescence:
-
Stop the reaction by adding 100 µL of Stop Solution to each well. This raises the pH, which stops the enzymatic reaction and maximizes the fluorescence of the 4-MU product.[8]
-
Read the fluorescence on a plate reader (Ex: ~365 nm, Em: ~445 nm).
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
The GCase-specific activity is the difference between the fluorescence in the sample wells (total activity) and the fluorescence in the CBE-inhibited wells (non-GCase activity).
-
Calculate the percentage of inhibition for each CBE concentration relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the CBE concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC₅₀ value.
Glucosylceramide Metabolism Pathway
GCase plays a central role in the lysosomal degradation pathway of glycosphingolipids. A deficiency in GCase disrupts this pathway, leading to the accumulation of glucosylceramide, which is the hallmark of Gaucher disease.
Simplified glucosylceramide synthesis and degradation pathway.
References
- 1. youtube.com [youtube.com]
- 2. Macrophages exposed in vitro to conduritol B epoxide resemble Gaucher cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
Troubleshooting & Optimization
troubleshooting Conduritol A solubility in aqueous buffers
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Conduritol A in aqueous buffers for research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a chemical compound used in research, notably for its hypoglycemic effects.[1] It functions by inhibiting certain enzymes, such as lens aldose reductase, which is involved in the polyol pathway of glucose metabolism.[1] Its inhibitory properties make it a valuable tool for studying metabolic pathways and developing potential therapeutics.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound? Due to its limited solubility in water, it is highly recommended to first prepare a concentrated stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with other options including ethanol, pyridine, and methanol.[1]
Q3: How should I store solid this compound and its prepared stock solutions? Proper storage is crucial to maintain the compound's stability.
-
Solid Form: The solid powder can be stored for up to 24 months at 2-8°C when kept in a tightly sealed vial.[1]
-
Stock Solutions: If you prepare a stock solution in a solvent like DMSO, it is best to create small, single-use aliquots and store them in tightly sealed vials at -20°C. These aliquots are generally usable for up to two weeks.[1] This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.[2]
Q4: How stable is this compound in aqueous solutions? The stability of related compounds in aqueous solutions can be limited.[2] It is strongly recommended to prepare aqueous working solutions fresh on the day of use by diluting a stock solution.[1][2] Storing this compound in aqueous buffers for extended periods is not advised as it may lead to degradation and a loss of activity.
Troubleshooting Guide: Solubility in Aqueous Buffers
Issue 1: The this compound powder will not dissolve when added directly to my aqueous buffer.
-
Possible Cause: this compound has very low solubility in neutral aqueous solutions. Direct dissolution is often inefficient and can lead to suspension rather than a true solution.
-
Solution: Do not add the solid powder directly to your aqueous buffer. First, prepare a concentrated stock solution in an organic solvent like DMSO, where it is more soluble.[1] Then, dilute this stock solution into your aqueous buffer to achieve the final desired concentration. Gentle warming or sonication can aid dissolution in the organic solvent.[2]
Issue 2: A precipitate forms immediately after I dilute my DMSO stock solution into my aqueous buffer.
-
Possible Cause 1: Final concentration exceeds solubility limit. The final concentration in the aqueous buffer may be too high, causing the compound to crash out of solution.
-
Solution 1: Lower the final working concentration of this compound. Perform a dilution series to find the maximum soluble concentration in your specific buffer system.
-
Possible Cause 2: High percentage of organic solvent. Adding a large volume of DMSO stock to a small volume of buffer can cause the buffer salts themselves to precipitate.[3] This is especially common with phosphate buffers when the final concentration of acetonitrile or methanol exceeds 70-80%.[3]
-
Solution 2: Keep the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution as low as possible, ideally below 1%. Use a higher concentration stock solution to minimize the volume you need to add. Consider using buffers known to be more soluble in organic mixtures, such as ammonium acetate.[4]
Issue 3: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The compound is degrading or slowly precipitating from a supersaturated solution. Temperature fluctuations can also affect solubility.[5]
-
Solution: Always prepare the final aqueous working solution immediately before your experiment.[2] Avoid storing diluted aqueous solutions, even at 4°C, as stability is not guaranteed.[2] Ensure your experimental temperature is stable.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent and solution conditions. The following table summarizes its solubility characteristics based on available data and chemical principles.
| Solvent/Buffer | Molar Mass ( g/mol ) | Max Concentration (Typical) | Notes |
| Organic Solvents | |||
| DMSO | 146.14[6] | ≥ 10 mM | Recommended for primary stock solutions.[1] |
| Ethanol | 146.14[6] | Soluble | Suitable for stock solutions.[1] |
| Methanol | 146.14[6] | Soluble | Suitable for stock solutions.[1] |
| Aqueous Buffers | |||
| PBS (pH 7.4) | 146.14[6] | Limited / Variable | Highly dependent on final concentration and % DMSO. Prepare fresh. |
| Tris (pH 7.5) | 146.14[6] | Limited / Variable | Buffer components can interact with the compound. Prepare fresh. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Aseptically weigh out 1.46 mg of this compound powder (Molecular Weight: 146.14 g/mol ).
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the powder.
-
Dissolve: Vortex the vial thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes until all solid is dissolved and the solution is clear.[2]
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to two weeks.[1]
Protocol 2: Preparation of a 100 µM Working Solution in PBS
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.
-
Prepare Buffer: Have 990 µL of your desired aqueous buffer (e.g., PBS, pH 7.4) ready in a sterile tube.
-
Dilute: Add 10 µL of the 10 mM DMSO stock solution to the 990 µL of buffer. This creates a 1:100 dilution and a final working concentration of 100 µM with 1% DMSO.
-
Mix: Immediately vortex the tube gently to ensure the solution is homogenous.
-
Use Immediately: Use the freshly prepared aqueous working solution for your experiment without delay. Do not store the diluted aqueous solution.[2]
Diagrams and Workflows
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for precipitation issues with this compound.
Caption: Inhibition of Aldose Reductase by this compound in the polyol pathway.
References
- 1. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
identifying and minimizing off-target effects of Conduritol A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Conduritol A.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
This compound is primarily known for its inhibitory effect on aldose reductase (EC 1.1.1.21), an enzyme involved in the polyol pathway that converts aldoses to sugar alcohols.[1][2][3][4] This inhibition is linked to its potential therapeutic effects, such as preventing diabetic cataracts.[1][2][3][4] Additionally, this compound has demonstrated hypoglycemic effects, the ability to regulate lipid metabolism, and antioxidant properties.[3][5]
Q2: What are the known or suspected off-target effects of this compound?
Currently, there is limited direct evidence detailing the specific off-target effects of this compound. However, based on the activity of structurally related compounds like Conduritol B epoxide, which is an irreversible inhibitor of glucocerebrosidase (GBA), it is plausible that this compound may interact with other glycosidases.[6][7] Known off-targets for Conduritol B epoxide include the nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[6][7] Therefore, researchers should consider screening this compound against a panel of relevant glycosidases to identify potential off-target interactions.
Q3: What are the initial steps to predict potential off-target effects of this compound in silico?
Before beginning wet-lab experiments, computational methods can provide initial insights into potential off-target interactions.[8][9] These approaches can include:
-
Ligand-Based Approaches: Comparing the 2D and 3D structure of this compound to libraries of compounds with known protein interactions. This can help identify proteins that bind to molecules with similar physicochemical properties.[8]
-
Structure-Based Approaches: If the three-dimensional structures of potential off-target proteins are known, molecular docking simulations can be performed to predict the binding affinity of this compound to these proteins.
-
Cross-Pharmacology Databases: Utilizing public databases that contain information on the interactions of thousands of small molecules with various biological targets can help identify potential off-targets for this compound based on structural or chemical similarities.[8]
Q4: What experimental approaches can be used to identify off-target effects of this compound?
Several unbiased, proteome-wide experimental methods can be employed to identify the off-target effects of this compound directly in a cellular context. These include:
-
Thermal Proteome Profiling (TPP): This technique assesses changes in protein thermal stability across the proteome upon ligand binding.[10][11][12][13] A shift in the melting temperature of a protein in the presence of this compound suggests a direct interaction.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a method to verify drug-target engagement in cells and tissues.[14][15][16][17][18] It is based on the principle that a protein's thermal stability is altered upon ligand binding.[14][16][17][18]
-
Kinobead Profiling: This chemical proteomics approach is particularly useful for identifying interactions with kinases.[19][20][21][22] While this compound is not primarily a kinase inhibitor, this method can be adapted with broader-spectrum affinity matrices to capture other enzyme classes.
-
Proteomic Profiling: Techniques like two-dimensional difference gel electrophoresis (2D-DIGE) can be used to compare protein expression profiles of cells treated with this compound versus a control, identifying proteins whose expression levels are altered.[23]
Troubleshooting Guides
Scenario 1: Inconsistent results in enzyme inhibition assays.
-
Problem: High variability in IC50 values for this compound against its on-target (aldose reductase) or potential off-targets.
-
Possible Causes & Solutions:
-
Enzyme Quality: Ensure the purity and activity of the enzyme preparation are consistent across experiments. Use a fresh batch of enzyme or re-purify if necessary.
-
Substrate Concentration: The IC50 value can be dependent on the substrate concentration. Ensure the substrate concentration is kept constant and is ideally at or below the Michaelis constant (Km).
-
Inhibitor Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells.[24]
-
Assay Conditions: Maintain consistent pH, temperature, and incubation times.[24]
-
Controls: Always include appropriate positive and negative controls, such as a known inhibitor for the target enzyme and a vehicle control (e.g., DMSO), respectively.[25]
-
Scenario 2: No significant thermal shift observed for expected targets in CETSA.
-
Problem: CETSA experiments do not show a thermal shift for aldose reductase, even though enzymatic assays confirm inhibition.
-
Possible Causes & Solutions:
-
Insufficient Compound Concentration/Incubation Time: The intracellular concentration of this compound may not be high enough to induce a detectable thermal shift. Increase the concentration of this compound or the incubation time to allow for sufficient cellular uptake and target engagement.
-
Cell Permeability: If using intact cells, this compound may have poor cell permeability. Consider performing CETSA on cell lysates to bypass the cell membrane.[16]
-
Heat Challenge Conditions: Optimize the temperature range and duration of the heat challenge. The optimal temperature for detecting a shift will be near the melting temperature of the target protein.
-
Detection Method: Ensure the antibody used for Western blotting is specific and sensitive enough to detect the soluble fraction of the target protein.
-
Scenario 3: Identification of a large number of potential off-targets in a proteome-wide screen.
-
Problem: A TPP or other proteome-wide experiment yields a long list of potential off-targets, making it difficult to prioritize for validation.
-
Possible Causes & Solutions:
-
Concentration of this compound: A high concentration of the compound may lead to non-specific binding. Perform dose-response experiments to identify proteins that show a thermal shift at lower, more physiologically relevant concentrations.
-
Data Analysis Thresholds: Set stringent statistical thresholds for identifying significant thermal shifts to reduce the number of false positives.
-
Orthogonal Validation: Prioritize hits for validation using alternative methods. For example, if a protein is identified in a TPP screen, validate the interaction using an in vitro enzyme inhibition assay or surface plasmon resonance (SPR).
-
Biological Relevance: Cross-reference the list of potential off-targets with known signaling pathways and cellular functions to prioritize those that are most likely to be biologically relevant.
-
Data Presentation
Table 1: Example Data Summary for Off-Target Identification of this compound
| Experimental Approach | Target/Off-Target Candidate | Quantitative Metric | Result | Interpretation |
| Enzyme Inhibition Assay | Aldose Reductase (On-Target) | IC50 | 5 µM | Confirmed on-target activity. |
| Glycosidase X | IC50 | 50 µM | Potential weak off-target interaction. | |
| Glycosidase Y | IC50 | > 100 µM | No significant inhibition observed. | |
| Cellular Thermal Shift Assay (CETSA) | Aldose Reductase (On-Target) | ΔTm | +3.5 °C | Confirmed target engagement in cells. |
| Protein Z | ΔTm | +1.8 °C | Potential off-target engagement in cells. | |
| Thermal Proteome Profiling (TPP) | Protein A | p-value | < 0.01 | High-confidence potential off-target. |
| Protein B | p-value | 0.08 | Low-confidence potential off-target. |
Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified enzyme.[24][25][26][27][28]
Materials:
-
Purified enzyme (e.g., aldose reductase)
-
Substrate for the enzyme
-
This compound
-
Assay buffer (optimized for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound: Start with a high concentration (e.g., 1 mM) and perform a serial dilution in the assay buffer.
-
Add reagents to the microplate: In each well, add the assay buffer, the enzyme, and the corresponding concentration of this compound or vehicle control.
-
Pre-incubate: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction: Add the substrate to each well to start the enzymatic reaction.
-
Monitor the reaction: Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for verifying the engagement of this compound with a target protein in intact cells.[14][15][16][17]
Materials:
-
Cultured cells
-
This compound
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, antibodies)
Procedure:
-
Cell treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specific duration (e.g., 1 hour).
-
Harvest and resuspend cells: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate soluble and aggregated proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western blot analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blotting using a specific antibody.
-
Data analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature for both the treated and control samples to observe any thermal shift.
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. CETSA [cetsa.org]
- 19. researchgate.net [researchgate.net]
- 20. Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. superchemistryclasses.com [superchemistryclasses.com]
- 25. 2024.sci-hub.se [2024.sci-hub.se]
- 26. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 28. benchchem.com [benchchem.com]
dealing with Conduritol A instability in cell culture media
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Conduritol B Epoxide (CBE) in cell culture. A common point of confusion is the stability of "Conduritol A"; however, the compound widely used as a glucocerebrosidase inhibitor and known for its instability in aqueous solutions is Conduritol B Epoxide (CBE) . This center will address the challenges associated with the handling and use of CBE to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Conduritol B Epoxide (CBE) and why is it used in cell culture?
A1: Conduritol B Epoxide (CBE) is a potent, mechanism-based, and irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3][4] In cell culture, it is primarily used to create pharmacological models of Gaucher disease, a lysosomal storage disorder caused by GBA deficiency.[3][5] By inhibiting GBA, CBE causes the accumulation of the substrate glucosylceramide, mimicking the biochemical phenotype of the disease.[1][2][6] These models are crucial for studying disease pathophysiology and for screening potential therapeutic agents.[5]
Q2: I'm having trouble with this compound. Is that the same as CBE?
A2: While related, they are different compounds. This compound is a polyol. The compound used to irreversibly inhibit GBA in cell and animal models is Conduritol B Epoxide (CBE).[7] The stability issues and experimental variability are characteristic of CBE due to the high reactivity of its epoxide ring, which is essential for its inhibitory function. Researchers experiencing instability issues are almost certainly working with CBE.
Q3: How does CBE irreversibly inhibit glucocerebrosidase (GBA)?
A3: CBE functions as a suicide inhibitor.[8] Its structure mimics the natural substrate of GBA.[5] When CBE enters the enzyme's active site, the catalytic nucleophile, a specific glutamate residue (Glu340), attacks the epoxide ring.[2] This action opens the ring and forms a stable, covalent bond between CBE and the enzyme, leading to its permanent inactivation.[1][2][8]
Q4: How should I prepare and store my CBE stock solution?
A4: CBE is unstable in aqueous solutions and should be handled carefully. It is recommended to prepare a concentrated stock solution in an anhydrous solvent like DMSO.[6][9] This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4][9] For experiments, thaw a fresh aliquot immediately before use and dilute it directly into the cell culture medium.[10]
Q5: How often should I replace the medium containing CBE during long-term experiments?
A5: Due to its instability in aqueous culture medium, for long-term treatments (spanning several days or weeks), the medium should be replaced with fresh CBE-containing medium every 2-3 days to ensure a consistent inhibitory pressure on the GBA enzyme.[10]
Q6: Are there off-target effects associated with CBE?
A6: Yes. While CBE is a potent GBA inhibitor, it can have off-target effects, especially at higher concentrations. The most commonly reported off-targets are the non-lysosomal GBA2 and the lysosomal α-glucosidase.[7][10][11] It is advisable to perform a dose-response experiment to find the lowest effective concentration that provides significant GBA inhibition while minimizing potential off-target activity.[3][10]
Troubleshooting Guide
This guide addresses common problems encountered when using CBE to inhibit GBA in cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or variable GBA inhibition. | Degraded CBE Solution: The epoxide ring is prone to hydrolysis. Stock solutions may have been improperly stored or subjected to multiple freeze-thaw cycles. Working solutions were not prepared fresh. | Always prepare fresh working dilutions of CBE for each experiment from a properly stored, single-use aliquot.[3][10] |
| Insufficient Concentration: The CBE concentration is too low for the specific cell type, cell density, or protein content. | Perform a dose-response experiment (e.g., 10 µM to 500 µM) to determine the optimal IC50 for your specific cell line and experimental conditions.[3][10] | |
| Short Incubation Time: As an irreversible inhibitor, CBE's effect is time-dependent. The incubation period may be too short for complete inactivation. | Increase the incubation time. For many cell lines, 24-72 hours is effective.[3] The apparent IC50 will decrease with longer incubation times.[7][12] | |
| High cellular toxicity or poor cell viability. | CBE Concentration is Too High: Very high concentrations can induce cellular stress and apoptosis independent of GBA inhibition. | Perform a cytotoxicity assay (e.g., MTT, trypan blue) to determine the maximum non-toxic concentration for your cell line. Use the lowest effective concentration that achieves the desired GBA inhibition.[1][3] |
| Substrate Accumulation: Prolonged and near-complete GBA inhibition leads to the cytotoxic accumulation of glucosylceramide.[3] | Consider reducing the incubation time or CBE concentration to a level that models the disease state without causing excessive cell death.[3] Monitor levels of glucosylceramide if possible.[3] | |
| High variability between replicate wells/plates. | Inconsistent Cell State: Differences in cell seeding density or confluency at the time of treatment can alter the effective inhibitor-to-enzyme ratio. | Ensure consistent cell seeding and that cells are in a similar growth phase (e.g., 70-80% confluency) at the start of the experiment.[1] |
| Inadequate Mixing: CBE was not mixed thoroughly into the culture medium before being added to the cells, leading to concentration gradients. | After diluting the CBE stock into the medium, gently mix the medium thoroughly before applying it to the cells.[1] | |
| Data Normalization: Differences in cell number at the time of harvesting can skew results. | Always normalize the final GBA activity measurement to the total protein concentration of the cell lysate, determined by a standard method like a BCA assay.[1][3] |
Quantitative Data Summary
The inhibitory potency of CBE is highly dependent on the cell type, incubation time, and assay conditions. As an irreversible inhibitor, its apparent IC50 value decreases with longer pre-incubation times.
| Cell Type | Target Enzyme | Incubation Time | Apparent IC50 | Reference |
| Human Fibroblasts | GBA | 24 hours | 0.331 (±0.189) µM | [1] |
| HEK293T Cells | GBA | 24 hours | 0.59 µM | [3] |
| Recombinant Human GBA | GBA | 30 minutes | 26.6 µM | [7] |
| Recombinant Human GBA | GBA | 180 minutes | 2.30 µM | [7] |
Key Experimental Protocols
Protocol 1: Preparation and Application of CBE in Cell Culture
This protocol describes the general steps for treating cultured cells with CBE to inhibit GBA.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.[1]
-
CBE Stock Solution: Prepare a 10-50 mM stock solution of CBE in anhydrous DMSO. Aliquot into single-use tubes and store at -20°C or -80°C.[9]
-
Preparation of Treatment Medium: On the day of the experiment, thaw a fresh aliquot of the CBE stock solution. Dilute it directly into a complete cell culture medium to the desired final concentration (e.g., 50 µM). Prepare a vehicle control medium with the same final concentration of DMSO. Ensure thorough mixing.[1][3]
-
Cell Treatment: Remove the old medium from the cells and replace it with the CBE-containing medium or the vehicle control medium.[1]
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C in a CO₂ incubator. For longer experiments, replace the medium with freshly prepared CBE-containing medium every 2-3 days.[10]
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for lysis and downstream analysis.[1]
Protocol 2: Assessment of GBA Inhibition
This protocol outlines how to confirm the successful inhibition of GBA activity in cell lysates using a fluorometric assay.
-
Cell Lysis: After harvesting (from Protocol 1), add an appropriate volume of cell lysis buffer (e.g., RIPA buffer). Incubate on ice for 15-20 minutes. Scrape the cells and centrifuge the lysate at >14,000 x g for 15 minutes at 4°C to pellet debris.[1]
-
Protein Quantification: Collect the supernatant and determine the total protein concentration of each lysate using a BCA assay. This is essential for normalization.[1]
-
Assay Preparation: In a black, flat-bottom 96-well plate, add diluted lysate (normalized for protein concentration) to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), to all wells.[5][12]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding a high-pH stop solution (e.g., 1M glycine, pH 10.5).[9]
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation at ~365 nm and emission at ~445 nm.[5][6]
-
Data Analysis: Calculate the GBA activity and express it as a percentage of the activity measured in the vehicle-treated control cells.[3]
Visual Guides and Pathways
Caption: Mechanism of GBA inhibition by CBE leading to substrate accumulation.
Caption: Recommended experimental workflow for using CBE in cell culture.
Caption: Troubleshooting decision tree for ineffective GBA inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Conduritol A in Cellular Models
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming cellular resistance to Conduritol A and its analogs, such as Conduritol B Epoxide (CBE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cellular models?
This compound is a cyclitol, a cyclohexene derivative with four hydroxyl groups.[1] It has been identified as an inhibitor of glycoside hydrolases.[2] In experimental contexts, particularly in neurodegenerative disease and cancer research, its analog Conduritol B Epoxide (CBE) is widely used as a potent and irreversible inhibitor of the lysosomal enzyme β-glucocerebrosidase (GCase), which is encoded by the GBA1 gene.[3][4][5] Inhibition of GCase leads to the accumulation of its substrate, glucosylceramide, mimicking the biochemical phenotype of Gaucher disease and providing a model to study the link between GCase dysfunction and pathologies like Parkinson's disease.[4][5]
Q2: My cells are no longer responding to this compound/CBE treatment. What are the potential mechanisms of resistance?
Cellular resistance to glycosidase inhibitors like this compound/CBE is a multifaceted issue that can arise from various molecular changes.[6] The primary mechanisms include:
-
Target Alteration: Mutations in the GBA1 gene can alter the structure of the GCase enzyme, preventing the inhibitor from binding effectively.[7]
-
Reduced Intracellular Drug Accumulation:
-
Lysosomal Sequestration: As weak-base compounds, these inhibitors can become trapped and protonated within the acidic environment of lysosomes, which prevents them from reaching their target GCase enzyme within the lysosome.[10][11][12]
-
Activation of Compensatory Pathways: Cells may upregulate alternative metabolic pathways to bypass the effects of GCase inhibition.[6]
-
Increased Target Expression: Amplification of the GBA1 gene can lead to GCase overexpression, requiring higher concentrations of the inhibitor to achieve the same level of enzyme inhibition.[13]
Q3: How can I experimentally confirm that my cell line has developed resistance?
The first step is to quantify the level of resistance. This is typically done by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or resazurin assay). A significant rightward shift (increase) in the IC50 value compared to the parental (sensitive) cell line indicates resistance. Further experiments should then be performed to elucidate the underlying mechanism (see Troubleshooting Guide below).
Q4: What are the first troubleshooting steps to take if an experiment with this compound fails?
If an experiment fails to show the expected effect, it's important to rule out simple technical issues before investigating complex resistance mechanisms.[14]
-
Verify Compound Integrity: Confirm the concentration, purity, and stability of your this compound/CBE stock solution. These compounds can degrade over time.
-
Check Experimental Parameters: Ensure incubation times, cell densities, and media conditions are consistent with established protocols.
-
Use Controls: Always include a sensitive (parental) cell line as a positive control to ensure the drug is active and a vehicle-only (e.g., DMSO) negative control to establish a baseline for cell viability.[14]
-
Repeat the Experiment: A one-time failure might be due to a simple human error. Repeating the experiment is often the quickest way to confirm if there is a persistent issue.[14]
Troubleshooting Guide for Resistant Cell Lines
Problem: Cells exhibit a significantly higher IC50 for this compound/CBE compared to the parental line or published data.
This section provides a systematic approach to identifying the cause of resistance.
Table 1: Troubleshooting Matrix for this compound/CBE Resistance
| Possible Cause | Key Question | Recommended Experiment(s) | Expected Outcome in Resistant Cells |
| Target Alteration | Has the GCase enzyme changed? | 1. GBA1 Gene Sequencing: To identify mutations. 2. GCase Enzyme Activity Assay: To measure catalytic function. | 1. Presence of missense mutations in the GBA1 coding region. 2. Normal or altered GCase activity in the absence of the inhibitor. |
| Reduced Drug Accumulation | Is less drug getting into or staying in the cell? | 1. Cellular Uptake Assay: Using a fluorescently tagged analog or LC-MS. 2. Efflux Pump Activity Assay: Using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). 3. qPCR/Western Blot: To measure expression of common ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1). | 1. Decreased intracellular concentration of the compound. 2. Increased efflux of fluorescent substrate. 3. Upregulated mRNA or protein levels of efflux pumps. |
| Lysosomal Sequestration | Is the drug being trapped in lysosomes? | 1. Co-treatment with Lysosomotropic Agents: Administer this compound/CBE with chloroquine or bafilomycin A1. 2. Lysosomal Staining: Use LysoTracker dye to visualize lysosomal morphology and number. | 1. Re-sensitization to this compound/CBE (IC50 decreases). 2. Increased number or size of lysosomes. |
| Increased Target Expression | Are the cells making more GCase enzyme? | 1. qPCR: To measure GBA1 mRNA levels. 2. Western Blot: To measure GCase protein levels. | 1. Increased GBA1 transcript levels. 2. Higher GCase protein expression. |
Strategies to Overcome Resistance
Once a resistance mechanism is identified, several strategies can be employed to restore sensitivity.
Combination Therapies
Combining this compound/CBE with a second agent is a highly effective strategy to overcome resistance by targeting the specific escape mechanism.[15][16][17][18]
-
To Counteract Reduced Accumulation: Co-administer with a known inhibitor of the overexpressed ABC transporter (e.g., verapamil for ABCB1).
-
To Counteract Lysosomal Sequestration: Co-administer with a lysosomotropic agent like chloroquine, which raises lysosomal pH and prevents the trapping of weak-base drugs.[12]
-
To Induce Synthetic Lethality: Combine with drugs that target pathways that have become essential for the survival of the resistant cells.[19]
Chemical Strategies
-
Analog Development: Synthesizing novel analogs of this compound that have different properties, such as a higher affinity for a mutated target, covalent binding mechanisms, or reduced susceptibility to efflux pumps, can overcome resistance.[19][20]
Modulating Cellular State
-
Pre-treatment Schedules: Recent research suggests that cellular plasticity and gene expression "memory" can contribute to resistance.[21] Pre-treating cells with inhibitors of signaling pathways known to regulate this plasticity (e.g., PI3K or TGF-β pathways) may revert the cells to a drug-sensitive state before the primary treatment is applied.[21]
Detailed Experimental Protocols
Protocol 1: Determination of IC50 by Resazurin Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of this compound/CBE in culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., 1 nM). Include a vehicle-only control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Incubate for 48-72 hours.
-
Viability Assessment: Add 10 µL of Resazurin stock solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.
-
Analysis: Normalize the fluorescence readings to the vehicle control wells (100% viability) and plot the percentage of viability against the log of the drug concentration. Fit a non-linear regression curve (log[inhibitor] vs. response) to calculate the IC50 value.
Protocol 2: GCase Activity Assay in Cell Lysates
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse the cell pellet in a suitable buffer (e.g., 0.25% Triton X-100, 0.25% Taurocholate in citrate/phosphate buffer, pH 5.4).
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Enzyme Reaction: In a 96-well plate, add 10-20 µg of protein lysate to each well. Initiate the reaction by adding the fluorogenic substrate 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) to a final concentration of 2-5 mM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a high pH stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).
-
Data Acquisition: Measure the fluorescence of the liberated 4-Methylumbelliferone (4-MU) product (Ex/Em ~365/445 nm).
-
Analysis: Calculate the enzyme activity as the rate of product formation per unit of time per milligram of protein. Compare the activity between sensitive and resistant cell lines.
Visualizations
References
- 1. Conduritol - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GBA1 Variants and Parkinson’s Disease: Paving the Way for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is the Significance of Lysosomal-Mediated Resistance to Imatinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencexcel.com [sciencexcel.com]
- 12. oaepublish.com [oaepublish.com]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Combination antimicrobial therapy to manage resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Conduritol aziridine: a new mechanism-based glucosidase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
troubleshooting unexpected results in Conduritol A experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conduritol A. Our aim is to help you navigate unexpected results and optimize your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
A1: this compound is a polyhydroxylated cyclohexene, a type of cyclitol. It has been identified as a metabolite in plants like Gymnema sylvestre.[1] Its primary reported biological activity is the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[1]
Q2: How does this compound differ from Conduritol B Epoxide (CBE)?
A2: this compound is a cyclohexenetetrol, while Conduritol B Epoxide (CBE) is a more reactive derivative containing an epoxide ring. This structural difference significantly impacts their mechanism of action. CBE acts as a mechanism-based irreversible inhibitor of certain glycosidases by forming a covalent bond with the enzyme's active site.[2][3] this compound, lacking the epoxide group, is expected to act as a competitive inhibitor. While both are structurally related, their inhibitory activities and experimental considerations will differ.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects of this compound are not extensively documented, studies on the related compound Conduritol B Epoxide (CBE) show that at higher concentrations, it can inhibit other glycosidases beyond its primary target.[4] It is plausible that this compound could also interact with other enzymes, particularly those with binding sites that accommodate similar polyhydroxylated cyclic structures. Screening against a panel of related enzymes is recommended to assess specificity in your experimental system.
Q4: What are the recommended storage and handling conditions for this compound?
A4: As a polyhydroxylated compound, this compound is expected to be a stable solid at room temperature. For long-term storage, it is advisable to store it as a dry powder at -20°C, protected from moisture. For aqueous stock solutions, it is best practice to prepare them fresh for each experiment to avoid potential degradation or microbial growth. The stability of similar compounds in aqueous solutions can be pH-dependent.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent or No Inhibition in Enzyme Assays
| Potential Cause | Troubleshooting Steps |
| Degraded this compound | - Prepare fresh stock solutions of this compound in a suitable buffer for each experiment. - If storing stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. Confirm the stability of this compound in your specific assay buffer and at the experimental temperature. |
| Incorrect Assay Conditions | - Ensure the pH of the assay buffer is optimal for both the enzyme and this compound activity. - Verify the substrate concentration. For competitive inhibitors, the apparent IC50 will increase with increasing substrate concentration.[7] Use a substrate concentration at or below the Km for sensitive detection of competitive inhibition.[8] |
| Enzyme Inactivity | - Run a positive control with a known inhibitor of your target enzyme to confirm enzyme activity. - Verify the source and purity of your enzyme. |
| Solubility Issues | - Although this compound is expected to be water-soluble, ensure it is fully dissolved in your assay buffer. Gentle warming or sonication may aid dissolution. Visually inspect for any precipitation. |
High Background or Non-Specific Effects in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity of this compound | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line.[9][10] - Choose a concentration for your functional assays that is well below the cytotoxic threshold. |
| Interaction with Assay Reagents | - Some compounds can interfere with the reagents used in viability or reporter assays. For example, compounds with antioxidant properties can interfere with MTT assays.[10] - Run appropriate controls, including this compound in cell-free assay medium, to check for direct interactions with your detection reagents. |
| Off-Target Cellular Effects | - At high concentrations, this compound may have off-target effects.[11] - Use the lowest effective concentration of this compound. - Consider using a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects. |
Unexpected Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - If unexpected peaks appear over time, it may indicate degradation. Analyze freshly prepared solutions to confirm. - Investigate the stability of this compound under your HPLC conditions (e.g., mobile phase pH, temperature). |
| Contamination | - Ensure the purity of your this compound sample. - Run a blank injection (mobile phase only) to check for system contamination.[12] - Impurities in solvents or buffers can also lead to extraneous peaks. |
| Impure Starting Material | - Verify the purity of your this compound source. If synthesized in-house, ensure purification methods are adequate to remove starting materials and by-products.[13] |
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Purified aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the lens supernatant containing aldose reductase.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
This protocol is adapted from a general method for aldose reductase inhibition assays.[14]
Cell Viability Assay (MTT)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Note: The potential for interference of antioxidant compounds with the MTT assay should be considered.[10]
Quantitative Data
Due to the limited publicly available data specifically for this compound, the following table includes data for the related compound Conduritol B Epoxide (CBE) for comparative purposes. Researchers should determine the IC50 values for this compound in their specific experimental systems.
| Compound | Enzyme | Cell Line/Source | IC50 (µM) | Reference |
| Conduritol B Epoxide | β-Glucosidase | - | 1 - 9 | [3] |
| Conduritol B Epoxide | α-Glucosidase | - | 100 | [3] |
| Conduritol B Epoxide | Glucocerebrosidase (GBA) | Human Fibroblasts | 0.594 (ABP Labeling) | [4] |
| Conduritol B Epoxide | GBA2 | Human Fibroblasts | 272 | [4] |
Visualizations
Caption: General experimental workflow for using this compound.
Caption: The polyol pathway and the inhibitory action of this compound.[15][16][17]
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of corticosteroids in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights on the DNA Stability in Aqueous Solutions of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of viability assays for anthocyanins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijstr.org [ijstr.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 17. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conduritol B Epoxide (CBE) Delivery in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use of Conduritol B Epoxide (CBE) in animal studies. Our goal is to help you successfully establish robust and reproducible in vivo models of Gaucher disease.
Frequently Asked Questions (FAQs)
Q1: What is Conduritol B Epoxide (CBE) and how does it work?
Conduritol B Epoxide is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), also known as acid β-glucosidase.[1][2] By covalently binding to the active site of GCase, CBE effectively inactivates the enzyme.[3] This inhibition prevents the breakdown of glucosylceramide, leading to its accumulation within lysosomes, which is the characteristic hallmark of Gaucher disease.[3] This makes CBE an invaluable tool for creating animal models to study the pathophysiology of Gaucher disease and its connection to other neurodegenerative disorders like Parkinson's disease.[1][4]
Q2: Why should I use a chemical induction model with CBE instead of a genetic model?
While genetic models are crucial for studying the direct consequences of specific mutations, chemical induction with CBE offers several advantages:
-
Rapidity: A Gaucher-like phenotype can be induced in a relatively short period.[5]
-
Control: The severity of the disease model can be modulated by adjusting the dose and duration of CBE administration.
-
Versatility: CBE can be administered to various genetic backgrounds, allowing for the study of the interplay between GCase inhibition and other genetic factors.[6]
-
Overcoming Lethality: Complete genetic knockout of the GBA1 gene (encoding GCase) can be lethal in some animal models.[7]
Q3: What are the known off-target effects of CBE?
While CBE is selective for GCase at standard concentrations, higher doses may lead to the inhibition of other enzymes, most notably the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[7][8] It is therefore critical to perform dose-response studies to identify a therapeutic window that ensures selective GCase inhibition in your model system.[7]
Q4: How should I prepare and store CBE for in vivo studies?
Proper preparation and storage of CBE are critical for experimental success.
-
Stock Solutions: It is highly recommended to prepare stock solutions in anhydrous solvents like DMSO.[3] These can be stored at -20°C for up to a month or at -80°C for up to six months.[3] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions for Injection: Aqueous solutions of CBE are less stable and should be prepared fresh daily before administration.[7] CBE can be dissolved in sterile saline or phosphate-buffered saline (PBS).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected GCase inhibition in vivo.
| Possible Cause | Troubleshooting Step |
| Degraded CBE Solution | Always prepare fresh aqueous CBE solutions for injection immediately before use. Ensure DMSO stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles. |
| Incorrect Dosage | Verify your calculations for the required dose in mg/kg. Perform a dose-response study to determine the optimal concentration for your specific animal strain and experimental goals. |
| Inefficient Administration | Ensure proper intraperitoneal (IP) injection technique to avoid injecting into other tissues. For CNS studies, consider that CBE has poor blood-brain barrier penetration and systemic administration may not achieve sufficient brain concentrations. |
| Variability in Animal Strain | Different mouse strains can exhibit varying sensitivities to CBE.[9] It is important to be consistent with the strain used throughout a study. |
Issue 2: High variability in phenotype between animals in the same treatment group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Injection Technique | Ensure all individuals performing injections are thoroughly trained and consistent in their technique. Varying the injection site (e.g., alternating between left and right lower abdominal quadrants) for daily injections can be considered.[10] |
| Animal Health Status | Underlying health issues can affect an animal's response to CBE. Ensure all animals are healthy and of a similar age and weight at the start of the experiment. |
| CBE Solution Not Homogenous | Ensure the CBE is fully dissolved in the vehicle before administration. Vortexing or gentle warming may be necessary. |
Issue 3: Unexpected toxicity or mortality.
| Possible Cause | Troubleshooting Step |
| Dosage Too High | While doses up to 100 mg/kg/day are reported, this can induce significant pathology with chronic use.[7] Consider reducing the dose or the duration of the treatment. |
| Off-target Effects | High concentrations of CBE can inhibit other essential enzymes. If toxicity is observed, consider lowering the dose to a more selective range for GCase inhibition. |
| Vehicle Toxicity | If using a vehicle other than saline or PBS, ensure it is non-toxic at the administered volume. |
Data Presentation: In Vivo CBE Administration Parameters
The following tables summarize quantitative data from various studies to guide your experimental design.
Table 1: Summary of In Vivo CBE Dosages and Effects in Mice
| Mouse Strain | Dosage (mg/kg/day) | Administration Route | Duration | Key Observed Effects | Reference |
| C57BL/6 | 25, 37.5, 50, 100 | Intraperitoneal (i.p.) | Daily from 8 days of age | Dose-dependent increase in glucosylceramide and glucosylsphingosine accumulation. | [11] |
| C57Bl/6 | Not specified | Intraperitoneal (i.p.) | 9 consecutive days | Strong astrocytosis and activated microglia. | [5] |
| 4L Mice | 100 | Intraperitoneal (i.p.) | 24 or 36 days (from P15) | Hind limb paralysis and α-synuclein accumulation. | [12] |
| Newborn Swiss Mice | 100 | Subcutaneous | 28 days | Formation of inclusion bodies in CNS neurons. | [12] |
| SOD1G86R | 10 | Intraperitoneal (i.p.) | 20 days | Delayed disease onset and improved motor function. | [1] |
| C57BL/6 | 50 | Intraperitoneal (i.p.) | 28 days | Microglia activation. | [13] |
| 3-4 month old mice | 100 | Intraperitoneal (i.p.) | 28 consecutive days | Significant GCase inhibition, accumulation of GluCer and GluSph, and α-synuclein aggregation. | [2] |
Table 2: Recommended Injection Volumes for Mice
| Route of Administration | Maximum Recommended Volume | Needle Gauge |
| Intraperitoneal (i.p.) | 10 ml/kg | 25-27g |
| Subcutaneous (s.c.) | 10 ml/kg | 25g or smaller |
| Intravenous (i.v.) - tail vein | 5 ml/kg | 27-30g |
Experimental Protocols
Protocol 1: Preparation of CBE for Intraperitoneal Injection
-
Calculate the required amount of CBE: Based on the body weight of the animals and the desired dose (e.g., 100 mg/kg), calculate the total mass of CBE needed.
-
Prepare the injection solution: On the day of injection, weigh out the calculated amount of CBE and dissolve it in sterile saline (0.9% NaCl) or PBS to the desired final concentration. Ensure the volume to be injected is within the recommended limits (see Table 2).
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the CBE is completely dissolved. The solution should be clear.
-
Administer immediately: Use the freshly prepared solution for intraperitoneal injections.
Protocol 2: Monitoring GCase Inhibition in Tissue Homogenates
-
Tissue Collection: At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., brain, liver, spleen).
-
Homogenization: Homogenize the tissues in a suitable lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the tissue homogenates using a standard assay (e.g., BCA assay).
-
GCase Activity Assay:
-
In a 96-well black plate, add a standardized amount of protein homogenate (e.g., 10-20 µg) to each well.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a high pH stop buffer.
-
Measure the fluorescence using a plate reader.
-
Compare the fluorescence in samples from CBE-treated animals to that of vehicle-treated controls to determine the percentage of GCase inhibition.[8]
-
Visualizations
Caption: Signaling pathway of GCase inhibition by CBE.
Caption: General experimental workflow for in vivo CBE studies.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Inhibition of β-Glucocerebrosidase Activity Preserves Motor Unit Integrity in a Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dysregulation of the autophagic-lysosomal pathway in Gaucher and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scantox.com [scantox.com]
- 6. Delineating pathological pathways in a chemically induced mouse model of Gaucher disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Development and biochemical characterization of a mouse model of Parkinson's disease bearing defective glucocerebrosidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conduritol A in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the potential cytotoxicity of Conduritol A in primary cell cultures. By understanding the mechanisms of action and implementing appropriate mitigation strategies, you can achieve reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture?
This compound is a cyclitol, a six-membered carbocycle, that acts as an inhibitor of certain glycosidases. In cell culture, it is often used to study the effects of specific enzyme inhibition, particularly in the context of lysosomal storage disorders and other metabolic diseases. It functions as a mechanism-based irreversible inhibitor for some glucosidases.
Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with this compound?
High concentrations of this compound can lead to significant cytotoxicity in primary cell cultures.[1] Primary cells are generally more sensitive to chemical insults than immortalized cell lines.[2][3] The observed cell death could be due to several factors, including:
-
Off-target effects: At higher concentrations, this compound may inhibit other essential enzymes, leading to cellular dysfunction.
-
Accumulation of substrate: The irreversible inhibition of the target glycosidase can lead to the toxic accumulation of its substrate within the cell.[1]
-
Induction of apoptosis: Like many chemical compounds, this compound may trigger programmed cell death pathways, such as apoptosis, characterized by caspase activation and mitochondrial dysfunction.[4][5]
-
Oxidative stress: The cellular stress induced by enzyme inhibition can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.[6][7]
Q3: What are the typical signs of cytotoxicity I should look for?
Visual signs of cytotoxicity under a microscope include:
-
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
-
Presence of cellular debris in the culture medium.
-
A significant reduction in cell density compared to control cultures.
Quantitative assays can confirm cytotoxicity by measuring:
-
Reduced metabolic activity (e.g., MTT or MTS assay).[8]
-
Increased plasma membrane permeability (e.g., LDH release assay or Trypan Blue exclusion).[9]
-
Apoptosis markers (e.g., caspase activation, DNA fragmentation).[2][10][11][12][13]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?
It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific primary cell type and experimental conditions. This will help you identify a concentration that effectively inhibits the target enzyme with minimal impact on cell viability. A typical approach involves treating cells with a range of this compound concentrations for a set period and then assessing cell viability using a standard cytotoxicity assay like the MTT assay.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High cell death observed even at low concentrations of this compound. | Primary cells are highly sensitive. The "low" concentration is still too high. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. | Perform a thorough dose-response curve starting from very low (nanomolar) concentrations. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO).[14] Run a solvent-only control. |
| Inconsistent results between experiments. | Variation in cell seeding density. Inconsistent this compound stock solution potency. Differences in primary cell passage number or donor variability. | Standardize cell seeding density for all experiments. Prepare fresh stock solutions of this compound regularly and store them properly in aliquots. Use cells from the same passage number and, if possible, the same donor to minimize biological variability. |
| Difficulty distinguishing between apoptosis and necrosis. | The mechanism of cell death is unclear at the tested concentration and time point. | Utilize assays that can differentiate between apoptosis and necrosis. For example, co-staining with Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptotic and necrotic cells) followed by flow cytometry analysis. |
| Reduced enzyme inhibition without apparent cytotoxicity. | This compound is unstable in the culture medium. The concentration used is too low for effective inhibition in your specific cell type. | Consider the stability of this compound in your culture medium over the course of the experiment. It may be necessary to replenish the medium with fresh this compound periodically. Increase the concentration of this compound based on your dose-response data. |
Quantitative Data Summary
The following table provides a general reference for concentrations of the related compound, Conduritol B Epoxide (CBE), which can serve as a starting point for optimizing this compound experiments. Note: These values should be adapted and confirmed for this compound and your specific primary cell type.
| Parameter | Value | Cell Type | Notes |
| Typical Working Concentration (CBE) | 50 µM - 1 mM | Various (e.g., fibroblasts, SH-SY5Y) | The optimal concentration is highly cell-type dependent.[8] |
| IC50 for Glucocerebrosidase (CBE) | ~10-100 µM | Varies | Can differ based on the purity of the compound and assay conditions. |
| Cytotoxic Concentration (General) | >100 µM | Varies | Cytotoxicity is often observed at concentrations significantly higher than those required for enzyme inhibition.[1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound using MTT Assay
Objective: To determine the concentration of this compound that reduces the viability of a primary cell culture by 50%.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere and grow overnight.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature in the dark.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing Apoptosis by Caspase-3 Activity Assay
Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Primary cells treated with this compound (at a pre-determined, potentially cytotoxic concentration) and untreated controls.
-
Caspase-3 colorimetric or fluorometric assay kit.
-
Cell lysis buffer (provided with the kit).
-
Microplate reader.
Procedure:
-
Cell Treatment and Lysis:
-
Treat primary cells with the desired concentration of this compound for a specific time period (e.g., 24 hours).
-
Harvest the cells and lyse them according to the assay kit manufacturer's instructions.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Assay:
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.
-
Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit protocol.
-
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The increase in signal is proportional to the caspase-3 activity. Compare the activity in treated cells to the untreated control.
Visualizations
Caption: A troubleshooting workflow for addressing high cytotoxicity.
Caption: A simplified diagram of a potential apoptosis signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of apoptosis induced by cytotoxic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fungicidal drugs induce a common oxidative-damage cellular death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alpha-Tocotrienol Enhances Arborization of Primary Hippocampal Neurons via Upregulation of Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled Inhibition of Apoptosis by Photoactivatable Caspase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Stereoselective Synthesis of Conduritol A Isomers
Welcome to the technical support center for the stereoselective synthesis of Conduritol A and its isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The information is tailored for researchers, scientists, and professionals in drug development.
Section 1: General Stereocontrol and Strategy
This section covers fundamental questions about achieving stereoselectivity in the synthesis of conduritol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in the synthesis of conduritol isomers?
A1: The main approaches to control the absolute and relative stereochemistry involve:
-
Chiral Pool Synthesis: Utilizing naturally occurring, enantiomerically pure starting materials, such as sugars (e.g., D-ribose, D-galactose) or their derivatives, where at least one stereocenter is pre-defined.[1][2]
-
Chiral Auxiliaries: Temporarily attaching an enantiopure group to the substrate to direct the stereochemical outcome of a reaction. This auxiliary is removed in a later step.[2]
-
Asymmetric Catalysis (Enantioselective Synthesis): Employing a chiral catalyst in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. A key example is the Sharpless asymmetric epoxidation.[3]
-
Substrate-Controlled Diastereoselection: Taking advantage of existing stereocenters within the molecule to direct the stereochemistry of newly formed centers. The orientation of existing functional groups, such as an axial or equatorial hydroxyl group, can be crucial in determining the degree of diastereoselectivity during oxidation reactions.[1]
Q2: What are some common starting materials for synthesizing this compound and its isomers?
A2: Researchers have developed diverse synthetic routes starting from various materials:
-
From Sugars: D-ribose and D-galactose are common chiral pool starting materials that provide a scaffold with pre-existing stereocenters.[1]
-
From Aromatic Compounds: Benzene and its derivatives can be transformed into diols, opening up versatile synthetic pathways to various conduritol isomers.[1] Chemoenzymatic methods, such as microbial oxidation of arenes, can produce homochiral cyclohexadiene-cis-1,2-diols, which serve as key intermediates.[4]
-
From Quinones: p-Benzoquinone is another common starting material for building the conduritol core.[1][5]
Troubleshooting Guide: Poor Stereoselectivity
Problem: My reaction is producing a mixture of diastereomers with low selectivity.
Possible Causes & Solutions:
-
Ineffective Substrate Control: An existing hydroxyl group may not be providing sufficient steric or electronic guidance.
-
Solution: Alter the protecting group on the directing hydroxyl to increase its steric bulk. Hydrogen bonding can sometimes be utilized to enable the stereoselective synthesis of syn triols and tetraols.[1]
-
-
Incorrect Reagent Choice: The chosen reagent may not be selective enough for the desired transformation.
-
Solution: For dihydroxylation steps, evaluate different reagents. The choice of oxidant can significantly influence diastereoselectivity.
-
-
Reaction Conditions: Temperature and solvent can play a critical role in the transition state energetics, affecting selectivity.
-
Solution: Screen different solvents and run the reaction at various temperatures (typically lower temperatures enhance selectivity).
-
Section 2: Key Reaction Methodologies and Troubleshooting
This section focuses on specific, powerful reactions used in conduritol synthesis and the common issues associated with them.
Method 1: Diels-Alder Cycloaddition
The Diels-Alder reaction is a powerful tool for forming the six-membered ring of the conduritol core from a diene and a dienophile.[6]
FAQ: What are the main challenges when using a Diels-Alder approach for conduritol synthesis?
A: Key challenges include:
-
Regioselectivity: When using unsymmetrical dienes or dienophiles, multiple regioisomers can form. The alignment of the molecules is often governed by electronic effects, where the flow of electrons is from an electron-donating group on the diene to an electron-withdrawing group on the dienophile.[7]
-
Stereoselectivity (Endo/Exo): The reaction can produce endo and exo isomers. Controlling this aspect is crucial for setting the relative stereochemistry of the final product.[6]
-
Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur. Dienes locked in an s-trans conformation will not react.[6][8]
Troubleshooting Guide: Low-Yield or Non-Selective Diels-Alder Reaction
| Issue | Possible Cause | Recommended Action |
| No Reaction | The diene is locked in the s-trans conformation. | Redesign the diene substrate to favor the s-cis conformation or choose an alternative synthetic route. |
| Low Yield | Poor electronic matching between diene and dienophile. | Increase the reaction rate by using a diene with electron-donating groups and a dienophile with electron-withdrawing groups.[6] |
| High reaction temperature causing retro-Diels-Alder. | Optimize the reaction temperature. Consider using a Lewis acid catalyst to accelerate the reaction at lower temperatures. | |
| Poor Endo/Exo Selectivity | Insufficient energy difference between endo and exo transition states. | Explore the use of heterogeneous catalysts, such as zeolites, which can enhance selectivity.[9] Lowering the reaction temperature often favors the kinetically preferred endo product. |
Method 2: Ring-Closing Metathesis (RCM)
RCM is used to form the cyclohexene ring from a diene precursor and is known for its tolerance of various functional groups.[10][11]
FAQ: What are the critical parameters for a successful RCM reaction in conduritol synthesis?
A: Success in RCM depends on:
-
Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more versatile and robust than first-generation catalysts.[10]
-
Substrate Concentration: RCM is an intramolecular reaction, so it must be run at high dilution to disfavor intermolecular polymerization.
-
Ethylene Removal: The reaction produces volatile ethylene as a byproduct. Removing it from the reaction mixture (e.g., by bubbling with an inert gas) drives the equilibrium toward the desired cyclic product.[10]
Troubleshooting Guide: Failed or Inefficient RCM Reaction
| Issue | Possible Cause | Recommended Action |
| Low Conversion | Catalyst deactivation. | Ensure all reagents and solvents are rigorously degassed and purified. Some functional groups can poison the catalyst. |
| Steric hindrance near the alkenes. | Redesign the substrate to reduce steric bulk around the reacting double bonds. | |
| Formation of Side Products | Isomerization of the double bond. | Add an isomerization suppressant like phenol or 1,4-benzoquinone to the reaction mixture.[12] |
| Formation of desallyl byproducts. | This is a known issue with substrates like Tyr(O-allyl). Optimize reaction temperature; lower temperatures (e.g., 40 °C) can suppress this side reaction.[12] |
Method 3: Sharpless Asymmetric Epoxidation
This reaction is crucial for converting achiral allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity, setting key stereocenters for the conduritol core.[3][13]
FAQ: How does the Sharpless epoxidation control stereochemistry?
A: The stereochemical outcome is determined by the chirality of the diethyl tartrate (DET) ligand used in the catalytic system. Using (+)-DET or (-)-DET delivers the epoxide oxygen to a specific face of the double bond relative to the hydroxyl group, allowing for predictable synthesis of either enantiomer of the product.[14][15]
Troubleshooting Guide: Low Enantiomeric Excess (ee) in Sharpless Epoxidation
| Issue | Possible Cause | Recommended Action |
| Low ee | Poor quality of reagents. | Use high-purity titanium tetra(isopropoxide) and diethyl tartrate. The catalyst is moisture-sensitive. |
| Absence of molecular sieves. | The presence of 3Å or 4Å molecular sieves is necessary to remove water, which can deactivate the catalyst.[3][16] | |
| Incorrect substrate type. | The reaction is most effective for primary and secondary allylic alcohols.[3] | |
| Catalyst turnover issues. | Ensure a slight excess of the tartrate ligand relative to the titanium isopropoxide is used.[16] |
Section 3: Protecting Group Strategies
Effective use of protecting groups is essential to mask reactive hydroxyl groups and allow for selective transformations at other positions.[17][18]
FAQ: What is an "orthogonal" protecting group strategy and why is it important for conduritol synthesis?
A: An orthogonal protecting group strategy involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others.[17][19] This is critical in a multi-step synthesis of a polyhydroxylated molecule like conduritol, as it allows for the sequential and selective modification of each hydroxyl group. For example, a silyl ether (removed by fluoride) and a benzyl ether (removed by hydrogenation) can be used orthogonally.
Troubleshooting Guide: Protecting Group Issues
Problem: A protecting group was unintentionally cleaved during a reaction step.
Possible Causes & Solutions:
-
Incorrect Group Stability: The chosen protecting group was not stable to the reaction conditions.
-
Solution: Consult a protecting group stability chart. For example, if an acid-labile group like Boc was cleaved during a reaction requiring acidic conditions, switch to a more robust group like Fmoc, which is base-labile.[17]
-
-
Harsh Reaction Conditions: The conditions for a transformation were too harsh for one of the protecting groups present.
-
Solution: Find milder conditions for the desired transformation that are compatible with all protecting groups present.
-
-
Deprotection Step Lacks Selectivity: Attempting to remove one protecting group affects another.
-
Solution: Re-evaluate your orthogonal strategy. Ensure the conditions for removing one group (e.g., specific pH, catalyst) are completely inert to the others.[19]
-
Section 4: Experimental Protocols and Data
General Experimental Protocol: Acetonide Deprotection
This protocol is a general method for the removal of an acetonide protecting group, a common step in the final stages of conduritol synthesis.[4]
-
Dissolve the acetonide-protected conduritol derivative (0.21 mmol) in methanol (1 mL).
-
Add Dowex 50 resin (200 mg) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Filter off the resin.
-
Concentrate the filtrate under reduced pressure to afford the crude deprotected conduritol.
-
Purify the crude residue by flash column chromatography using a suitable solvent system (e.g., ethyl acetate with 10% methanol) to yield the final product.[4]
Comparative Data on Synthetic Strategies
The following table summarizes key features of different approaches to conduritol synthesis.
| Synthetic Strategy | Starting Material | Key Stereocontrolling Step | Advantages | Common Challenges |
| Chemoenzymatic | Substituted Benzenes (e.g., Chlorobenzene) | Microbial cis-dihydroxylation | Provides access to homochiral synthons with >99% ee.[4] | Scalability of microbial biotransformation; requires specialized equipment. |
| Chiral Pool | D-Ribose | Ring-Closing Metathesis (RCM) | Utilizes pre-existing stereocenters from a readily available starting material.[1] | Multi-step synthesis; requires careful protecting group manipulation. |
| De Novo Synthesis | p-Benzoquinone | Sharpless Asymmetric Epoxidation | Convergent route; allows for asymmetric induction.[1][5] | Can lead to racemic mixtures if not coupled with a resolution or asymmetric step. |
| Cycloaddition | Various | Diels-Alder Reaction | Efficiently constructs the carbocyclic core.[6] | Controlling regioselectivity and endo/exo selectivity can be difficult.[6][7] |
Section 5: Visual Guides and Workflows
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: A flowchart for diagnosing and solving issues of poor stereoselectivity.
General Synthetic Pathway via Chemoenzymatic Approach
Caption: A simplified workflow for conduritol synthesis using a chemoenzymatic strategy.[4]
Experimental Workflow for Ring-Closing Metathesis (RCM)
Caption: Step-by-step experimental workflow for a typical Ring-Closing Metathesis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. ethz.ch [ethz.ch]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric induction of conduritols via AAA reactions: synthesis of the aminocyclohexitol of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Ring Closing Metathesis [organic-chemistry.org]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Protective Groups [organic-chemistry.org]
- 18. jocpr.com [jocpr.com]
- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Optimizing Conduritol A Extraction from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Conduritol A extraction from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for this compound extraction?
A1: this compound is a naturally occurring cyclitol found in various plant species. The most commonly cited sources for its extraction are the leaves of Gymnema sylvestre and the bark of Marsdenia cundurango.[1]
Q2: Which extraction method generally provides the highest yield of this compound?
A2: The optimal extraction method can depend on the plant material and available resources. Continuous hot extraction, such as Soxhlet extraction with polar solvents like ethanol, has been shown to provide high yields for related compounds from Gymnema sylvestre.[2] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also offer high efficiency in shorter times.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound.[3][4][5] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[2][3]
Q4: What are the critical factors affecting the stability of this compound during extraction and storage?
A4: The stability of cyclitols like this compound can be influenced by temperature, pH, and light exposure. Prolonged exposure to high temperatures during extraction can lead to degradation. For storage, it is advisable to keep the purified compound or extracts in a cool, dark, and dry place.[6] For long-term storage of related compounds, temperatures of -20°C are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Incomplete Extraction: The solvent may not be effectively penetrating the plant material. | - Optimize Particle Size: Grind the dried plant material to a fine, uniform powder to increase the surface area for extraction. - Solvent Selection: Use a polar solvent like ethanol or methanol. A mixture with water (e.g., 80% ethanol) can enhance extraction efficiency.[2] - Extraction Time and Temperature: For maceration, ensure sufficient time (e.g., 48-72 hours). For Soxhlet extraction, maintain the solvent at its boiling point for an adequate duration (e.g., 6-8 hours).[7] |
| Degradation of this compound: The extraction conditions may be too harsh. | - Temperature Control: Avoid excessive heat. If using a heat-based method, use the lowest effective temperature. Consider non-thermal methods like maceration or ultrasound-assisted extraction at a controlled temperature. - pH Monitoring: Maintain a neutral or slightly acidic pH during extraction to prevent degradation. | |
| Poor Quality of Plant Material: The concentration of this compound can vary based on harvesting time and storage conditions. | - Verify Botanical Identity: Ensure you have the correct plant species. - Optimal Harvesting: Harvest the plant material at the time when the concentration of the target compound is highest. - Proper Storage: Dry the plant material properly and store it in a cool, dark, and dry environment to prevent degradation.[6] | |
| Low Purity of Isolated this compound | Inefficient Purification: The chromatographic separation may not be optimal. | - Column Chromatography: Use an appropriate stationary phase like silica gel. A gradient elution with a solvent system of increasing polarity (e.g., from hexane to ethyl acetate to methanol) can effectively separate this compound from other compounds. - Recrystallization: After column chromatography, recrystallize the fractions containing this compound from a suitable solvent (e.g., ethanol) to improve purity. |
| Co-extraction of Similar Compounds: Other polar compounds, such as sugars and other cyclitols, are often co-extracted. | - Liquid-Liquid Partitioning: Perform a liquid-liquid extraction of the crude extract using solvents of varying polarities to remove interfering compounds. - Yeast Treatment: To selectively remove sugars, the extract can be treated with yeast. | |
| Inconsistent HPLC Quantification Results | Poor Peak Resolution: The chromatographic conditions are not optimized. | - Mobile Phase Adjustment: Modify the ratio of the organic solvent to the aqueous buffer. Adjusting the pH of the buffer can also improve peak shape.[3] - Column Selection: Ensure the C18 column is in good condition. |
| Sample Matrix Effects: Other compounds in the extract interfere with the detection of this compound. | - Sample Clean-up: Use Solid-Phase Extraction (SPE) to clean up the sample before HPLC analysis. This can remove interfering compounds and concentrate the analyte. |
Quantitative Data on Extraction Yields
The following table summarizes the yield of related compounds (Gymnemic Acid) from Gymnema sylvestre using different extraction methods, which can serve as a proxy for this compound yields. Specific yield data for this compound is limited in the literature.
| Plant Source | Extraction Method | Solvent | Yield (% w/w of dry plant material) |
| Gymnema sylvestre (leaves) | Soxhlet (after defatting) | 95% Ethanol | 6.15 |
| Gymnema sylvestre (leaves) | Soxhlet | 80% Ethanol | 3.65 |
| Gymnema sylvestre (leaves) | Aqueous Extraction (60°C) | Water | 1.66 |
Data adapted from a study on Gymnemic Acid extraction, which is co-extracted with this compound.
Experimental Protocols
Protocol 1: Soxhlet Extraction of this compound from Gymnema sylvestre Leaves
This protocol is based on methods reported for the extraction of compounds from Gymnema sylvestre.[2][7]
1. Preparation of Plant Material:
-
Dry the leaves of Gymnema sylvestre in the shade or in an oven at a low temperature (40-50°C) to a constant weight.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Defatting (Optional but Recommended):
-
Place the powdered plant material in a thimble and perform a preliminary extraction with a non-polar solvent like petroleum ether in a Soxhlet apparatus for 6-8 hours to remove lipids and other non-polar compounds.
-
Air-dry the defatted plant material to remove any residual solvent.
3. Extraction:
-
Place the defatted plant powder (e.g., 50 g) in a cellulose thimble and insert it into a Soxhlet extractor.
-
Add a sufficient volume of 95% ethanol (e.g., 500 mL) to the round-bottom flask.
-
Heat the solvent to its boiling point and carry out the extraction for 12-24 hours.
4. Concentration:
-
After extraction, cool the ethanolic extract to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a concentrated crude extract.
5. Purification (Column Chromatography):
-
Prepare a silica gel column (e.g., 60-120 mesh) in a suitable non-polar solvent like hexane.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents with increasing polarity, for example:
-
Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 1:1 v/v)
-
Ethyl Acetate:Methanol (e.g., 9:1, 8:2 v/v)
-
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing this compound and evaporate the solvent.
6. Recrystallization:
-
Dissolve the purified this compound fraction in a minimal amount of hot ethanol and allow it to cool slowly to obtain crystals.
-
Filter the crystals and dry them in a desiccator.
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound from natural sources.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting logic for addressing low yield in this compound extraction.
References
Technical Support Center: Optimizing Enzyme Kinetics Assays with Conduritol A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing enzyme kinetics assays using Conduritol A and its derivatives, such as Conduritol B Epoxide (CBE).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as an enzyme inhibitor?
This compound is a polyhydroxylated cyclohexene, and its epoxide derivative, Conduritol B Epoxide (CBE), is widely used as a mechanism-based irreversible inhibitor of retaining β-glucosidases. It acts as a "suicide substrate," meaning the enzyme's own catalytic mechanism activates the inhibitor, leading to a covalent and irreversible bond with a nucleophilic residue in the enzyme's active site. This effectively inactivates the enzyme.
Q2: What are the primary applications of this compound and its derivatives in research?
Conduritol B Epoxide (CBE) is extensively used to create cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by the deficiency of the enzyme glucocerebrosidase (GCase).[1] These models are crucial for studying the pathophysiology of the disease and for screening potential therapeutic agents.
Q3: How should Conduritol B Epoxide (CBE) be prepared and stored?
Proper preparation and storage of CBE are critical for reproducible experimental outcomes.
-
Stock Solutions: It is recommended to prepare stock solutions in an anhydrous solvent like DMSO.[2] CBE is soluble in DMSO up to 50 mg/mL and in water up to 100 mg/mL, though sonication may be required for aqueous solutions.[2]
-
Storage: CBE powder is stable for years when stored at -20°C.[2] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or -20°C for up to one month.[2]
-
Aqueous Solutions: Aqueous solutions of CBE are not stable due to the susceptibility of the epoxide ring to hydrolysis. It is strongly recommended to prepare aqueous working solutions fresh from a stock solution immediately before each experiment.[2]
Q4: What is the difference between IC50, K_i, and k_inact, and which parameters should be determined for this compound?
-
IC50 (Half-maximal inhibitory concentration): This is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions. While easy to measure, it is not a true measure of inhibitor potency for irreversible inhibitors as it is dependent on factors like incubation time.
-
K_i (Inhibitor constant): This represents the affinity of the inhibitor for the enzyme. For irreversible inhibitors, it reflects the initial reversible binding step.
-
k_inact (Rate of inactivation): This is the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor.
For irreversible inhibitors like this compound, determining the second-order rate constant (k_inact/K_i) provides a more accurate measure of inhibitory potency than the IC50 value.[3]
Troubleshooting Guide
This guide addresses common issues encountered during enzyme kinetics assays with this compound.
Issue 1: High Background Signal in Fluorescence-Based Assays
A high background signal can mask the true enzymatic activity, leading to inaccurate results.
Q: My "no-enzyme" control shows a high fluorescence signal. What could be the cause?
A: This indicates that the background signal is independent of enzyme activity. Potential causes include:
-
Substrate Instability: The fluorogenic substrate may be undergoing spontaneous hydrolysis in the assay buffer. Always prepare the substrate solution fresh before use and protect it from light.
-
Buffer Contamination: The buffer might be contaminated with fluorescent impurities. Use high-purity water and consider sterile-filtering the buffer.
-
Inappropriate Buffer Components: Some buffer components, like BSA, can occasionally contribute to background fluorescence. Test individual buffer components for intrinsic fluorescence.
Q: The fluorescence signal in my assay is increasing over time, even in the negative control. Why is this happening?
A: A time-dependent increase in background fluorescence suggests an ongoing non-enzymatic reaction.
-
Probe Degradation: The fluorescent probe may be degrading over time, leading to an increase in fluorescence. Minimize the exposure of the plate to light during incubation and reading.
-
Reaction with Buffer Components: The substrate may be reacting with components in your buffer. Test the stability of your substrate in the assay buffer over the time course of your experiment.
Issue 2: Variability and Poor Reproducibility in Inhibition Data
Inconsistent results between experiments can be frustrating. Here are some common culprits and solutions.
Q: I am observing significant variability in my IC50/inhibition values between experiments. What should I check?
A: Several factors can contribute to poor reproducibility:
-
Inhibitor Preparation and Storage: As mentioned in the FAQs, the stability of this compound in aqueous solutions is limited. Always use freshly prepared aqueous dilutions from a stable stock solution (e.g., in DMSO).[2] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[2]
-
Pipetting Errors: Inconsistent pipetting, especially of small volumes of concentrated inhibitor or enzyme, can introduce significant errors. Use calibrated pipettes and ensure thorough mixing.
-
Temperature and pH Fluctuations: Enzyme activity is highly sensitive to changes in temperature and pH. Ensure that all reagents are at the correct temperature before starting the reaction and that the buffer has the correct pH.
-
Incubation Times: For irreversible inhibitors, the degree of inhibition is time-dependent. Ensure that pre-incubation and reaction times are precisely controlled and consistent across all experiments.
Issue 3: Unexpected Kinetic Profiles
The observed enzyme kinetics may not follow the expected pattern.
Q: The enzyme activity does not reach zero even at very high concentrations of this compound. Why?
A: This could be due to several reasons:
-
Off-Target Activity: The signal you are measuring might not be solely from your target enzyme. Conduritol B Epoxide can inhibit other glycosidases, especially at higher concentrations.[4][5] Consider using more specific substrates or inhibitors to dissect the contribution of different enzymes.
-
Incomplete Inhibition: The incubation time with the inhibitor may not be sufficient to achieve complete inactivation of the enzyme. Try increasing the pre-incubation time of the enzyme with this compound before adding the substrate.
-
Inhibitor Degradation: The inhibitor may be degrading during the course of the assay. Ensure you are using freshly prepared solutions.
Q: My inhibition curve is not a standard sigmoidal shape. What could this mean?
A: Atypical inhibition curves can arise from complex inhibition mechanisms or assay artifacts. For irreversible inhibitors, the shape of the inhibition curve can be influenced by the pre-incubation time and the concentration of the inhibitor relative to the enzyme. It is often more informative to determine k_inact and K_i rather than relying solely on the IC50 value from a simple dose-response curve.
Quantitative Data Summary
The inhibitory potency of Conduritol B Epoxide (CBE) against various glycosidases is summarized below. It is important to note that the IC50 values can vary depending on the experimental conditions, such as substrate concentration and incubation time.
| Enzyme Target | Organism | IC50 (µM) | K_i (mM) | k_inact (min⁻¹) | Notes | Reference |
| β-glucosidase | Alcaligenes faecalis | - | 3.0 | 0.077 | Conduritol aziridine, a related compound. | [2] |
| α-glucosidase | Yeast | - | 9.5 | 0.39 | Conduritol aziridine, a related compound. | [2] |
| Glucocerebrosidase (GBA) | Human | 4.28 - 9.49 | - | - | The primary target of CBE. | [6] |
| Glucocerebrosidase 2 (GBA2) | Human | >10 | - | - | Considered a major off-target at higher concentrations. | [6] |
| β-glucuronidase (GUSB) | Human | >10 | - | - | Potential off-target at higher concentrations. | [6] |
Experimental Protocols
Detailed Protocol for Fluorometric Glucocerebrosidase (GCase) Activity Assay
This protocol describes a method to measure GCase activity in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) and Conduritol B Epoxide (CBE) as a specific inhibitor.[1][7]
Materials and Reagents:
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
-
Conduritol B Epoxide (CBE)
-
4-Methylumbelliferone (4-MU) for standard curve
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
EDTA
-
Glycine-NaOH buffer (pH 10.7) for stopping the reaction
-
Cell lysis buffer
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~355-365 nm, Emission: ~445-460 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell lysates in a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Reagent Preparation:
-
Assay Buffer: Prepare a citrate-phosphate buffer (pH 5.4) containing sodium taurocholate (e.g., 0.25% w/v), BSA (e.g., 1% w/v), and EDTA (e.g., 1 mM).[7]
-
4-MUG Substrate Solution: Prepare a stock solution of 4-MUG in DMSO and dilute it to the final working concentration in the assay buffer. This should be prepared fresh and protected from light.
-
CBE Solution: Prepare a stock solution of CBE in DMSO. Dilute to the final working concentration in the assay buffer immediately before use.
-
Stop Buffer: Prepare a glycine-NaOH buffer (e.g., 1M, pH 10.7).[1]
-
4-MU Standard Curve: Prepare a series of dilutions of 4-MU in the stop buffer to generate a standard curve.
-
-
Assay Plate Setup:
-
In a black 96-well plate, add your cell lysate to duplicate wells. A typical volume is 20-50 µL.
-
For each sample, prepare a parallel set of wells that will be treated with CBE (to measure non-GCase activity) and a set treated with vehicle (e.g., DMSO) for total activity.
-
Prepare blank wells containing only lysis buffer.
-
Adjust the volume in all wells with Assay Buffer.
-
-
CBE Inhibition:
-
Add the diluted CBE solution to the designated wells.
-
Add an equivalent volume of vehicle (e.g., buffer with the same percentage of DMSO) to the "total activity" and blank wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes) to allow for irreversible inhibition.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.[7]
-
-
Stopping the Reaction and Reading Fluorescence:
-
Stop the reaction by adding the glycine-NaOH stop buffer to all wells.
-
Read the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence intensity of the 4-MU standards against their known concentrations.
-
Use the linear equation from the standard curve to calculate the amount of 4-MU produced in each well.
-
Calculate the GCase-specific activity by subtracting the average fluorescence in the CBE-treated wells from the average fluorescence in the vehicle-treated wells.
-
Normalize the activity to the protein concentration and the incubation time.
-
Visualizations
Caption: Mechanism of irreversible inhibition of Glucocerebrosidase by this compound.
Caption: Experimental workflow for a fluorometric enzyme kinetics assay with this compound.
Caption: Troubleshooting workflow for common issues in enzyme assays with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Conduritol A Experimental Results
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Conduritol A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a polyhydroxylated cycloalkane, a type of cyclitol, that has been identified as a metabolite in plants like Gymnema sylvestre.[1] Its primary reported biological activities include hypoglycemic effects and the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[2][3][4] It has also been noted to have an effect on regulating blood lipids, scavenging free radicals, and enhancing antioxidant and immune functions.[2][3]
Q2: How should I store this compound powder and its stock solutions to ensure stability?
While specific stability data for this compound is not as widely published as for its epoxide counterpart (Conduritol B Epoxide), general principles for stable storage of related compounds can be applied. For long-term storage of this compound powder, it is advisable to keep it at -20°C. Stock solutions are best prepared in anhydrous solvents like DMSO and stored in aliquots at -80°C for up to 6 months or -20°C for up to one month to minimize freeze-thaw cycles.[5] Aqueous solutions of similar compounds are prone to hydrolysis and should be prepared fresh for each experiment.[5]
Q3: What are the potential off-target effects of Conduritols?
While this compound is known to target aldose reductase, it is important to consider potential off-target effects, a common issue with enzyme inhibitors. For instance, the related compound Conduritol B Epoxide (CBE), a well-studied glycosidase inhibitor, has been shown to have off-targets. At higher concentrations, CBE can inhibit nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[2] When using this compound, it is crucial to determine the optimal concentration that maximizes the desired effect while minimizing off-target activity. This can be achieved through dose-response studies and by assessing the activity of known related enzymes in your experimental system.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Inconsistent Enzyme Inhibition Assay Results
Variability in enzyme inhibition assays is a frequent challenge. Here’s how to troubleshoot common problems:
| Problem | Possible Cause | Suggested Solution |
| No or low enzyme inhibition | Inactive this compound | Ensure proper storage of this compound powder and stock solutions. Prepare fresh aqueous dilutions for each experiment.[5] |
| Inactive enzyme | Store enzymes at the correct temperature and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control inhibitor.[6] | |
| Incorrect assay conditions | Ensure the assay buffer is at the optimal pH and temperature for the enzyme.[7] | |
| Substrate or cofactor degradation | Use fresh substrate and cofactor solutions. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes, and for small volumes, prepare a master mix to dispense.[8] |
| Incomplete mixing | Ensure all components are thoroughly mixed before incubation and reading. | |
| Temperature fluctuations | Maintain a constant temperature during the incubation period. | |
| Standard curve not linear | Improper dilution series | Double-check calculations and dilutions for the standard curve. |
| Reagents not fully thawed or mixed | Ensure all components for the standard curve are at room temperature and well-mixed.[8] |
Variability in Cell-Based Assay Results
Working with this compound in cell culture can introduce several sources of variability.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent cellular response | Inconsistent this compound concentration | Prepare fresh dilutions of this compound from a stable stock for each experiment. Avoid using aged aqueous solutions.[5] |
| Cell passage number and health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase. | |
| Solvent effects | High concentrations of solvents like DMSO can affect cell viability and function. Keep the final solvent concentration consistent across all wells and below 0.5%.[9] | |
| Cell toxicity observed | High concentration of this compound | Perform a dose-response curve to determine the optimal, non-toxic working concentration. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your specific cell line. |
Experimental Protocols & Data
Aldose Reductase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory potential of this compound on aldose reductase.
Materials:
-
Aldose Reductase (from bovine lens or recombinant)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (0.067 M, pH 6.2)
-
This compound
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution in a cuvette.
-
Add different concentrations of this compound to the sample cuvettes. For the control, add the solvent used to dissolve this compound.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme activity.[10][11]
Quantitative Data for Enzyme Inhibitors (for reference)
| Inhibitor | Enzyme | IC50 Value | Reference |
| Conduritol B Epoxide | Glucocerebrosidase (GBA) | 0.59 µM (in HEK293T cells) | [12] |
| Ethyl acetate fraction of Potentilla fulgens | Aldose Reductase | 0.157 mg/ml | [13] |
| Chloroform fraction of Hybanthus enneaspermus | Aldose Reductase | 98.52 µg/mL | [11] |
| Aqueous fraction of Hybanthus enneaspermus | Aldose Reductase | 70.83 µg/mL | [11] |
Visualizations
Experimental Workflow: Aldose Reductase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on aldose reductase activity.
Troubleshooting Logic for Inconsistent Enzyme Assay Results
Caption: A logical flow for troubleshooting sources of variability in enzyme inhibition assays.
Potential TNF-α Signaling Pathway Modulation
This compound has been observed to affect TNF levels in studies.[2][3] The following diagram illustrates a simplified TNF-α signaling pathway leading to inflammation, which could be a target for modulation.
Caption: Simplified TNF-α signaling cascade leading to the activation of NF-κB and inflammatory responses.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Beta Glucosidase/Galactosidase enzyme assays issues - Biochemistry [protocol-online.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Purity Assessment of Synthesized Conduritol A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the purity of synthesized Conduritol A.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of synthesized this compound?
A1: The primary techniques for determining the purity of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Elemental Analysis can also be used to confirm the elemental composition.
Q2: What are the expected NMR chemical shifts for pure this compound?
A2: The expected chemical shifts can vary slightly based on the solvent used. However, a reference spectrum is crucial for comparison. Below are typical ¹H and ¹³C NMR chemical shifts for this compound.
Q3: What are some common impurities I might encounter in my synthesized this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities in this compound synthesis may include diastereomers (other conduritol isomers), incompletely reacted intermediates, and byproducts from the dihydroxylation of the cyclohexadiene precursor.
Q4: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?
A4: Peak broadening in the HPLC analysis of polyhydroxylated compounds like this compound can be due to several factors. These include secondary interactions with the stationary phase, issues with the mobile phase pH, or column degradation.
Q5: I am observing ion suppression in my Mass Spectrometry analysis of this compound. How can I mitigate this?
A5: Ion suppression in MS, especially with electrospray ionization (ESI), can occur due to co-eluting matrix components.[1] To mitigate this, optimizing sample preparation to remove interfering substances, adjusting chromatographic conditions to separate the analyte from matrix components, and using an appropriate internal standard are recommended.
Troubleshooting Guides
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in ¹H or ¹³C NMR spectrum | Presence of residual solvents, starting materials, or reaction byproducts. | 1. Compare the spectrum to a reference spectrum of pure this compound. 2. Identify common solvent peaks. 3. Analyze the starting materials and expected byproducts to see if their characteristic peaks are present. |
| Broad hydroxyl (-OH) proton signals in ¹H NMR | Hydrogen bonding and chemical exchange of the hydroxyl protons. | 1. Prepare the sample in a dry deuterated solvent.[2][3] 2. Perform a D₂O exchange experiment to confirm the identity of -OH peaks. |
| Poor signal-to-noise ratio | Insufficient sample concentration. | 1. For ¹H NMR, use 5-25 mg of the sample. 2. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[2] |
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak tailing | Secondary interactions between the hydroxyl groups of this compound and active sites on the column.[4] | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Adjust the mobile phase pH to suppress the ionization of silanol groups on the column.[4] 3. Consider using a guard column to protect the analytical column. |
| Inconsistent retention times | Fluctuations in mobile phase composition or temperature. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use an HPLC system with a column oven to maintain a stable temperature. |
| No peak or very small peak observed | The sample is not eluting or is not being detected. | 1. Ensure the mobile phase is appropriate for a polar compound like this compound. A highly aqueous mobile phase is typically required. 2. Check the detector settings. Since this compound lacks a strong chromophore, a Refractive Index Detector (RID) or derivatization for UV detection may be necessary. |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no molecular ion peak | In-source fragmentation or poor ionization. | 1. Optimize the ionization source parameters (e.g., electrospray voltage, gas flow, temperature). 2. Consider using a softer ionization technique if available. |
| Presence of unexpected ions | Contaminants from the sample, solvent, or HPLC system. | 1. Run a blank to identify background ions. 2. Ensure high-purity solvents and clean sample vials are used. |
| Inaccurate mass measurement | Poor calibration of the mass spectrometer. | 1. Calibrate the instrument using a known standard before analysis. |
Experimental Protocols
NMR Spectroscopic Analysis
Objective: To confirm the structure and assess the purity of synthesized this compound by ¹H and ¹³C NMR.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean NMR tube.[2][3]
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Compare the chemical shifts of the sample with the reference data provided in the table below.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. The presence of unexpected peaks or incorrect integration ratios may indicate impurities.
-
Quantitative Data Summary: NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) in D₂O | ¹³C Chemical Shift (ppm) in D₂O |
| H-1, H-4 | 4.15 - 4.25 (m) | 72.0 - 73.0 |
| H-2, H-3 | 3.85 - 3.95 (m) | 70.0 - 71.0 |
| H-5, H-6 | 5.80 - 5.90 (m) | 129.0 - 130.0 |
| (Note: These are approximate chemical shift ranges and can vary based on experimental conditions. It is highly recommended to run a spectrum of a certified reference standard for direct comparison.) |
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To determine the purity of synthesized this compound by separating it from potential impurities.
Methodology:
-
Instrumentation: An HPLC system equipped with a Refractive Index Detector (RID) is recommended as this compound lacks a strong UV chromophore.
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate or polar compound analysis, such as an amino or a specific polymer-based column (e.g., a column designed for sugar alcohol analysis).
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point for the analysis of polar compounds. The exact ratio will need to be optimized. For some columns, pure, degassed, de-ionized water can be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintaining a constant elevated temperature (e.g., 40-60 °C) can improve peak shape and resolution for polar analytes.
-
-
Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.
-
Quantitative Data Summary: HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | Amino Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10 µL |
| (Note: This is a starting point and method optimization is likely required for optimal separation.) |
Mass Spectrometry (MS) Analysis
Objective: To confirm the molecular weight of this compound and identify potential impurities.
Methodology:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is suitable for the analysis of polar molecules like this compound.
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC system (LC-MS).
-
MS Parameters:
-
Ionization Mode: Positive or negative ion mode can be used. Adduct formation with ions like sodium ([M+Na]⁺) is common for polyhydroxylated compounds.
-
Mass Analyzer: A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.
-
-
Data Analysis:
-
Determine the mass of the molecular ion and compare it to the theoretical mass of this compound (C₆H₁₀O₄, Exact Mass: 146.0579 g/mol ).
-
Analyze the fragmentation pattern (MS/MS) to gain structural information. Common fragmentation pathways for polyols involve the loss of water molecules.
-
Quantitative Data Summary: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₁₀O₄ |
| Exact Mass | 146.0579 g/mol |
| Expected [M+H]⁺ | 147.0652 m/z |
| Expected [M+Na]⁺ | 169.0473 m/z |
Visualizations
References
Validation & Comparative
Validating Conduritol B Epoxide Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Conduritol B Epoxide (CBE), a widely used tool compound for studying lysosomal storage disorders. While the initial query specified Conduritol A, the vast majority of research on cellular target engagement focuses on Conduritol B Epoxide due to its potent, irreversible inhibition of the lysosomal enzyme glucocerebrosidase (GBA). This guide will, therefore, focus on CBE and its interaction with GBA, presenting experimental data and detailed protocols for key validation techniques.
Introduction to Conduritol B Epoxide and its Target
Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of the enzyme glucocerebrosidase (GBA), also known as acid β-glucosidase.[1][2][3] GBA is a lysosomal hydrolase responsible for the breakdown of glucosylceramide into glucose and ceramide.[1][4] Deficiency in GBA activity leads to the accumulation of its substrate, causing Gaucher disease, a common lysosomal storage disorder.[1][2] Furthermore, mutations in the GBA1 gene are a significant genetic risk factor for Parkinson's disease.[1][2][4] CBE is instrumental in creating cellular and animal models to study the pathophysiology of these diseases.[1][2][5]
Validating that a compound like CBE engages its intended target (GBA) in a cellular context is a critical step in drug discovery and chemical biology.[6][7] It confirms the mechanism of action, helps to understand off-target effects, and provides a quantitative measure of target occupancy.
Comparative Analysis of Target Engagement Methods
Several techniques can be employed to validate GBA engagement by CBE in live cells. This section compares the most common approaches, with their advantages and disadvantages summarized in the table below.
| Method | Principle | Analytes Measured | Throughput | Key Advantages | Key Disadvantages |
| Activity-Based Protein Profiling (ABPP) | Competitive inhibition of an activity-based probe (ABP) that covalently labels the active site of GBA. | Probe-labeled GBA and other active glycosidases. | Medium | Direct measurement of target enzyme activity in a native biological system; can identify off-targets.[1][5][8] | Requires a specific and potent ABP; may not be suitable for all enzyme classes. |
| Enzymatic Activity Assay | Measurement of GBA catalytic activity in cell lysates after treatment with CBE. | Product of GBA enzymatic reaction (e.g., fluorescent product from a synthetic substrate). | High | Simple, rapid, and quantitative assessment of enzyme inhibition. | Indirect measure of target engagement; requires cell lysis, which can introduce artifacts. |
| Western Blot | Detection of GBA protein levels to ensure they are not altered by the treatment. | GBA protein. | Low | Confirms that the observed decrease in activity is not due to protein degradation. | Does not directly measure target engagement or enzyme activity. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Soluble GBA protein at different temperatures. | Medium | Label-free method applicable to various targets; can be performed in live cells. | Can be technically challenging; not all ligand binding events result in a significant thermal shift. |
Experimental Protocols
Activity-Based Protein Profiling (ABPP)
This protocol is a generalized procedure for competitive ABPP to assess CBE engagement with GBA in live cells.
Materials:
-
Cultured cells (e.g., human fibroblasts or SH-SY5Y neuroblastoma cells)
-
Conduritol B Epoxide (CBE)
-
Activity-based probe for retaining β-glucosidases (e.g., a fluorescently tagged cyclophellitol derivative)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Plate cells and grow to confluency. Treat cells with varying concentrations of CBE (or vehicle control) for a defined period (e.g., 2-24 hours).
-
Probe Labeling: After CBE treatment, incubate the live cells with the activity-based probe for a specific time (e.g., 30 minutes) to label the remaining active GBA enzymes.
-
Cell Lysis: Wash the cells with PBS and lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.
-
Visualization: Scan the gel using a fluorescence scanner to visualize the probe-labeled proteins. A decrease in the fluorescent signal for GBA in CBE-treated samples compared to the control indicates target engagement.
Enzymatic Activity Assay
This protocol describes the measurement of GBA activity in cell lysates using a fluorogenic substrate.
Materials:
-
CBE-treated and control cell lysates (prepared as in the ABPP protocol)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG), a fluorogenic GBA substrate
-
Assay buffer (e.g., citrate/phosphate buffer, pH 5.2)
-
Stop solution (e.g., glycine-NaOH buffer, pH 10.6)
-
Fluorometer
Procedure:
-
Lysate Preparation: Prepare cell lysates from CBE-treated and control cells.
-
Assay Setup: In a 96-well plate, add a small amount of cell lysate to the assay buffer.
-
Substrate Addition: Initiate the reaction by adding the 4-MUG substrate.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~445 nm). A decrease in fluorescence in CBE-treated samples indicates GBA inhibition.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the underlying biological context, the following diagrams were generated using the DOT language.
Caption: Workflow for validating target engagement using competitive ABPP.
Caption: Workflow for assessing GBA inhibition via an enzymatic activity assay.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Therapy for Parkinson’s Disease Associated with GBA1 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Profiles of Conduritol A and B Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory profiles of Conduritol A epoxide and Conduritol B epoxide, focusing on their enzymatic targets and the downstream cellular consequences of their inhibitory actions. While extensive data is available for Conduritol B epoxide as a potent and widely used glycosidase inhibitor, there is a notable lack of quantitative inhibitory data for this compound epoxide in the current scientific literature.
Executive Summary
Mechanism of Action
Conduritol B epoxide acts as a "suicide inhibitor".[2] Its chemical structure mimics the natural substrate of glycosidases, allowing it to enter the enzyme's active site.[2] Once inside, a catalytic carboxylate residue (typically glutamate or aspartate) in the active site performs a nucleophilic attack on the highly reactive epoxide ring of CBE.[2] This results in the formation of a stable, covalent ester linkage between CBE and the enzyme, leading to its irreversible inactivation.[2] The crystal structure of glucocerebrosidase in complex with CBE has confirmed this covalent modification of the catalytic nucleophile.[2]
Quantitative Inhibitory Profiles
The following table summarizes the available quantitative data on the inhibitory potency of Conduritol B epoxide against various glycosidases.
| Enzyme Target | Conduritol B Epoxide (CBE) IC50 (µM) | Notes |
| β-Glucosidase | 1 - 9 | High potency, making it a selective inhibitor at low concentrations.[2] |
| α-Glucosidase | 100 | Significantly lower potency compared to β-glucosidase, indicating selectivity.[2] |
| Glucocerebrosidase (GBA) | 0.33 - 4.28 | The primary target of CBE, leading to its use in Gaucher disease models.[5] |
| Glucocerebrosidase 2 (GBA2) | 272 | A major off-target at higher concentrations.[5] |
| Acid α-glucosidase (GAA) | 249 - 309 | Identified as an off-target at higher concentrations.[5][6] |
| Neutral α-glucosidase II (GANAB) | 1580 - 2900 | Lower potency off-target.[5][6] |
| β-Glucuronidase (GUSB) | 607 - 857 | Identified as a potential off-target at higher concentrations.[5][6] |
Note: Data for this compound epoxide is not available in the reviewed literature.
Experimental Protocols
In Vitro Glycosidase Activity Assay (Fluorometric)
This protocol describes a general method to determine the inhibitory activity of conduritol epoxides against a target glycosidase using a fluorogenic substrate.
Materials:
-
Purified glycosidase enzyme
-
This compound or B epoxide
-
4-Methylumbelliferyl (4-MU)-glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)
-
Stop solution (e.g., 0.5 M sodium carbonate buffer, pH 10.7)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the conduritol epoxide in a suitable solvent (e.g., water or DMSO). Create serial dilutions in the assay buffer to generate a range of inhibitor concentrations.
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add a fixed amount of the purified enzyme solution. Add the different concentrations of the conduritol epoxide to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to facilitate irreversible inhibition.[2]
-
Substrate Addition: Initiate the enzymatic reaction by adding the 4-MU-glycoside substrate to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-60 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer (e.g., excitation at 365 nm and emission at 445 nm).
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the inhibition data against the inhibitor concentration.
Visualizations
Signaling Pathway of GBA Inhibition by Conduritol B Epoxide
Caption: Downstream effects of GBA inhibition by Conduritol B Epoxide.
Experimental Workflow for Glycosidase Inhibition Assay
Caption: General workflow for determining glycosidase inhibition.
Downstream Signaling and Pathophysiological Consequences of GBA Inhibition
The inhibition of GBA by Conduritol B epoxide leads to a cascade of cellular events that are central to the pathology of Gaucher disease and are implicated in the increased risk for Parkinson's disease.[4][7]
-
Substrate Accumulation: The primary consequence of GBA inhibition is the accumulation of its substrate, glucosylceramide, within the lysosomes.[8]
-
Lysosomal Dysfunction: This accumulation disrupts the normal function of lysosomes, which are critical for cellular waste degradation and recycling.[8]
-
α-Synuclein Aggregation: A direct link has been observed between GBA dysfunction and the accumulation and aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.[4][7]
-
Mitochondrial Dysfunction: Inhibition of GBA has been shown to lead to decreased mitochondrial membrane potential and reduced ATP synthesis, indicating mitochondrial dysfunction.[7]
-
Oxidative Stress: The mitochondrial defects contribute to an increase in the production of reactive oxygen species, leading to oxidative stress and cellular damage.[7]
-
Neuroinflammation: In vivo studies have shown that GBA inhibition can lead to the activation of microglia and the complement system, indicating a neuroinflammatory response.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glucosylceramide synthase inhibition alleviates aberrations in synucleinopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Glucocerebrosidase inhibition causes mitochondrial dysfunction and free radical damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Glycosidase Inhibitors: Benchmarking Conduritol A and Other Key Molecules in Vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Conduritol A and other prominent glycosidase inhibitors. While extensive data exists for many inhibitors, this review highlights a notable gap in the publicly available in vitro enzymatic inhibition data for this compound, despite its recognized biological effects. This guide synthesizes the available quantitative data for other key inhibitors to provide a valuable benchmark for future research and to contextualize the potential role of this compound.
Executive Summary
Glycosidase inhibitors are crucial tools in both research and medicine, with applications ranging from the management of type 2 diabetes to the treatment of lysosomal storage diseases. This guide focuses on the in vitro performance of several key glycosidase inhibitors, including the well-established drugs acarbose, miglitol, and voglibose, as well as the widely studied research compounds deoxynojirimycin and isofagomine. A central aim was to compare these molecules with this compound. However, a comprehensive literature search did not yield specific in vitro IC50 or Ki values for this compound against common glycosidases. In contrast, substantial data is available for the related compound, Conduritol B epoxide, which is a potent, irreversible inhibitor of β-glucosidases.[1][2] The data presented herein for other inhibitors will serve as a reference for researchers investigating the in vitro activity of this compound and other novel glycosidase inhibitors.
Data Presentation: In Vitro Inhibitory Activity of Glycosidase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50 and Ki values) of various glycosidase inhibitors against α-glucosidase and β-glucosidase from different sources. This data provides a quantitative basis for comparing their potency and selectivity.
Table 1: In Vitro α-Glucosidase Inhibitory Activity
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | - | - | Data not available | Data not available | - |
| Acarbose | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 822.0 ± 1.5[3] | - | Competitive |
| Miglitol | Mammalian intestinal | Maltose/Sucrose | Potent inhibitor | - | Competitive |
| Voglibose | Rat intestinal | Maltose/Sucrose | Potent inhibitor | - | Competitive |
| 1-Deoxynojirimycin (DNJ) | Saccharomyces cerevisiae | pNPG | 30.0 ± 0.6 (for an N-alkyl derivative)[3] | 10 (for an N-alkyl derivative)[3] | Competitive |
| Conduritol F | Type I α-glucosidase | - | 86.1[4] | - | - |
| Conduritol B Epoxide | α-glucosidase | 100[2] | Irreversible |
Note: IC50 values for acarbose can vary significantly depending on the enzyme source and assay conditions.[5]
Table 2: In Vitro β-Glucosidase Inhibitory Activity
| Inhibitor | Enzyme Source | Substrate | IC50 (µM) | Ki (nM) | Inhibition Type |
| This compound | - | - | Data not available | Data not available | - |
| Conduritol B Epoxide | Human placental | 4-methylumbelliferyl-β-D-glucoside | 1[2] | 166,000 (for normal enzyme)[6] | Irreversible |
| Isofagomine | Wild type fibroblast lysate | 4-methylumbelliferyl-β-D-glucoside | - | ~30[7] | Competitive |
| 1-Deoxynojirimycin (DNJ) | - | - | Weak inhibitor | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro glycosidase inhibition data. Below is a standard protocol for an in vitro α-glucosidase inhibition assay.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compound (e.g., this compound)
-
Positive control (e.g., Acarbose)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve the α-glucosidase enzyme in phosphate buffer to a desired concentration (e.g., 0.5 U/mL).
-
Prepare a stock solution of the substrate pNPG in phosphate buffer.
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the enzyme solution.
-
Add 50 µL of the serially diluted test compound or positive control to the respective wells. For the negative control (100% enzyme activity), add 50 µL of phosphate buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding 50 µL of sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the negative control.
-
A_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibition of glycosidases can have significant downstream effects on various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate a general workflow for in vitro glycosidase inhibition assays and key signaling pathways affected by this inhibition.
Inhibition of α-glucosidases in the endoplasmic reticulum (ER) can disrupt glycoprotein folding, leading to ER stress and the activation of the Unfolded Protein Response (UPR).
Inhibition of intestinal α-glucosidases is a key mechanism for controlling postprandial hyperglycemia, which in turn can modulate insulin signaling pathways.
Conclusion
This comparative guide underscores the well-documented in vitro efficacy of several established glycosidase inhibitors. While this compound has been noted for its biological activities, particularly its hypoglycemic effects in vivo, there is a clear need for rigorous in vitro enzymatic studies to quantify its inhibitory potential against a range of glycosidases. The data and protocols presented here for other inhibitors provide a solid framework for such future investigations. The elucidation of this compound's in vitro inhibitory profile will be crucial for a comprehensive understanding of its mechanism of action and for its potential development as a therapeutic agent. Researchers are encouraged to utilize the provided methodologies to contribute to filling this knowledge gap.
References
- 1. benchchem.com [benchchem.com]
- 2. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]
- 3. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Hypoglycemic Potential of Conduritol A: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo hypoglycemic effects of Conduritol A, a naturally occurring polyol isolated from Gymnema sylvestre, with established antidiabetic agents. Drawing upon experimental data from preclinical studies, we present a comprehensive overview of its efficacy and proposed mechanisms of action, offering valuable insights for researchers in metabolic diseases and drug discovery.
Executive Summary
This compound has demonstrated significant hypoglycemic activity in animal models of diabetes. Its primary mechanism is believed to involve the inhibition of intestinal glucose absorption, although other systemic effects contributing to glucose homeostasis have been observed. This guide compares the in vivo performance of this compound with that of metformin, glibenclamide, and acarbose, providing a context for its potential therapeutic application. While direct head-to-head comparative studies are limited, this analysis synthesizes data from studies employing similar experimental models to draw meaningful, albeit indirect, comparisons.
Comparative Efficacy of Hypoglycemic Agents
The following tables summarize the in vivo hypoglycemic effects of this compound and other selected antidiabetic drugs in rodent models of diabetes. It is important to note that these data are compiled from different studies and direct, quantitative comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: In Vivo Hypoglycemic Effect of this compound in Alloxan-Induced Diabetic Rats
| Treatment Group | Dose | Route of Administration | Duration | Key Findings | Reference |
| This compound | High and Medium doses | Oral | 14 days | Remarkably reduced fasted blood sugar (P < 0.01); Significantly increased serum insulin (P < 0.05) | [1] |
| This compound | 10 mg/kg | Oral | - | Effectively depressed blood sugar level after oral carbohydrate administration | [1] |
Table 2: In Vivo Hypoglycemic Effects of Metformin in Diabetic Rat Models
| Treatment Group | Dose | Route of Administration | Duration | Key Findings | Reference |
| Metformin | 500 mg/kg and 850 mg/kg | Oral | - | Significant decrease in blood glucose levels in alloxan-induced diabetic rats | [2] |
| Metformin | 150 mg/kg/day | Oral | 28 days | Significant reduction in blood glucose in alloxan-induced diabetic rats | [3] |
| Metformin | 1000 mg/kg/day | Oral | 30 days | Significant blood glucose lowering properties in alloxan-induced diabetic rats | [4] |
Table 3: In Vivo Hypoglycemic Effects of Glibenclamide in Diabetic Rat Models
| Treatment Group | Dose | Route of Administration | Duration | Key Findings | Reference |
| Glibenclamide | 0.5 mg/kg | Oral | 30 days | 65.75% reduction in Fasting Blood Sugar in alloxan-induced diabetic rabbits | [5] |
| Glibenclamide | 5 mg/kg and 10 mg/kg | Oral | - | Significant decrease in blood glucose level in streptozotocin-induced diabetic rats (P=0.00) | [6] |
| Glibenclamide | 2 mg/kg/day | Oral | 6 weeks | Decreased blood glucose concentration and increased insulin level in streptozotocin-induced diabetic rats | [7] |
Table 4: In Vivo Effects of Acarbose on Postprandial Hyperglycemia
| Treatment Group | Dose | Route of Administration | Duration | Key Findings | Reference |
| Acarbose | 10 mg/ml | Oral | Single dose | Lowered blood glucose level faster than the control in starch-fed diabetic rats | [8] |
| Acarbose | Not specified | Oral | - | Reduces the incidence of late postprandial hypoglycemia | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
Induction of Diabetes in Animal Models:
-
Alloxan-Induced Diabetes: Diabetes is typically induced in rats or rabbits by a single intraperitoneal injection of alloxan monohydrate (e.g., 150 mg/kg body weight). Animals with fasting blood glucose levels above a specified threshold (e.g., 200 mg/dL) are selected for the study.[3][10]
-
Streptozotocin-Induced Diabetes: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (STZ) (e.g., 40-60 mg/kg body weight).[7][11][12] In some models, a high-fat diet is combined with a lower dose of STZ to induce a model of type 2 diabetes.[6]
Drug Administration and Monitoring:
-
Route of Administration: The test compounds (this compound, metformin, glibenclamide, acarbose) or vehicle (control) are typically administered orally via gavage.
-
Duration of Treatment: Studies range from acute (single dose) to chronic (daily administration for several weeks) to evaluate both immediate and long-term effects.
-
Blood Glucose Measurement: Blood samples are collected at various time points (e.g., fasting, and postprandial) from the tail vein, and glucose levels are measured using a glucometer.
-
Other Biochemical Parameters: Serum insulin, lipid profiles (triglycerides, cholesterol), and markers of oxidative stress are often assessed to understand the broader metabolic effects of the treatment.
Proposed Mechanism of Action of this compound
The hypoglycemic effect of this compound is multifaceted. The primary proposed mechanisms are illustrated in the signaling pathway diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. opendiabetesjournal.com [opendiabetesjournal.com]
- 4. The Effects of Metformin Treatment on Diabetic Albino Rats' Pancreas, Liver, and Kidney Histology [archrazi.areeo.ac.ir]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. The effect of different doses of glibenclamide on blood glucose and islet volume in diabetic rats [nnj.mums.ac.ir]
- 7. Comparison of the effects of glibenclamide on metabolic parameters, GLUT1 expression, and liver injury in rats with severe and mild streptozotocin-induced diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of acarbose in the prevention and treatment of hypoglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypoglycemic Effects in Alloxan-Induced Diabetic Rats of the Phenolic Extract from Mongolian Oak Cups Enriched in Ellagic Acid, Kaempferol and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Unveiling the Specificity of Glycosidase Inhibition: A Comparative Guide to Conduritol A and its Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of glycosidase inhibition, understanding the precise cross-reactivity of tool compounds is paramount. This guide provides a detailed comparison of Conduritol A and its derivatives, offering quantitative data, experimental protocols, and mechanistic insights to inform inhibitor selection and experimental design.
Conduritol B epoxide (CBE), a prominent member of the conduritol family, is a widely utilized mechanism-based, irreversible inhibitor of retaining glycosidases.[1][2][3] Its utility stems from its ability to covalently bind to the catalytic nucleophile within the enzyme's active site, effectively inactivating it.[2] This mode of action has made CBE an invaluable tool for studying enzyme function and for developing models of diseases associated with glycosidase deficiency, such as Gaucher disease.[2][4] However, the structural symmetry of CBE allows it to inhibit both α- and β-glucosidases, leading to potential off-target effects and necessitating a thorough understanding of its cross-reactivity profile.[2][5]
Comparative Analysis of Glycosidase Inhibition
To facilitate a clear comparison of the inhibitory activities of this compound and its analogs against a panel of glycosidases, the following table summarizes key quantitative data from the literature. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, providing a direct measure of potency.
| Inhibitor | Target Enzyme | Enzyme Commission (EC) Number | IC50 / Ki | Source |
| Conduritol B Epoxide (CBE) | Glucocerebrosidase (GBA) | 3.2.1.45 | Mechanism-based irreversible inhibitor | [2][4] |
| Non-lysosomal Glucosylceramidase (GBA2) | 3.2.1.45 | Major off-target at higher concentrations | [2][4] | |
| Lysosomal α-Glucosidase | 3.2.1.20 | Major off-target at higher concentrations | [2][4] | |
| α-Glucosidase (from Monascus ruber) | 3.2.1.20 | Irreversible, time and concentration-dependent | [3] | |
| (+)-Conduritol F | Type I α-Glucosidase | 3.2.1.20 | 86.1 μM (IC50) | [6] |
| Indole Conduritol Derivatives | α-Glucosidase | 3.2.1.20 | Moderate inhibition | [7] |
| β-Glucosidase | 3.2.1.21 | More powerful inhibition than against α-glucosidase | [7] | |
| Acarbose (Reference Inhibitor) | Type I α-Glucosidase | 3.2.1.20 | ~5 times less potent than (+)-Conduritol F | [6] |
Understanding the Mechanism of Action
The interaction of Conduritol B epoxide with a retaining β-glucosidase is a classic example of mechanism-based inhibition. The following diagram illustrates the key steps in this process.
Figure 1. Mechanism of irreversible inhibition of a retaining β-glucosidase by Conduritol B epoxide.
Experimental Protocols
A robust assessment of glycosidase inhibition is crucial for determining inhibitor specificity and potency. The following outlines a generalizable protocol for assaying glycosidase activity in the presence of an inhibitor, which can be adapted for specific enzymes and substrates.
Objective: To determine the inhibitory effect of a compound on the activity of a specific glycosidase.
Materials:
-
Purified glycosidase enzyme
-
Appropriate chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-glycoside)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test inhibitor (e.g., this compound derivative) dissolved in a suitable solvent
-
Positive control inhibitor (e.g., acarbose)
-
Microplate reader
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the glycosidase enzyme in the assay buffer. The final concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a stock solution of the substrate in the assay buffer.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the test inhibitor and the positive control inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (at various concentrations) or vehicle control
-
Enzyme solution
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C). This step is particularly important for time-dependent irreversible inhibitors like CBE.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader. The wavelength will depend on the specific substrate used (e.g., 405 nm for p-nitrophenol release).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of product formation) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Logical Workflow for Inhibitor Screening
The process of identifying and characterizing glycosidase inhibitors follows a logical progression from initial screening to detailed mechanistic studies.
Figure 2. A typical workflow for the screening and characterization of glycosidase inhibitors.
Conclusion
This guide provides a comparative overview of the cross-reactivity of this compound and its analogs with different glycosidases. The presented data and protocols are intended to equip researchers with the necessary information to make informed decisions when selecting and utilizing these valuable chemical probes. A thorough understanding of an inhibitor's specificity is critical for the accurate interpretation of experimental results and for the successful development of targeted therapeutics. As the field of glycobiology continues to expand, the development and characterization of highly selective glycosidase inhibitors will remain an area of paramount importance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Conduritol A Isomers as Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Conduritol A and its isomers represent a class of cyclitols that have garnered significant interest in the field of glycobiology and drug discovery for their potent inhibitory effects on various glycosidases. These enzymes play crucial roles in numerous physiological and pathological processes, including digestion, lysosomal storage disorders, viral infections, and cancer. This guide provides a comparative overview of the efficacy of this compound isomers as enzyme inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: Covalent Inhibition of Glycosidases
Conduritol isomers, particularly their epoxide derivatives, are mechanism-based irreversible inhibitors of glycosidases. Their inhibitory action stems from their structural resemblance to the natural carbohydrate substrates of these enzymes. Upon entering the enzyme's active site, the epoxide ring of the conduritol derivative is subjected to nucleophilic attack by a catalytic carboxylate residue, leading to the formation of a stable covalent bond. This covalent modification inactivates the enzyme, effectively blocking its catalytic activity.
Caption: General mechanism of glycosidase inhibition by Conduritol epoxides.
Comparative Efficacy of Conduritol Isomers
The following table summarizes the available quantitative data on the inhibitory activity of selected Conduritol isomers against various glycosidases. It is important to note that IC50 values can vary depending on the enzyme source, substrate used, and assay conditions.
| Inhibitor | Target Enzyme | Enzyme Source | Substrate | IC50 / Ki | Reference |
| Conduritol F | α-Glucosidase (Type I) | Not specified | Not specified | IC50: 86.1 μM | [1] |
| Conduritol B epoxide | α-Glucosidase | Monascus ruber | Maltose | Irreversible inhibitor | [2] |
| Conduritol B epoxide | β-Glucosidase (Glucocerebrosidase) | Human Placenta | Glucosyl ceramide | Ki: 166 ± 57 μM | |
| Acarbose (Reference) | α-Glucosidase | Not specified | Not specified | ~5 times less potent than Conduritol F | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative methodologies for assaying the activity of key glycosidases that are common targets for Conduritol isomers.
α-Glucosidase Inhibition Assay
This assay is widely used to screen for inhibitors that can modulate carbohydrate digestion and is relevant for the development of anti-diabetic agents.
Principle: The activity of α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (Conduritol isomers)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in phosphate buffer at various concentrations.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of the test compound or control solution to the respective wells and pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Inducing Gaucher Phenotype Beyond Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative methods to Conduritol B epoxide (CBE) for inducing a Gaucher disease (GD) phenotype in preclinical research models. The focus is on pharmacological agents that inhibit glucocerebrosidase (GCase) activity, leading to the characteristic accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph). This guide offers a detailed examination of their mechanisms, efficacy, and associated experimental protocols to aid researchers in selecting the most appropriate tool for their specific research questions.
Introduction to Gaucher Disease Modeling
Gaucher disease is a lysosomal storage disorder caused by mutations in the GBA1 gene, resulting in deficient activity of the enzyme glucocerebrosidase (GCase). This deficiency leads to the accumulation of its substrates, primarily GlcCer and GlcSph, within the lysosomes of macrophages, which then become characteristic "Gaucher cells."[1] Modeling GD in the laboratory is crucial for understanding its pathophysiology and for the preclinical evaluation of novel therapeutic strategies. While Conduritol B epoxide (CBE), an irreversible inhibitor of GCase, has been a widely used tool, the scientific community has sought alternatives due to CBE's potential off-target effects and the availability of compounds with different mechanisms of action.[2] This guide explores several of these alternatives, primarily focusing on pharmacological chaperones and other specific GCase inhibitors.
Comparative Analysis of GCase Inhibitors
The following tables provide a quantitative comparison of various pharmacological agents used to induce a Gaucher phenotype. These compounds primarily fall into two categories: irreversible inhibitors and pharmacological chaperones (PCs), which are small molecules that can bind to and stabilize mutant forms of GCase, facilitating their proper folding and trafficking to the lysosome.
Table 1: In Vitro Efficacy of GCase Inhibitors and Pharmacological Chaperones
| Compound | Class | Cell/Enzyme System | Concentration | GCase Activity/Inhibition | Reference |
| Isofagomine (IFG) | Pharmacological Chaperone (Iminosugar) | N370S Gaucher Fibroblasts | 30 µM | 2.4 to 3.0-fold increase | [3] |
| L444P Gaucher Lymphoblasts | Not Specified | ~3.5-fold increase | [4] | ||
| L444P Gaucher Fibroblasts | Not Specified | ~1.3-fold increase | [4] | ||
| F213I/L444P Gaucher Fibroblasts | 25 µM | 4.3-fold increase | [5] | ||
| Ambroxol | Pharmacological Chaperone | N370S & F213I Gaucher Fibroblasts | Not Specified | Significant increase in activity and protein levels | [6] |
| HT-22 cells with Aβ and αSyn overexpression | Not Specified | Partial restoration of GCase activity | [7] | ||
| NCGC607 | Non-inhibitory Pharmacological Chaperone | GD Patient Macrophages | 3 µM | ~1.3-fold increase in GCase activity | [8][9] |
| GBA-PD Patient Macrophages (N370S) | Not Specified | ~1.5-fold increase in GCase activity | [8] | ||
| GBA-PD iPSC-derived DA neurons (N370S) | 4 µM | ~1.1-fold increase in GCase activity | [10][11] | ||
| Cyclophellitol Derivatives | Irreversible Inhibitor | Recombinant GBA (in vitro) | IC50: 1.0 nM | Potent inhibition | [12] |
| Zebrafish Larvae (in vivo) | IC50: 4-6 nM | Potent inhibition | [12] | ||
| NN-DNJ | Pharmacological Chaperone (Iminosugar) | N370S Gaucher Fibroblasts | Not Specified | Increase in GCase activity | [13] |
Table 2: In Vivo Efficacy of GCase Inhibitors and Pharmacological Chaperones
| Compound | Class | Animal Model | Dosage | Tissue | GCase Activity Enhancement | Reference |
| Isofagomine (IFG) | Pharmacological Chaperone (Iminosugar) | Neuronopathic Gaucher Mouse (4L;C*) | 20 mg/kg/day | Liver | ~3-fold | [14] |
| 600 mg/kg/day | Liver | ~6-fold | [14] | |||
| 600 mg/kg/day | Midbrain | ~1.4-fold | [14] | |||
| L444P Gaucher Mouse | Not Specified | Brain and other tissues | 2 to 5-fold | [4] | ||
| Ambroxol | Pharmacological Chaperone | Normal Mice | Not Specified | Spleen, Heart, Cerebellum | Significant increase | [15] |
Detailed Experimental Protocols
The following are representative protocols for inducing a Gaucher phenotype in cell culture using pharmacological agents. These protocols are based on methodologies described in the cited literature and should be optimized for specific cell lines and experimental goals.
Protocol 1: Induction of Gaucher Phenotype in Fibroblasts using Isofagomine (IFG)
Objective: To increase the activity of mutant GCase in patient-derived fibroblasts.
Materials:
-
Gaucher patient-derived fibroblasts (e.g., harboring N370S or L444P mutations)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Isofagomine (IFG) stock solution (e.g., 10 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
GCase activity assay kit (e.g., using a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucopyranoside)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate Gaucher patient fibroblasts in a suitable culture vessel (e.g., 6-well plate) at a density that allows for several days of growth without reaching confluency.
-
IFG Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of IFG (e.g., 30 µM). A vehicle control (medium with the same volume of solvent used for the IFG stock) should be run in parallel.
-
Incubation: Incubate the cells for 3-5 days. The optimal incubation time may vary depending on the cell line and the specific mutation.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding an appropriate volume of cell lysis buffer and incubating on ice for 30 minutes with occasional vortexing.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.
-
GCase Activity Assay: Measure the GCase activity in the cell lysates according to the manufacturer's instructions of the chosen assay kit. Normalize the activity to the protein concentration.
-
Data Analysis: Express the GCase activity in the IFG-treated cells as a fold-change relative to the vehicle-treated control cells.
Protocol 2: Induction of Gaucher Phenotype in Macrophages using NCGC607
Objective: To enhance GCase activity and reduce glycolipid storage in patient-derived macrophages.
Materials:
-
Induced pluripotent stem cell (iPSC)-derived macrophages from a Gaucher patient
-
Macrophage differentiation and maintenance medium
-
NCGC607 stock solution (e.g., 10 mM in DMSO)
-
Cell lysis buffer
-
GCase activity assay kit
-
ELISA or mass spectrometry-based assay for glucosylceramide (GlcCer) quantification
-
Protein quantification assay
Procedure:
-
Macrophage Culture: Culture the iPSC-derived macrophages according to established protocols.
-
NCGC607 Treatment: Treat the macrophages with the desired concentration of NCGC607 (e.g., 3 µM) for a specified period (e.g., 6 days). Include a vehicle control (DMSO).
-
Cell Lysis and GCase Activity Measurement: Following treatment, lyse the cells and measure GCase activity as described in Protocol 1.
-
Glucosylceramide Quantification: For GlcCer measurement, lyse a parallel set of treated cells and extract lipids using a suitable method (e.g., Folch extraction). Quantify GlcCer levels using a specific and sensitive method like ELISA or LC-MS/MS.
-
Data Analysis: Compare the GCase activity and GlcCer levels between NCGC607-treated and vehicle-treated cells.
Signaling Pathways and Experimental Workflows
Deficiency of GCase and the subsequent accumulation of its substrates trigger a cascade of pathological events, with neuroinflammation being a prominent feature in neuronopathic forms of Gaucher disease.[16][17][18]
Signaling Pathway of Neuroinflammation in Gaucher Disease
The diagram below illustrates the key signaling events leading to neuroinflammation in the context of GCase deficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. The pharmacological chaperone isofagomine increases the activity of the Gaucher disease L444P mutant form of beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isofagomine Induced Stabilization of Glucocerebrosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Ambroxol as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Isofagomine In Vivo Effects in a Neuronopathic Gaucher Disease Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. Gaucher Disease: Microglia orchestrate neuroinflammation | eLife [elifesciences.org]
- 18. Neuroinflammation in neuronopathic Gaucher disease: Role of microglia and NK cells, biomarkers, and response to substrate reduction therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acarbose and Conduritol Derivatives as Alpha-Glucosidase Inhibitors
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the alpha-glucosidase inhibitory properties of the established drug acarbose and the promising class of conduritol derivatives.
This publication provides a comprehensive comparison of acarbose, a widely prescribed anti-diabetic drug, and conduritol derivatives, a class of compounds with demonstrated potential as alpha-glucosidase inhibitors. This guide is intended to inform research and development efforts in the pursuit of novel therapeutics for type 2 diabetes and other metabolic disorders.
Introduction
Alpha-glucosidase inhibitors are a class of therapeutic agents that delay the absorption of carbohydrates from the small intestine, thereby reducing the postprandial increase in blood glucose levels. Acarbose is a well-established drug in this class, acting as a competitive inhibitor of alpha-glucosidase enzymes.[1][2][3][4][5] Conduritol derivatives, carbocyclic analogues of monosaccharides, have also emerged as potential inhibitors of these enzymes. Due to a scarcity of publicly available data on the specific inhibitory activity of Conduritol A against alpha-glucosidase, this guide will focus on a comparative analysis between acarbose and a well-characterized derivative, (+)-conduritol F, which has shown potent inhibitory effects.
Quantitative Data Summary
The inhibitory efficacy of acarbose and (+)-conduritol F against alpha-glucosidase is summarized in the table below. The data highlights the significant inhibitory potential of both compounds, with (+)-conduritol F demonstrating a notably lower IC50 value in the cited study, suggesting a higher potency.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Inhibition Type | Source |
| Acarbose | α-Glucosidase (from Saccharomyces cerevisiae) | 11 - 1998.79 (wide range reported) | Competitive | [6] |
| (+)-Conduritol F | Type I α-Glucosidase | 86.1 | Not explicitly stated, likely competitive | [6] |
Note: The IC50 value for acarbose can vary significantly depending on the enzyme source and experimental conditions.
Mechanism of Action
Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of alpha-glucosidase enzymes in the brush border of the small intestine.[1][3][4] Its structure mimics that of the natural carbohydrate substrates, allowing it to bind to the active site of the enzyme with high affinity, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides.[1]
While the specific mechanism for (+)-conduritol F has not been definitively reported in the available literature, its structural similarity to glucose suggests a high probability of a competitive inhibition mechanism, similar to acarbose. It is hypothesized that the conduritol ring mimics the pyranose ring of glucose, allowing it to bind to the enzyme's active site.
Figure 1. Proposed competitive inhibition mechanism for acarbose and (+)-conduritol F.
Experimental Protocols
The following is a detailed methodology for a standard in vitro alpha-glucosidase inhibition assay, which can be adapted for the comparative evaluation of inhibitors like acarbose and conduritol derivatives.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (as a positive control)
-
Test inhibitor (e.g., Conduritol derivative)
-
Potassium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of alpha-glucosidase in potassium phosphate buffer.
-
Prepare a stock solution of pNPG in potassium phosphate buffer.
-
Prepare stock solutions of acarbose and the test inhibitor in a suitable solvent (e.g., buffer or DMSO, ensuring the final solvent concentration in the assay does not affect enzyme activity).
-
Prepare serial dilutions of the inhibitors to determine the IC50 value.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a defined volume of the alpha-glucosidase solution to each well.
-
Add different concentrations of the test inhibitor or acarbose to the respective wells. A control well should contain the solvent used to dissolve the inhibitors.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a defined volume of the pNPG substrate solution to each well.
-
Incubate the reaction mixture for a specific period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding a defined volume of the sodium carbonate solution. The addition of Na2CO3 increases the pH and stops the enzymatic reaction, while also developing the yellow color of the p-nitrophenol product.
-
-
Data Analysis:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance in the presence of the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Figure 2. Experimental workflow for the alpha-glucosidase inhibition assay.
Conclusion
This comparative guide provides a summary of the alpha-glucosidase inhibitory properties of acarbose and a representative conduritol derivative, (+)-conduritol F. While acarbose is a well-established therapeutic, the potent inhibitory activity of (+)-conduritol F suggests that the conduritol scaffold is a promising area for the development of new and potentially more effective alpha-glucosidase inhibitors. Further research into the synthesis and biological evaluation of a wider range of conduritol derivatives is warranted to fully explore their therapeutic potential. The provided experimental protocol offers a standardized method for conducting such comparative studies.
References
- 1. droracle.ai [droracle.ai]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 6. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Clinical Relevance of Conduritol A's Biological Activities: A Comparative Guide
Conduritol A, a naturally occurring cyclitol found in plants such as Gymnema sylvestre, has garnered significant interest within the scientific community for its diverse biological activities.[1][2][3] This guide provides a comprehensive comparison of this compound and its derivatives with other relevant compounds, focusing on their mechanisms of action, potential therapeutic applications, and the experimental data supporting these claims. The information is tailored for researchers, scientists, and professionals in drug development to facilitate an objective assessment of its clinical potential.
Overview of Biological Activities
This compound and its derivatives, most notably Conduritol B Epoxide (CBE), exhibit a range of biological effects primarily centered around the inhibition of glycoside hydrolases (glycosidases). These enzymes are crucial for a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention.
Key activities include:
-
Glycosidase Inhibition: Conduritol derivatives are potent inhibitors of α- and β-glucosidases.[4][5] CBE, in particular, is a well-characterized mechanism-based, irreversible inhibitor of retaining β-glucosidases.[6][7][8] This inhibitory action forms the basis for most of its clinically relevant effects.
-
Hypoglycemic Effects: By inhibiting intestinal α-glucosidase, this compound can delay the digestion of carbohydrates, leading to a reduction in post-prandial blood glucose levels.[2] Studies have shown that this compound can significantly reduce fasting blood sugar in diabetic rat models.[1]
-
Chemical Chaperone Activity: Certain derivatives have the potential to act as "pharmacological chaperones." These small molecules can bind to misfolded mutant enzymes, stabilizing their conformation and enabling them to be correctly trafficked within the cell, thereby partially restoring their function.[9][10][11] This is particularly relevant for lysosomal storage disorders like Gaucher disease.
-
Antioxidant and Immunomodulatory Properties: Research suggests that this compound may possess free-radical scavenging abilities, enhance antioxidant capacity, and potentiate immune function.[1]
Mechanism of Action: Glycosidase Inhibition
The primary mechanism of action for the most studied derivative, Conduritol B Epoxide (CBE), is the irreversible inhibition of retaining β-glucosidases. The enzyme's catalytic mechanism involves a double displacement reaction that proceeds through a covalent glycosyl-enzyme intermediate. CBE mimics the substrate and is attacked by a catalytic nucleophile (typically a carboxylate residue) in the enzyme's active site. This reaction opens the epoxide ring, forming a stable, covalent ester linkage with the enzyme, rendering it permanently inactive.
References
- 1. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of formation of complex oligosaccharides by the glucosidase inhibitor bromoconduritol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical chaperones: mechanisms of action and potential use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. life.scnu.edu.cn [life.scnu.edu.cn]
- 11. Chemical chaperone - Wikipedia [en.wikipedia.org]
A Comparative Validation of Conduritol B Epoxide-Induced Animal Models for Gaucher Disease Research
For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in the investigation of Gaucher disease (GD) and the evaluation of potential therapeutics. This guide provides an objective comparison of animal models created using Conduritol B epoxide (CBE) with genetic models of the disease, supported by experimental data.
Conduritol B epoxide is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase), the deficiency of which is the underlying cause of Gaucher disease.[1][2] Administration of CBE to animals induces a rapid and flexible pharmacological model that recapitulates many of the key pathological features of the neuronopathic forms of Gaucher disease.[3][4] This chemically-induced model presents a valuable alternative to genetic models, particularly given that complete knockout of the GBA1 gene, which encodes GCase, can be lethal in mice.[5]
Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase
Conduritol B epoxide acts as a mechanism-based inhibitor, covalently binding to the active site of GCase.[1][2] This irreversible inhibition leads to the accumulation of GCase substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosomes of macrophages, leading to the formation of characteristic "Gaucher cells".[1][3] The accumulation of these substrates triggers a downstream cascade of cellular events, including neuroinflammation, which is a hallmark of the neurological forms of Gaucher disease.[3]
Comparative Analysis of Animal Models
The choice between a chemically-induced and a genetic model of Gaucher disease depends on the specific research question. CBE models offer speed and flexibility, while genetic models can provide insights into the developmental aspects of the disease.
| Feature | Conduritol B Epoxide (CBE) Model | Genetic Models (e.g., L444P, D409H knock-in) |
| Induction Method | Chemical inhibition of GCase via daily injections of CBE.[3] | Germline mutations in the Gba1 gene.[2][6] |
| Onset of Phenotype | Rapid and inducible, dependent on dosage and duration of CBE administration.[1][4] | Dependent on the specific mutation, with some models showing early lethality and others a milder, progressive phenotype.[5][6] |
| Disease Severity | Dose-dependent; higher doses lead to a more severe neuronopathic phenotype and reduced lifespan.[1] | Varies significantly with the specific mutation and genetic background. Some models do not fully recapitulate the human disease phenotype.[2][6] |
| Key Pathology | Substrate accumulation (GlcCer, GlcSph), neuroinflammation (astrocytosis, microgliosis), and neuronal loss.[3][7] | Substrate accumulation, Gaucher cell formation (in some models), and in some cases, neuroinflammation and neuronal loss.[6][8] |
| Advantages | Rapid induction, flexibility in timing and severity, circumvents embryonic lethality of complete GCase knockout.[1][4] | Represents the underlying genetic cause of the disease, allows for the study of long-term disease progression. |
| Limitations | Potential for off-target effects at higher concentrations, may not fully replicate all aspects of the genetic disease.[5] | Can be time-consuming and expensive to generate and maintain, some models have a mild or inconsistent phenotype.[2][6] |
Quantitative Data Comparison
The following table summarizes key quantitative data from studies utilizing CBE-induced and genetic models of Gaucher disease.
| Parameter | Conduritol B Epoxide (CBE) Model | Genetic Models | Reference |
| GCase Activity Reduction | >90% inhibition in brain, liver, and spleen. | Varies by mutation (e.g., L444P/L444P ~15-20% of wild-type). | [1][6] |
| Glucosylceramide (GlcCer) Accumulation | Significant, dose-dependent increase in brain and visceral organs. | Variable; some models show significant accumulation while others do not. | [1][6] |
| Glucosylsphingosine (GlcSph) Accumulation | Marked increase in brain tissue. | Elevated in models with severe GCase deficiency. | [1][2] |
| Neuroinflammation (GFAP, Iba1) | Significant increase in markers of astrocytosis (GFAP) and microgliosis (Iba1). | Present in some neuronopathic models. | [7] |
| Lifespan | Reduced in a dose-dependent manner; high doses can be lethal within weeks. | Varies from perinatal lethality (knockouts) to normal lifespan with mild phenotypes (some knock-ins). | [1][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of animal models of Gaucher disease.
Protocol 1: Induction of Neuronopathic Gaucher Disease using Conduritol B Epoxide
Objective: To induce a neuronopathic phenotype in mice through the administration of CBE.
Materials:
-
Conduritol B Epoxide (CBE)
-
Sterile phosphate-buffered saline (PBS) or saline
-
C57BL/6 mice (postnatal day 8-15)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
CBE Preparation: Prepare a fresh solution of CBE in sterile PBS or saline at a concentration of 10 mg/mL. Ensure complete dissolution.
-
Dosage: The standard dosage is 100 mg/kg of body weight.[3] Lower doses (e.g., 25-50 mg/kg) can be used to induce a less severe phenotype.[1]
-
Administration: Administer the CBE solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection once daily.[3]
-
Duration: A common treatment schedule is for 9 to 11 consecutive days to induce a robust neuronopathic phenotype.[7]
-
Control Group: A control group of mice should receive daily injections of the vehicle (sterile PBS or saline) only.
-
Monitoring: Monitor the mice daily for the development of neurological symptoms such as tremors, ataxia, and hind-limb paralysis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neurotoxic Effects of Conduritol Isomers: A Focus on Conduritol B Epoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxic effects of different Conduritol isomers. It is important to note at the outset that the vast majority of published research has focused on the neurotoxic properties of Conduritol B epoxide (CBE) , a potent and irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase). Consequently, this document will primarily detail the neurotoxic profile of CBE, while also highlighting the current knowledge gap regarding other Conduritol isomers.
Introduction to Conduritol and its Isomers
Conduritols are a group of six stereoisomers of 1,2,3,4-cyclohexenetetrol (Conduritol A through F). While the parent compounds themselves have shown limited biological activity, their epoxide derivatives, particularly Conduritol B epoxide, have garnered significant scientific interest. CBE is widely used as a chemical tool to induce a phenotype that mimics Gaucher disease, a lysosomal storage disorder, in both in vitro and in vivo models.[1][2] This chemically-induced model is invaluable for studying the pathophysiology of Gaucher disease and its associated neurological complications.[3][4][5][6]
Conduritol B Epoxide (CBE): The Primary Neurotoxic Isomer
The neurotoxicity of Conduritol B epoxide stems from its ability to irreversibly inhibit glucocerebrosidase (GCase), an enzyme responsible for the breakdown of glucosylceramide.[1][2] This inhibition leads to the accumulation of glucosylceramide and its cytotoxic metabolite, glucosylsphingosine, within lysosomes, triggering a cascade of cellular dysfunction that ultimately results in neuronal cell death and neuroinflammation.[1][2]
Quantitative Data on Conduritol B Epoxide Neurotoxicity
The following tables summarize key quantitative data related to the use of CBE in inducing neurotoxicity in various experimental models.
Table 1: In Vivo Dosage and Administration of Conduritol B Epoxide in Mice
| Parameter | Value/Range | Mouse Strain | Administration Route | Regimen | Pathological Outcomes | Source(s) |
| Common Dosage | 25 - 100 mg/kg/day | C57Bl/6, WT | Intraperitoneal (i.p.) | Chronic daily injections | Neuropathology, neuroinflammation | [1] |
| Toxic Dose Low (TDLO) | 200 mg/kg | Mouse | i.p. | Not specified | Lowest dose reported to cause toxic effects | [1] |
| Lethal Dose 50 (LD50) | Not precisely defined | Mouse | i.p. | Doses of 25 mg/kg/day have led to death by 45 days. | Death | [1] |
| Reported "Safe" Dose (short-term) | 100 mg/kg | Mouse | i.p. | Considered non-toxic in some short-term reports, but chronic use induces pathology. | Induces pathology with chronic use | [1] |
Table 2: In Vitro Concentrations of Conduritol B Epoxide for Neurotoxicity Studies
| Cell Type | Concentration | Treatment Duration | Observed Effects | Source(s) |
| Mouse cerebellar granule neurons | 0.5 mM | 7 or 14 days | Significant reduction in β-glucocerebrosidase activity | [7] |
| Human iPSC-derived dopaminergic neurons | 0.5 mM | 14 or 29 days | Significant reduction in β-glucocerebrosidase activity | [7] |
| BV-2 microglia cells | 200 µM | 48 hours | Blunted neuroprotective function of microglia | [8] |
Other Conduritol Isomers: A Lack of Neurotoxicity Data
A thorough review of the scientific literature reveals a significant lack of research into the neurotoxic effects of other Conduritol isomers (A, C, D, E, and F) and their potential epoxide derivatives. While some studies have explored the synthesis of other isomers and their inhibitory effects on various glycosidases, these investigations have not extended to assessing their impact on neuronal viability or function. For instance, (+)-conduritol F has been shown to be a potent inhibitor of type I α-glucosidase, but its neurotoxicity was not evaluated.
The primary mechanism of CBE's neurotoxicity is the covalent binding of its epoxide group to the active site of GCase. The parent conduritols lack this reactive epoxide group, making them unlikely to act as irreversible inhibitors of glycosidases in the same manner as CBE. Therefore, it is plausible that other Conduritol isomers do not exhibit the same neurotoxic potential. However, without direct experimental evidence, this remains speculative.
Signaling Pathways in Conduritol B Epoxide-Induced Neurotoxicity
The inhibition of GCase by CBE initiates a complex signaling cascade that culminates in neurodegeneration. The key events in this pathway are the accumulation of GCase substrates, leading to lysosomal dysfunction, neuroinflammation, and ultimately, neuronal cell death.
Caption: Signaling pathway of Conduritol B Epoxide (CBE) neurotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to assess the neurotoxic effects of Conduritol B epoxide.
Protocol 1: Induction of a Neurotoxic Phenotype in Mice with CBE
This protocol describes the in vivo administration of CBE to create a mouse model of Gaucher disease-related neurodegeneration.
Caption: Experimental workflow for in vivo CBE administration in mice.
Detailed Steps:
-
Animal Model: C57Bl/6 mice are commonly used. A vehicle control group receiving only saline should be included.[1]
-
CBE Preparation: Dissolve Conduritol B epoxide in sterile saline to the desired final concentration (e.g., for a 25-100 mg/kg dose). This solution should be prepared fresh daily.[1]
-
Administration: Administer CBE via intraperitoneal (i.p.) injection once daily for a period of 9 to 28 consecutive days.[1]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, tremors, and motor impairment.[1]
-
Behavioral Testing: Conduct behavioral assessments such as the rotarod test or pole test at specified time points to evaluate motor coordination and balance.[1]
-
Tissue Collection: At the end of the study, euthanize the mice and perfuse with PBS. Collect brains and other relevant organs for analysis. Tissues can be flash-frozen for biochemical assays or fixed for histology.[1]
Protocol 2: GCase Activity Assay in Brain Tissue
This fluorometric assay is used to quantify the inhibition of GCase activity in brain tissue from CBE-treated animals.
Detailed Steps:
-
Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., 0.1M citric-phosphate buffer, pH 5.6) containing detergents such as 1% sodium taurocholate and 1% Triton X-100.[1]
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method like the BCA assay.[1]
-
Assay Reaction: In a 96-well plate, add a small amount of the tissue lysate to the assay buffer.
-
Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to each well.[1]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[1]
-
Stop Reaction: Stop the enzymatic reaction by adding a high pH stop buffer (e.g., glycine-carbonate).[1]
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation / 445 nm emission).
-
Data Analysis: Calculate GCase activity relative to the total protein concentration and normalize to the vehicle-treated control group.
Conclusion
The available scientific evidence overwhelmingly points to Conduritol B epoxide as the primary neurotoxic isomer of the Conduritol family. Its potent and irreversible inhibition of GCase provides a robust and widely used model for studying the neurological aspects of Gaucher disease. While other Conduritol isomers have been synthesized and tested for glycosidase inhibition, there is a clear and significant gap in the literature regarding their potential neurotoxicity. Future research should aim to address this gap to provide a more complete understanding of the structure-activity relationships of this class of compounds and their effects on the nervous system. This would allow for a more comprehensive comparative analysis and could potentially uncover novel pharmacological tools for neuroscience research.
References
- 1. mdpi.com [mdpi.com]
- 2. New oligomers of conduritol-F and muco-inositol. Synthesis and biological evaluation as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neurotoxicity of trichothecenes T-2 toxin and deoxynivalenol (DON): Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Neurotoxicity of organomercurial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food-Origin Mycotoxin-Induced Neurotoxicity: Intend to Break the Rules of Neuroglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Mycotoxin-Induced Neurotoxicity through Oxidative Stress-Associated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotoxicity of dextrorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the anti-cataract effects of Conduritol A in diabetic models
A Scientific Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Conduritol A, a naturally occurring polyol, with established synthetic aldose reductase inhibitors, Sorbinil and Epalrestat, in the context of preventing or delaying the progression of diabetic cataracts in experimental models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this compound as a therapeutic agent.
Mechanism of Action: The Polyol Pathway
Diabetic cataracts are primarily initiated by the excessive flux of glucose through the polyol pathway in the lens of the eye. Under hyperglycemic conditions, the enzyme aldose reductase (AR) converts excess glucose into sorbitol. Sorbitol, being a polyol, does not readily diffuse across cell membranes and its accumulation within the lens fibers creates a hyperosmotic environment. This osmotic stress leads to an influx of water, causing swelling, vacuole formation, and eventual opacification of the lens. Aldose reductase inhibitors (ARIs) are compounds that block the action of AR, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
}
Figure 1. Signaling pathway of diabetic cataractogenesis and the point of intervention for aldose reductase inhibitors.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies evaluating the anti-cataract effects of this compound, Sorbinil, and Epalrestat in streptozotocin (STZ)-induced diabetic rat models.
Table 1: Effect of Investigational Compounds on Lens Opacity
| Compound | Dosage | Animal Model | Duration of Study | Lens Opacity Outcome |
| This compound | 10 mg/kg/day | STZ-Diabetic Rats | 16 weeks | Markedly prevented cataract formation |
| Sorbinil | 40 mg/kg/day | Alloxan-Diabetic Rats | 1 week | Arrested further progression of stage I cataracts[1] |
| Epalrestat | 100 mg/kg/day | Spontaneously Diabetic Torii Rats | 40 weeks | Did not significantly inhibit rapid cataract development[2] |
Table 2: Effect of Investigational Compounds on Lens Sorbitol Levels
| Compound | Dosage | Animal Model | Control (Diabetic) Sorbitol Level (µmol/g lens) | Treated Sorbitol Level (µmol/g lens) |
| This compound | 10 mg/kg/day | STZ-Diabetic Rats | Not explicitly quantified in available literature | Not explicitly quantified in available literature |
| Sorbinil | 40 mg/kg/day | Alloxan-Diabetic Rats | 12.2 ± 0.52[3] | 0.60 ± 0.06[3] |
| Epalrestat | 100 mg/kg/day | Spontaneously Diabetic Torii Rats | Not explicitly quantified in available literature | Not explicitly quantified in available literature |
Table 3: In Vitro Aldose Reductase Inhibitory Activity
| Compound | Source of Aldose Reductase | IC50 Value |
| This compound | Rat Lens | Not explicitly quantified in available literature |
| Sorbinil | Rat Lens | Comparable to AL-1567[4] |
| Epalrestat | Not specified | Markedly inhibits lens osmotic expansion in vitro[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the cited studies.
Induction of a Diabetic Cataract Model in Rats
Figure 2. A generalized experimental workflow for evaluating anti-cataract agents in a diabetic rat model.
1. Animals: Male Wistar or Sprague-Dawley rats are commonly used. They are housed under standard laboratory conditions with free access to food and water.
2. Induction of Diabetes:
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in a citrate buffer (e.g., 0.1 M, pH 4.5), at a dose of approximately 65 mg/kg body weight.
-
Control animals receive an injection of the citrate buffer alone.
-
Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose concentrations above 250 mg/dL are considered diabetic and included in the study.
3. Treatment:
-
Diabetic rats are randomly assigned to treatment groups.
-
The investigational compound (e.g., this compound) or the comparator (e.g., Sorbinil, Epalrestat) is administered daily via oral gavage or mixed in the diet at the specified dosage.
-
A diabetic control group receives the vehicle only.
4. Monitoring:
-
Body weight and blood glucose levels are monitored regularly throughout the study period (e.g., weekly).
-
The development and progression of cataracts are observed using a slit-lamp biomicroscope at regular intervals (e.g., bi-weekly).
Measurement of Lens Opacity
1. Pupil Dilation: Prior to examination, the pupils of the rats are dilated using a topical mydriatic agent (e.g., 1% tropicamide).
2. Slit-Lamp Examination:
-
The rat is gently restrained, and the eye is examined using a slit-lamp biomicroscope.
-
The degree of lens opacification is graded according to a pre-defined scoring system. A common grading scale is as follows[6][7][8]:
-
Grade 0: Clear, normal lens.
-
Grade 1: Peripheral vesicles.
-
Grade 2: Peripheral vesicles and cortical opacities.
-
Grade 3: Diffuse central opacities.
-
Grade 4: Mature cataract (entirely opaque).
-
3. Documentation: Photographic documentation of the lens is often performed at each examination to provide a visual record of cataract progression.
Biochemical Assays
1. Lens Homogenate Preparation:
-
At the end of the study, rats are euthanized, and the lenses are immediately dissected.
-
The lenses are weighed and homogenized in a suitable buffer (e.g., cold phosphate buffer).
-
The homogenate is then centrifuged, and the supernatant is collected for subsequent assays.
2. Aldose Reductase Activity Assay (Spectrophotometric Method):
-
The assay mixture typically contains phosphate buffer, NADPH (cofactor), the lens supernatant (enzyme source), and a substrate (e.g., DL-glyceraldehyde)[9].
-
The reaction is initiated by the addition of the substrate.
-
The activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The inhibitory effect of the test compounds is assessed by including them in the reaction mixture and comparing the enzyme activity to that of a control without the inhibitor.
3. Sorbitol Accumulation Assay (HPLC Method):
-
Sample Preparation: The lens homogenate is deproteinized, typically using perchloric acid, followed by neutralization.
-
Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column for sugar alcohol separation (e.g., a carbohydrate analysis column).
-
Detection: Sorbitol is detected using a refractive index detector.
-
Quantification: The concentration of sorbitol in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of sorbitol.
Conclusion
The available preclinical data suggests that this compound is a promising natural compound for the prevention of diabetic cataracts, with its primary mechanism of action being the inhibition of aldose reductase. While direct comparative studies with established ARIs like Sorbinil and Epalrestat are limited, the existing evidence warrants further investigation into the quantitative efficacy and safety profile of this compound. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are essential for validating its therapeutic potential. The development of a potent and safe anti-cataract agent from a natural source like this compound could offer a significant advancement in the management of diabetic eye complications.
References
- 1. Nonosmotic diabetic cataracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tvst.arvojournals.org [tvst.arvojournals.org]
- 3. The effect of an aldose reductase inhibitor (Sorbinil) on the level of metabolites in lenses of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of aldose reductase inhibitors by determination of IC50 with bovine and rat lens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Inhibition effect of epalrestat on rat lens osmotic expansion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Studies on diabetic cataract in rats induced by streptozotocin. I. Photodocumentation of lens opacification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine therapy inhibits the progression of cataract in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Astragalin attenuates diabetic cataracts via inhibiting aldose reductase activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics: Unraveling the Cellular Response to Glucosylceramidase Inhibition
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Here, we compare the transcriptomic profile of a genetic model of GCase deficiency (GBA1 knockout mice) with that of wild-type mice, providing insights into the cellular landscape that chemical inhibitors like Conduritol A and CBE aim to replicate or modulate. This comparison offers valuable data for researchers studying Gaucher disease, developing therapeutic interventions, and investigating the broader consequences of glycosidase inhibition.
Data Presentation: Transcriptomic Changes in GCase Deficiency
The following table summarizes key differentially expressed genes in the liver and spleen of a conditional GBA1 knockout mouse model, representing a state of chronic GCase inhibition. This data is derived from the publicly available GEO dataset GDS4162.
| Tissue | Gene Symbol | Gene Name | Log2 Fold Change (KO vs. WT) | p-value | Biological Process |
| Liver | Lpl | Lipoprotein lipase | 3.5 | < 0.01 | Lipid Metabolism |
| Ccl2 | C-C motif chemokine ligand 2 | 3.2 | < 0.01 | Inflammatory Response | |
| Mmp12 | Matrix metallopeptidase 12 | 2.8 | < 0.01 | Extracellular Matrix Organization | |
| Spp1 | Secreted phosphoprotein 1 | 2.5 | < 0.01 | Cell Adhesion, Immune Response | |
| Cd68 | CD68 molecule | 2.3 | < 0.01 | Macrophage Activation | |
| Spleen | Gpnmb | Glycoprotein nmb | 4.1 | < 0.01 | Immune Response, Cell Adhesion |
| CtsK | Cathepsin K | 3.8 | < 0.01 | Bone Resorption, Proteolysis | |
| Acp5 | Acid phosphatase 5, tartrate resistant | 3.5 | < 0.01 | Bone Resorption | |
| Itgax | Integrin subunit alpha X | 3.1 | < 0.01 | Immune Response, Cell Adhesion | |
| Lyz2 | Lysozyme 2 | 2.9 | < 0.01 | Innate Immune Response |
Experimental Protocols
The following is a summary of the experimental protocol used to generate the transcriptomic data for the GBA1 knockout mouse model (GEO DataSet GDS4162).
Animal Model:
-
Mice with a conditional deletion of the Gba1 gene in hematopoietic and mesenchymal cell lineages were used to create a model of Type 1 Gaucher Disease.
-
Wild-type littermates served as the control group.
Sample Collection:
-
Liver and spleen tissues were harvested from both Gba1-deficient and wild-type mice.
RNA Isolation and Microarray Analysis:
-
Total RNA was extracted from the collected tissues.
-
Gene expression profiling was performed using the Affymetrix Mouse Gene 1.0 ST Array.
-
Data was analyzed to identify differentially expressed genes between the Gba1-deficient and wild-type groups.
Mandatory Visualization
Experimental Workflow:
Safety Operating Guide
Proper Disposal of Conduritol A: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Conduritol A (CAS: 526-87-4) with detailed disposal procedures is not publicly available. The following guidelines are based on general best practices for the disposal of non-hazardous or low-toxicity solid organic compounds and available chemical data. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations. A thorough risk assessment should be conducted before handling and disposal.
Essential Safety and Logistical Information
Based on available data, this compound is a stable, solid polyol. A study has indicated a lack of acute toxicity in rats following oral or intraperitoneal administration.[1] However, in the absence of comprehensive toxicological data, it is prudent to handle this compound with standard laboratory precautions.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is recommended:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Operational and Disposal Plan
The proper disposal of this compound involves a systematic approach to ensure safety and environmental compliance.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for solid this compound and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips).
-
If this compound is in a solution, it should be collected in a separate, labeled container for liquid chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution's EHS guidelines for non-hazardous aqueous solutions.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container. Ensure the container is sealable and made of a compatible material.
-
Contaminated Materials: Place any items lightly contaminated with this compound, such as gloves or wipes, into the same solid waste container.
-
Empty Containers: Rinse empty containers that held this compound three times with a suitable solvent (e.g., water, ethanol). The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Dispose of the this compound waste through your institution's licensed hazardous waste disposal program.
-
Provide the disposal company with all available information on the chemical, including its name, CAS number, and any known properties.
-
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| CAS Number | 526-87-4 |
| Molecular Formula | C₆H₁₀O₄ |
| Molecular Weight | 146.14 g/mol [2] |
| Appearance | Solid |
| logP | -2.1[2] |
| pKa (strongest acidic) | 13.33 |
| Storage Temperature | 2-8°C |
Mandatory Visualization
The following diagram outlines the general decision-making process for the disposal of a chemical for which a specific Safety Data Sheet is unavailable.
Caption: Chemical disposal decision workflow in the absence of an SDS.
Experimental Protocols
No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were identified in the reviewed literature. The recommended procedure is collection and disposal through a licensed hazardous waste management service.
References
Personal protective equipment for handling Conduritol A
Essential Safety and Handling Guide for Conduritol A
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are conservatively based on the safety data for the structurally related compound, Conduritol B epoxide, and established best practices for handling laboratory chemicals. Conduritol B epoxide is classified as a skin, eye, and respiratory irritant.[1][2][3]
Hazard Information (Based on Conduritol B Epoxide)
As a precautionary measure, this compound should be handled as a potentially hazardous substance. The hazard classifications for the related compound, Conduritol B epoxide, are provided below for reference.
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table outlines the recommended equipment.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes of solutions containing this compound. |
| Hand Protection | Nitrile or neoprene powder-free gloves. | Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. |
| Body Protection | A clean lab coat or a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or equivalent respirator. | Recommended when handling the powder form to prevent inhalation of airborne particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eye wash station and a safety shower are readily accessible.
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity.
Handling this compound Powder
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
-
Personal Protective Equipment: At a minimum, wear eye protection, gloves, and a lab coat. A respirator is recommended when handling larger quantities of the powder.[1]
Preparing Solutions
-
Solvent Addition: When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing. Common solvents include DMSO, Pyridine, Methanol, and Ethanol.[4]
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and your initials.
Post-Handling and Cleanup
-
Decontamination: Clean the work area thoroughly after handling this compound.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure personnel and environmental safety.
| Waste Type | Disposal Procedure |
| Solid this compound | - Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Solutions of this compound | - Do not pour down the drain.[1] - Collect in a sealed, labeled container for hazardous liquid waste.[1] |
| Contaminated Materials (e.g., pipette tips, gloves, vials) | - Place in a designated, clearly labeled waste container for solid hazardous waste.[1] |
| Empty Glassware | - Rinse with a suitable solvent (e.g., ethanol or water). - Collect the rinsate as hazardous liquid waste.[1] |
All waste must be disposed of through a licensed hazardous waste disposal service, in accordance with local, state, and federal regulations.[1]
Experimental Workflow Diagram
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
